2-Bromo-4-isopropylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-propan-2-ylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(2)7-3-4-10-8(9)5-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMRXPAQILDIFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4-isopropylpyridine: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-Bromo-4-isopropylpyridine (CAS Number: 1086381-43-2), a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development and medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, reactivity in key cross-coupling reactions, and essential safety protocols, grounding our discussion in established chemical principles and data from analogous structures.
Introduction: The Strategic Value of a Substituted Pyridine Scaffold
Pyridine derivatives are a cornerstone of modern pharmaceuticals, forming the core of numerous active pharmaceutical ingredients (APIs).[1] this compound has emerged as a valuable intermediate, offering a unique combination of features for the synthesis of complex molecules.[2] The bromine atom at the 2-position serves as a versatile synthetic handle, readily participating in a wide array of palladium-catalyzed cross-coupling reactions. This allows for the strategic formation of new carbon-carbon and carbon-nitrogen bonds, which is fundamental to building molecular diversity in drug discovery campaigns.[1]
Furthermore, the isopropyl group at the 4-position can significantly influence the physicochemical properties of the final molecule. This alkyl substituent can enhance solubility, modulate metabolic stability, and improve target binding affinity, making it a desirable feature in the design of novel therapeutic agents. The strategic placement of these two functional groups makes this compound a sought-after building block for constructing diverse molecular scaffolds.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is crucial for its effective use in synthesis and for its unambiguous characterization. Below is a summary of the key properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 1086381-43-2 | [2] |
| Molecular Formula | C₈H₁₀BrN | [2] |
| Molecular Weight | 200.08 g/mol | [2] |
| Appearance | Off-white powder | Generic supplier data |
| Boiling Point | 245.6 ± 20.0 °C (Predicted) | Generic supplier data |
| Density | 1.343 ± 0.06 g/cm³ (Predicted) | Generic supplier data |
| Storage | Store in a well-ventilated place. Sealed in dry, 2-8°C. | Generic supplier data |
Spectroscopic Characterization:
While a comprehensive set of publicly available, experimentally verified spectra for this compound is limited, we can predict its spectral characteristics based on its structure and data from analogous compounds like 2-bromo-4-methylpyridine. This predicted data is invaluable for reaction monitoring and product confirmation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the isopropyl group. The protons on the pyridine ring will be influenced by the electron-withdrawing bromine atom and the electron-donating isopropyl group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display eight unique signals corresponding to the five carbons of the pyridine ring and the three carbons of the isopropyl group. The carbon atom bonded to the bromine (C2) is expected to have a chemical shift significantly downfield.
-
Mass Spectrometry (MS): The mass spectrum will be characterized by the molecular ion peak. A key feature will be the isotopic pattern of bromine, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the vibrations of the pyridine ring and the C-H bonds of the isopropyl group.
Synthesis of this compound
Plausible Synthetic Route 1: Diazotization of 2-Amino-4-isopropylpyridine
A common and effective method for the synthesis of 2-bromopyridines is the Sandmeyer-type reaction, which involves the diazotization of a 2-aminopyridine precursor followed by displacement with a bromide salt.[3][4][5]
Workflow Diagram: Diazotization Route
Caption: Plausible synthesis of this compound via diazotization.
Experimental Protocol (Representative):
This protocol is adapted from established procedures for the synthesis of 2-bromopyridines.[5]
-
Preparation of the Amine Salt: To a cooled (0-5 °C) solution of hydrobromic acid (48%), add 2-amino-4-isopropylpyridine portion-wise while maintaining the temperature.
-
Diazotization: Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred suspension of the amine salt. The temperature should be strictly maintained below 5 °C.
-
Bromide Displacement: In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in hydrobromic acid. Add the freshly prepared diazonium salt solution to the CuBr mixture.
-
Work-up and Purification: Allow the reaction to warm to room temperature and then heat gently until nitrogen evolution ceases. Cool the reaction mixture, neutralize with a base (e.g., NaOH), and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by vacuum distillation or column chromatography.
Plausible Synthetic Route 2: Directed ortho-Metalation and Bromination
Another powerful strategy for the synthesis of substituted pyridines is directed ortho-metalation, followed by quenching with an electrophile. In this case, the nitrogen of the pyridine ring can direct a strong base to deprotonate the C2 position, creating a nucleophilic intermediate that can then be brominated. A similar procedure has been reported for the synthesis of 2-bromo-4-(tert-butyl)pyridine.[6]
Workflow Diagram: Directed Metalation Route
Caption: Plausible synthesis via directed ortho-metalation and bromination.
Experimental Protocol (Representative):
This protocol is based on general procedures for directed ortho-metalation of pyridines.[6]
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 4-isopropylpyridine in an anhydrous aprotic solvent (e.g., THF or diethyl ether).
-
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) via syringe. Stir the mixture at this temperature for 1-2 hours.
-
Bromination: In a separate flask, prepare a solution of a brominating agent (e.g., 1,2-dibromoethane or hexabromoethane) in the same anhydrous solvent. Cool this solution to -78 °C and then add it slowly to the lithiated pyridine solution via cannula.
-
Work-up and Purification: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or vacuum distillation.
Applications in Organic Synthesis: Cross-Coupling Reactions
The synthetic utility of this compound lies in its ability to participate in various transition-metal-catalyzed cross-coupling reactions. The C-Br bond at the 2-position of the electron-deficient pyridine ring is particularly amenable to oxidative addition to a palladium(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4] This reaction is widely used in the pharmaceutical industry.
Reaction Scheme: Suzuki-Miyaura Coupling
Experimental Protocol (Representative): [4]
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired aryl or vinyl boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Reaction: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF) via syringe. Heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of N-aryl and N-heteroaryl amines.[6]
Reaction Scheme: Buchwald-Hartwig Amination
Experimental Protocol (Representative): [1]
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 1.5-10 mol%), and a base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 eq.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) followed by this compound (1.0 eq.) and the desired primary or secondary amine (1.2-1.5 eq.).
-
Reaction and Work-up: Seal the tube and heat the mixture (typically 80-110 °C) until the reaction is complete. Cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.[7]
Reaction Scheme: Sonogashira Coupling
Experimental Protocol (Representative):
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., THF or DMF).
-
Catalyst and Reagent Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., triethylamine or diisopropylamine). Finally, add the terminal alkyne (1.1-1.5 eq.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Safety and Handling
As with any halogenated organic compound, proper safety precautions must be observed when handling this compound. The following information is a general guide based on data for similar compounds.
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8]
-
Precautionary Statements:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[8]
-
Response:
-
IF ON SKIN: Wash with plenty of soap and water.[8]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
Call a poison center or doctor if you feel unwell.[8]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[8]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[8]
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[8]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If working with the powder outside of a fume hood or if vapors are generated, use a NIOSH-approved respirator.
Conclusion
This compound is a strategically important building block in medicinal chemistry and organic synthesis. Its versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the synthesis of complex, polysubstituted pyridine derivatives. The isopropyl group offers an additional tool for fine-tuning the pharmacokinetic properties of target molecules. While detailed, peer-reviewed literature specifically on this compound is emerging, the established chemistry of 2-bromopyridines provides a robust framework for its application. By understanding its properties, plausible synthetic routes, and key reactions, researchers can effectively leverage this compound to accelerate their drug discovery and development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound , 95% , 1086381-43-2 - CookeChem [cookechem.com]
- 3. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]
- 4. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
- 6. 2-Bromo-4-(tert-butyl)pyridine | 50488-34-1 [chemicalbook.com]
- 7. hmdb.ca [hmdb.ca]
- 8. PubChemLite - 4-isopropylpyridine (C8H11N) [pubchemlite.lcsb.uni.lu]
Physical and chemical properties of 2-Bromo-4-isopropylpyridine
An In-depth Technical Guide to 2-Bromo-4-isopropylpyridine: Properties, Reactivity, and Applications
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern pharmaceutical and chemical research, the strategic selection of intermediates is paramount to the successful synthesis of complex molecular architectures. This compound (CAS No. 1086381-43-2) has emerged as a significant heterocyclic building block, valued for its unique structural features that offer a versatile platform for synthetic transformations. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the physicochemical properties, spectroscopic profile, chemical reactivity, and strategic applications of this important compound. Its structure, featuring a bromine atom at the electron-deficient 2-position and an isopropyl group at the 4-position, provides a powerful handle for derivatization, making it a valuable asset in the medicinal chemist's toolkit.
Physicochemical and Spectroscopic Profile
The physical characteristics and spectroscopic signature of a compound are foundational to its application in synthesis, providing the basis for reaction monitoring, quality control, and structural verification.
Core Physical Properties
The properties of this compound are summarized below. The presence of the bromine atom and the isopropyl group significantly influences its boiling point, density, and solubility characteristics. The predicted pKa suggests it is a weakly basic compound, typical for a pyridine ring system with an electron-withdrawing halogen.
| Property | Value | Source |
| CAS Number | 1086381-43-2 | [1][2] |
| Molecular Formula | C₈H₁₀BrN | [2] |
| Molecular Weight | 200.08 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Predicted Boiling Point | 245.6 ± 20.0 °C | [2] |
| Predicted Density | 1.343 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 1.50 ± 0.10 | [2] |
| Purity | Typically ≥95% | [2][3] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [2][3] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of this compound. While experimental spectra for this specific molecule are not widely published, data can be predicted based on established principles and analysis of analogous structures.[4]
Predicted Spectroscopic Data:
| Spectroscopy Type | Key Predicted Features | Rationale & Interpretation |
| ¹H NMR | Aromatic protons (~7.0-8.5 ppm), Isopropyl CH (~3.0 ppm), Isopropyl CH₃ (~1.2 ppm) | The chemical shifts of the pyridine ring protons are influenced by the bromine and isopropyl substituents. The septet for the isopropyl CH and the doublet for the methyl groups are characteristic. |
| ¹³C NMR | Aromatic carbons (~120-160 ppm), Brominated carbon (C2, downfield shift), Isopropyl carbons (~23, 34 ppm) | The carbon attached to the bromine (C2) is expected to be significantly deshielded. The pyridine ring carbons will appear in the aromatic region. |
| Infrared (IR) | Aromatic C-H stretch (~3000-3100 cm⁻¹), C=C/C=N ring stretch (~1400-1600 cm⁻¹), C-Br stretch (<1000 cm⁻¹) | These peaks are characteristic of a substituted aromatic heterocycle. The C=C/C=N stretching vibrations within the pyridine ring are typically strong.[4][5] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) showing a characteristic M/M+2 isotopic pattern for bromine (~1:1 ratio) at m/z 200/202 | The presence of a single bromine atom results in two prominent peaks of nearly equal intensity separated by 2 Da, which is a definitive indicator for bromine.[5] |
Workflow for Spectroscopic Analysis
The following diagram outlines a standard workflow for the comprehensive spectroscopic characterization of a chemical intermediate like this compound.
Caption: General workflow for spectroscopic analysis.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound is rooted in its inherent reactivity. The electron-deficient nature of the pyridine ring, combined with the presence of a bromine atom at the 2-position, makes it an excellent substrate for a variety of cross-coupling reactions.[6] The bromine atom serves as a versatile synthetic handle, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity.[7]
This differential reactivity is the cornerstone of its utility, allowing for its incorporation into more complex molecules, particularly active pharmaceutical ingredients (APIs).[7]
Key Synthetic Transformations
Palladium-catalyzed cross-coupling reactions are the most powerful methods for the functionalization of this compound.[6] These reactions provide efficient and precise pathways to construct diverse molecular scaffolds.
Caption: Key cross-coupling reactions of the core molecule.
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds. The following protocol provides a representative, field-proven methodology adaptable for coupling this compound with a generic arylboronic acid.
Objective: To synthesize a 2-aryl-4-isopropylpyridine derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DME/H₂O mixture)
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask or reaction vial, add the arylboronic acid, the palladium catalyst, and the base.
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Substrate: Under the inert atmosphere, add the anhydrous, degassed solvent, followed by the this compound via syringe.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 80-100 °C. The causality for heating is to facilitate the oxidative addition and reductive elimination steps in the catalytic cycle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the solution with water and then brine to remove inorganic salts.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the desired 2-aryl-4-isopropylpyridine product.
Applications in Drug Discovery and Development
This compound is not merely a chemical curiosity; it is a strategically important intermediate in the synthesis of high-value molecules, particularly for the pharmaceutical industry. The pyridine core is a "privileged scaffold," appearing in numerous approved drugs, while the substituents offer points for diversification and property modulation.
-
Scaffold for APIs: The compound serves as a key precursor for a wide range of APIs targeting conditions such as cancer, infections, and neurological disorders.[7]
-
Pharmacokinetic Modulation: The isopropyl group is a critical feature that can influence the pharmacokinetic properties of the final drug molecule. It can enhance lipophilicity, which may improve cell membrane permeability, and can also affect how the molecule is metabolized by the body.
-
Diverse Library Synthesis: The reliable reactivity of the C-Br bond allows for its use in creating large libraries of related compounds for high-throughput screening, accelerating the discovery of new drug candidates.
Caption: From building block to drug candidate.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling and storage of this compound are essential to ensure laboratory safety. The information below is a summary based on data for analogous bromopyridine compounds.[8][9]
GHS Hazard Information (Typical for Class):
| Hazard Class | Statement |
| Skin Irritation | H315: Causes skin irritation.[9] |
| Eye Irritation | H319: Causes serious eye irritation.[9] |
| STOT SE 3 | H335: May cause respiratory irritation.[9] |
Handling and Storage Protocols:
-
Engineering Controls: Always handle in a well-ventilated area, preferably inside a chemical fume hood.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[2][3][8] The recommended storage temperature is 2-8°C under an inert atmosphere to maintain purity.[2][3]
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure the area is well-ventilated.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient route for constructing complex molecular frameworks. For scientists in drug discovery and development, this compound offers a strategic advantage, enabling the synthesis of novel APIs and diverse chemical libraries. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and safe handling procedures, as detailed in this guide, is crucial for leveraging its full synthetic potential.
References
- 1. 1086381-43-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound , 95% , 1086381-43-2 - CookeChem [cookechem.com]
- 3. China this compound CAS No.: 1086381-43-2 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 4. benchchem.com [benchchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
2-Bromo-4-isopropylpyridine: A Technical Guide for Advanced Synthesis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Bromo-4-isopropylpyridine has emerged as a critical structural motif and versatile intermediate in the landscape of modern medicinal chemistry and pharmaceutical development. Its unique combination of a reactive bromine handle at the 2-position and an isopropyl group at the 4-position offers medicinal chemists a powerful tool for constructing complex molecular architectures. The bromine atom serves as a key functional group for various cross-coupling reactions, while the isopropyl moiety can significantly influence the pharmacokinetic profile of the final active pharmaceutical ingredient (API), affecting properties like solubility and metabolic stability. This guide provides a comprehensive overview of the physicochemical properties, molecular structure, synthesis, and key applications of this compound, with a focus on its utility in drug discovery.
Physicochemical Properties and Molecular Structure
A thorough understanding of the fundamental properties of a chemical intermediate is paramount for its effective application in synthesis.
1.1. Molecular Structure and Weight
The core structure consists of a pyridine ring substituted with a bromine atom at the C2 position and an isopropyl group at the C4 position. This arrangement is crucial for its reactivity profile.
Diagram: Molecular Structure of this compound
Caption: 2D structure of this compound.
1.2. Key Physicochemical Data
The following table summarizes essential data for laboratory use.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrN | CookeChem[1] |
| Molecular Weight | 200.08 g/mol | CookeChem[1] |
| CAS Number | 1086381-43-2 | CookeChem[1] |
| SMILES | CC(C)C1=CC(Br)=NC=C1 | BLD Pharm[2] |
| Storage Conditions | Inert atmosphere, 2-8°C | BLD Pharm[2] |
Synthesis and Reactivity
The synthetic utility of this compound is primarily derived from the reactivity of the C-Br bond. While specific synthesis routes for this exact molecule are proprietary or less documented in open literature, analogous compounds like 2-bromopyridines are well-studied.
2.1. General Synthesis of 2-Bromopyridines
A common and established method for synthesizing 2-bromopyridines is through the diazotization of 2-aminopyridines, known as the Sandmeyer reaction.
Protocol: Diazotization of 2-Aminopyridine
-
Dissolution: 2-Aminopyridine is dissolved in aqueous hydrobromic acid (HBr) at a reduced temperature (0-10°C).
-
Bromination: Elemental bromine is added dropwise to the solution, forming a perbromide intermediate.
-
Diazotization: A solution of sodium nitrite (NaNO₂) is added slowly while maintaining a temperature at or below 0°C. This step generates the unstable diazonium salt.
-
Decomposition: The diazonium salt decomposes, releasing N₂ gas and substituting the amino group with a bromine atom.
-
Workup: The reaction is quenched and neutralized with a strong base (e.g., NaOH). The product is then extracted using an organic solvent (e.g., ether), dried, and purified by distillation.[3]
Causality: The use of low temperatures is critical to prevent the premature decomposition of the diazonium salt intermediate, ensuring a higher yield of the desired 2-bromopyridine product.[3]
Core Reactivity and Applications in Drug Discovery
The true value of this compound lies in its application as a versatile building block in multi-step syntheses. The electron-deficient nature of the pyridine ring, combined with the excellent leaving group ability of the bromine atom, makes the C2 position highly susceptible to a variety of synthetic transformations.[4]
3.1. Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry for forming new carbon-carbon and carbon-heteroatom bonds.[5][6]
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. This is one of the most widely used methods for creating biaryl structures.[6][7]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for synthesizing many drug candidates.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, introducing alkynyl moieties.[6]
3.2. The Suzuki-Miyaura Coupling: A Deeper Look
The Suzuki-Miyaura coupling is particularly powerful for its functional group tolerance and relatively mild reaction conditions.[8] It enables the linkage of the 2-pyridyl core of this compound to a vast array of aryl and heteroaryl systems.[9]
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Suzuki-Miyaura Coupling
-
Inert Atmosphere: To a flame-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under an inert atmosphere (Argon or Nitrogen).[5]
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v).[5]
-
Reaction: Heat the mixture (e.g., to 90°C) and stir for 12-16 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Workup and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is then dried, concentrated, and the crude product is purified, typically by column chromatography.[5]
Expert Insight: The choice of palladium catalyst, ligand, and base is critical and must be optimized for each specific substrate pairing. The base activates the boronic acid, facilitating the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[10][11]
3.3. Role in Pharmaceutical Scaffolds
Pyridine derivatives are prevalent scaffolds in numerous approved drugs and clinical candidates. The 2-substituted pyridine motif derived from this compound is a key component in molecules targeting a range of diseases, including cancers and infectious diseases.[5][6] The isopropyl group at the 4-position can enhance binding affinity to protein targets by occupying hydrophobic pockets and can improve metabolic stability by sterically hindering potential sites of metabolism on the pyridine ring.
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For specific handling and disposal information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a high-value intermediate for the pharmaceutical and life sciences industries. Its well-defined reactivity, particularly in robust and versatile palladium-catalyzed cross-coupling reactions, provides a reliable pathway for the synthesis of complex, biologically active molecules. The strategic placement of the bromine atom and the isopropyl group offers a dual advantage: a reactive handle for molecular elaboration and a functional group for tuning pharmacokinetic properties. For drug development professionals, a deep understanding of this building block's chemistry is essential for accelerating the discovery and synthesis of next-generation therapeutics.
References
- 1. This compound , 95% , 1086381-43-2 - CookeChem [cookechem.com]
- 2. 1086381-43-2|this compound|BLD Pharm [bldpharm.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Spectroscopic Data of 2-Bromo-4-isopropylpyridine: A Technical Guide for Researchers
Introduction
2-Bromo-4-isopropylpyridine (CAS No: 1086381-43-2) is a substituted pyridine derivative that serves as a valuable building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its structural features, including the reactive bromine atom and the isopropyl group, make it a key component in the development of novel molecular entities. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this intermediate, ensuring the reliability and reproducibility of synthetic processes. This guide presents a detailed examination of its spectroscopic profile.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | 2-bromo-4-(propan-2-yl)pyridine |
| Synonyms | This compound |
| CAS Number | 1086381-43-2 |
| Molecular Formula | C₈H₁₀BrN |
| Molecular Weight | 200.08 g/mol |
| Appearance | Colorless to light yellow liquid |
Chemical Structure Diagram:
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections detail the predicted ¹H and ¹³C NMR data for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the aromatic protons and the protons of the isopropyl group.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~ 8.25 | Doublet (d) | ~ 5.2 | 1H | H-6 |
| ~ 7.30 | Singlet (s) | - | 1H | H-3 |
| ~ 7.05 | Doublet (d) | ~ 5.2 | 1H | H-5 |
| ~ 3.00 | Septet (sept) | ~ 6.9 | 1H | -CH(CH₃)₂ |
| ~ 1.25 | Doublet (d) | ~ 6.9 | 6H | -CH(CH ₃)₂ |
Interpretation:
-
Aromatic Protons: The proton at the 6-position (H-6), being adjacent to the electronegative nitrogen atom, is expected to be the most deshielded and appear as a doublet due to coupling with the H-5 proton. The H-5 proton will also appear as a doublet due to coupling with H-6. The H-3 proton, being adjacent to the bromine atom, is expected to be a singlet as it has no adjacent protons to couple with.
-
Isopropyl Protons: The methine proton of the isopropyl group will appear as a septet due to coupling with the six equivalent methyl protons. The six methyl protons will appear as a doublet due to coupling with the single methine proton.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is predicted to show six distinct signals, corresponding to the five carbons of the pyridine ring and the two unique carbons of the isopropyl group.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 164 | C-4 |
| ~ 150 | C-6 |
| ~ 142 | C-2 |
| ~ 124 | C-5 |
| ~ 121 | C-3 |
| ~ 34 | -C H(CH₃)₂ |
| ~ 23 | -CH(C H₃)₂ |
Interpretation:
-
Pyridine Carbons: The carbon atom attached to the bromine (C-2) is expected to be significantly downfield due to the deshielding effect of the halogen. The C-4 carbon, bearing the isopropyl group, will also be downfield. The C-6 carbon, adjacent to the nitrogen, will also be deshielded.
-
Isopropyl Carbons: The methine carbon will appear at a lower field compared to the methyl carbons.
Experimental Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H NMR spectrum.
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Strong | Aliphatic C-H stretch (isopropyl) |
| 1600-1550 | Strong | C=C and C=N stretching (pyridine ring) |
| 1470-1450 | Medium | C-H bending (isopropyl) |
| 1100-1000 | Strong | C-Br stretch |
Interpretation:
The IR spectrum will be characterized by the stretching and bending vibrations of the aromatic pyridine ring and the aliphatic isopropyl group. The strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the pyridine ring vibrations. The C-H stretching vibrations of the aromatic ring and the isopropyl group will appear in their respective expected regions. The C-Br stretch is expected to appear in the fingerprint region.
Experimental Protocol for IR Data Acquisition:
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Processing: Process the data to obtain the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment |
| 201/199 | High | [M]⁺ (Molecular ion peak, showing the bromine isotope pattern) |
| 186/184 | Medium | [M - CH₃]⁺ |
| 120 | High | [M - Br]⁺ |
| 92 | Medium | [C₆H₆N]⁺ |
Interpretation:
The mass spectrum will show a prominent molecular ion peak [M]⁺ with a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks at m/z 199 and 201.[1] The base peak is likely to be the fragment resulting from the loss of the bromine atom ([M - Br]⁺) at m/z 120. Another significant fragment would be due to the loss of a methyl group from the isopropyl moiety ([M - CH₃]⁺) at m/z 184 and 186.
Experimental Protocol for MS Data Acquisition:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).
-
Ionization: Utilize an electron ionization (EI) source with a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The comprehensive spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for the identification and characterization of this compound. This information is critical for ensuring the quality and consistency of this important chemical intermediate in research and development settings. The provided protocols offer a standardized approach for obtaining reliable spectroscopic data.
References
Fundamental reactivity of the C-Br bond in 2-Bromo-4-isopropylpyridine
An In-Depth Technical Guide to the Fundamental Reactivity of the C-Br Bond in 2-Bromo-4-isopropylpyridine
Abstract
This technical guide provides a comprehensive analysis of the fundamental reactivity of the carbon-bromine (C-Br) bond in this compound, a heterocyclic building block of increasing importance in pharmaceutical and materials science.[1] The document elucidates the core principles governing its transformations, focusing on the interplay between the electron-deficient pyridine ring, the versatile C-Br reaction handle, and the electronic and steric influence of the C4-isopropyl substituent. We will explore four primary reaction manifolds: Nucleophilic Aromatic Substitution (SNAr), Transition-Metal-Catalyzed Cross-Coupling, Metal-Halogen Exchange, and the strategic implications for Directed ortho-Metalation. This guide is intended for researchers, chemists, and drug development professionals, offering both mechanistic insights and field-proven experimental protocols to effectively leverage this versatile intermediate in complex molecular synthesis.
Introduction: A Profile of this compound
This compound is a strategically substituted pyridine derivative. Its reactivity is dominated by the properties of the C2-bromine bond, which is profoundly influenced by the rest of the molecule.
-
The Pyridine Core: The nitrogen atom renders the pyridine ring electron-deficient, which activates the ring towards nucleophilic attack, particularly at the α (C2, C6) and γ (C4) positions.[2][3] This inherent electronic property is the primary driver for SNAr reactions.
-
The C2-Bromine Bond: Bromine's position at the activated C2 carbon makes it an excellent leaving group in SNAr reactions and a prime site for oxidative addition by transition metal catalysts (e.g., Palladium, Copper).[4] This C-Br bond is the focal point for a vast array of synthetic transformations.
-
The C4-Isopropyl Group: This alkyl group exerts two main effects:
-
Electronic Effect: As an electron-donating group (EDG), it slightly deactivates the pyridine ring towards nucleophilic attack compared to unsubstituted 2-bromopyridine. However, this effect is generally modest and does not prevent the primary modes of reactivity.
-
Steric Effect: The bulk of the isopropyl group can influence the approach of reagents and catalysts, potentially affecting reaction rates and regioselectivity in more complex systems.[5][6]
-
This combination of features makes this compound a versatile synthon, enabling the introduction of diverse functionalities at a specific vector on the pyridine core.[1]
Figure 1: Logical relationship between the structural features of this compound and its primary reaction pathways.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring facilitates the direct displacement of the C2-bromide by strong nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate (a Meisenheimer-like complex).
Mechanism Insight: Attack of a nucleophile at C2 is favored because the resulting negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[2][3] This is a key principle of pyridine chemistry. While strong bases and elevated temperatures are often required, the activation provided by the ring nitrogen makes this a viable synthetic route.[7]
Causality in Protocol Design:
-
Choice of Nucleophile: Strong nucleophiles are required (e.g., alkoxides, thiolates, amides).
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are typically used to solvate the cationic counter-ion and accelerate the reaction.
-
Temperature: Heating is often necessary to overcome the activation energy associated with disrupting the aromaticity in the first step.
Representative Protocol: Synthesis of 2-alkoxy-4-isopropylpyridine
-
To a solution of sodium hydride (1.2 equiv, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, slowly add the desired alcohol (1.1 equiv).
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium alkoxide.
-
Add a solution of this compound (1.0 equiv) in anhydrous THF.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are the most powerful and widely used methods for functionalizing the C-Br bond, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and broad substrate scope.[4]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction couples the C-Br bond with an organoboron reagent (e.g., a boronic acid or ester) using a palladium catalyst.[8] This is a premier method for constructing biaryl structures.
Expertise & Causality: A primary challenge in coupling 2-bromopyridines is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to catalyst deactivation.[9] To overcome this, modern protocols rely on:
-
Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, or RuPhos are used to promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species.
-
Appropriate Base/Solvent System: A moderately strong base (e.g., K₂CO₃, K₃PO₄) and a suitable solvent system (e.g., dioxane/water, toluene) are crucial for the transmetalation step.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 2-Bromo-4-isopropylpyridine: Commercial Availability, Synthesis, and Purity Assessment
This guide provides a comprehensive technical overview of 2-Bromo-4-isopropylpyridine (CAS No. 1086381-43-2), a key building block in modern medicinal chemistry and drug development.[1] Its unique structural features, including a reactive bromine atom amenable to cross-coupling reactions and an isopropyl group that can modulate pharmacokinetic properties, make it a valuable intermediate in the synthesis of complex pharmaceutical agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its commercial availability, synthetic routes, purification strategies, and analytical characterization.
Commercial Availability and Purity
This compound is commercially available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available material is a critical consideration for its application in multi-step syntheses, where impurities can affect reaction yields and the quality of the final active pharmaceutical ingredient (API).[1]
A survey of prominent suppliers indicates that this compound is typically offered at purity levels of 95%, 97%, and 98%.[2][3] For demanding applications in pharmaceutical development, sourcing high-purity material (≥98%) is recommended to ensure reproducibility and minimize downstream purification challenges.[1]
| Supplier | Purity Levels Offered | Notes |
| American Elements | Can produce materials to customer specifications, including high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher).[4] | Offers a range of grades including technical, pharmaceutical, and research grades.[4] |
| Apollo Scientific | 98%[5] | Provides smaller quantities suitable for research and development.[5] |
| CookeChem | 95%[3] | Offers research quantities.[3] |
| Alfa Chemical (China) | 97% Min.[2] | A manufacturer with over 10 years of experience, offering bulk quantities.[2] |
Synthetic Methodologies
The synthesis of this compound can be approached through established methods for the bromination of pyridine rings. The choice of synthetic route often depends on the availability of starting materials, desired scale, and the impurity profile that can be tolerated. Two primary strategies are considered here: the Sandmeyer reaction starting from 2-Amino-4-isopropylpyridine and the direct electrophilic bromination of 4-isopropylpyridine.
Synthesis via Sandmeyer Reaction
The Sandmeyer reaction is a robust and highly regioselective method for introducing a bromine atom at the 2-position of a pyridine ring, starting from the corresponding 2-amino precursor.[1] This method generally provides a cleaner reaction profile with fewer isomeric byproducts compared to direct bromination.[6] The key precursor for this route, 2-Amino-4-isopropylpyridine, can be synthesized or sourced commercially.
Diagram of the Sandmeyer Reaction Workflow
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of 2-Bromopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. iosrjournals.org [iosrjournals.org]
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-isopropylpyridine: Key Intermediates and Methodologies
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 2-Bromo-4-isopropylpyridine, a crucial building block in the development of novel pharmaceuticals and agrochemicals. We will delve into the strategic considerations for the synthesis, focusing on the preparation and transformation of key intermediates. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a thorough analysis of the critical steps involved in obtaining this versatile heterocyclic compound.
Introduction: The Significance of this compound
This compound has emerged as a valuable intermediate in organic synthesis, primarily due to its unique structural features that allow for diverse chemical modifications. The pyridine core is a prevalent scaffold in numerous biologically active molecules. The bromine atom at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.[1] The isopropyl group at the 4-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), impacting factors like solubility, metabolic stability, and target binding affinity.
This guide will focus on a robust and widely employed synthetic strategy that proceeds through two key intermediates: 4-isopropylpyridine and 4-isopropylpyridine-N-oxide . We will explore the synthesis of these intermediates and their subsequent conversion to the final product in a logical, step-by-step manner.
Synthetic Strategy Overview
The most common and efficient synthesis of this compound follows a three-step sequence, which is outlined below. This approach is favored due to the regioselective control it offers in the bromination step.
Caption: Overall synthetic workflow for this compound.
Key Intermediate 1: Synthesis of 4-Isopropylpyridine
The synthesis of the initial key intermediate, 4-isopropylpyridine, can be achieved through several methods. One common approach involves the catalytic dehydrogenation of 4-isopropylpiperidine. This method is advantageous for its high atom economy and the availability of the starting piperidine derivative.
Catalytic Dehydrogenation of 4-Isopropylpiperidine
This process typically employs a supported palladium or platinum catalyst to facilitate the removal of hydrogen from the piperidine ring, leading to the formation of the aromatic pyridine.
Experimental Protocol:
A mixture of 4-isopropylpiperidine and a palladium on carbon catalyst (e.g., 5-10% Pd/C) is heated in a suitable high-boiling solvent, such as decalin or under solvent-free conditions. The reaction is carried out at elevated temperatures, typically between 150-200 °C, to facilitate the dehydrogenation process. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration, and the product is purified by distillation under reduced pressure.
| Parameter | Value | Reference |
| Starting Material | 4-Isopropylpiperidine | [2] |
| Catalyst | Palladium on Carbon (Pd/C) | [2] |
| Temperature | 150-200 °C | [2] |
| Expected Yield | >80% | [2] |
Mechanistic Insight: The dehydrogenation mechanism involves the adsorption of the piperidine onto the palladium surface, followed by a series of C-H bond cleavages and the elimination of molecular hydrogen. The aromatic pyridine is then desorbed from the catalyst surface.
Key Intermediate 2: 4-Isopropylpyridine-N-oxide
The second key intermediate is 4-isopropylpyridine-N-oxide. The N-oxide functionality is crucial as it activates the pyridine ring for electrophilic substitution, directing the incoming electrophile to the 2- and 4-positions. Furthermore, it prevents quaternization of the ring nitrogen during subsequent reactions.
N-Oxidation of 4-Isopropylpyridine
The oxidation of the pyridine nitrogen is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent.
Experimental Protocol:
To a solution of 4-isopropylpyridine in a chlorinated solvent such as dichloromethane (DCM) or chloroform, a solution of m-CPBA (1.1-1.5 equivalents) in the same solvent is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a reducing agent solution (e.g., sodium thiosulfate) to destroy any excess peroxide. The organic layer is washed with a basic solution (e.g., sodium bicarbonate) to remove the resulting m-chlorobenzoic acid, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the N-oxide.
| Parameter | Value | Reference |
| Starting Material | 4-Isopropylpyridine | [3][4] |
| Oxidizing Agent | m-Chloroperoxybenzoic acid (m-CPBA) | [3][4] |
| Solvent | Dichloromethane (DCM) | [3][4] |
| Temperature | 0 °C to room temperature | [3][4] |
| Expected Yield | >90% | [3][4] |
Mechanistic Insight: The reaction proceeds via a concerted mechanism where the lone pair of the pyridine nitrogen attacks the electrophilic oxygen of the peroxy acid, leading to the formation of the N-O bond and the release of m-chlorobenzoic acid.
Caption: Concerted mechanism of N-oxidation of 4-isopropylpyridine with m-CPBA.
Synthesis of this compound
With the key intermediate, 4-isopropylpyridine-N-oxide, in hand, the next step is the regioselective bromination at the 2-position, followed by deoxygenation to afford the final product.
Bromination of 4-Isopropylpyridine-N-oxide
The bromination of the N-oxide is typically carried out using a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxybromide. This reaction proceeds via an initial activation of the N-oxide followed by nucleophilic attack of the bromide ion.
Experimental Protocol:
4-Isopropylpyridine-N-oxide is treated with phosphorus oxybromide (POBr₃), often in a suitable solvent like toluene or xylene, or neat. The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC or GC. After completion, the reaction mixture is cooled and carefully quenched with water or ice. The mixture is then basified with a strong base (e.g., NaOH or K₂CO₃) and extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are dried and concentrated to give the crude this compound-N-oxide. This intermediate is often used in the next step without further purification.
| Parameter | Value | Reference |
| Starting Material | 4-Isopropylpyridine-N-oxide | [5][6] |
| Brominating Agent | Phosphorus oxybromide (POBr₃) | [5][6] |
| Temperature | Reflux | [5][6] |
| Expected Yield | Moderate to high | [5][6] |
Mechanistic Insight: The reaction is believed to proceed through the formation of a pyridinium intermediate by the reaction of the N-oxide with POBr₃. This intermediate is then susceptible to nucleophilic attack by bromide at the 2-position. A subsequent elimination step leads to the formation of this compound-N-oxide.
Deoxygenation of this compound-N-oxide
The final step in the synthesis is the removal of the N-oxide group. This is a reduction reaction, and a common reagent for this transformation is phosphorus trichloride (PCl₃).
Experimental Protocol:
The crude this compound-N-oxide is dissolved in a suitable solvent, such as chloroform or toluene. Phosphorus trichloride (PCl₃) (1.1-1.5 equivalents) is added dropwise at a controlled temperature (often 0 °C to room temperature). The reaction is typically exothermic. After the addition, the mixture is stirred at room temperature or gently heated for a few hours until the reaction is complete (monitored by TLC). The reaction is then carefully quenched with water or a basic solution. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation to afford pure this compound.
| Parameter | Value | Reference |
| Starting Material | This compound-N-oxide | [7][8] |
| Deoxygenating Agent | Phosphorus trichloride (PCl₃) | [7][8] |
| Solvent | Chloroform or Toluene | [7][8] |
| Temperature | 0 °C to room temperature/gentle heating | [7][8] |
| Expected Yield | High | [7][8] |
Mechanistic Insight: The deoxygenation with PCl₃ involves the attack of the N-oxide oxygen on the phosphorus atom of PCl₃, forming a P-O bond. This is followed by the transfer of the oxygen atom to the phosphorus, resulting in the formation of phosphoryl chloride (POCl₃) and the desired deoxygenated pyridine product.
Caption: Mechanism of deoxygenation of this compound-N-oxide with PCl₃.
Characterization of Intermediates and Final Product
Thorough characterization of the intermediates and the final product is essential to ensure their purity and structural integrity. Standard analytical techniques are employed for this purpose.
| Compound | Molecular Formula | Molecular Weight | Key Analytical Data |
| 4-Isopropylpyridine | C₈H₁₁N | 121.18 g/mol | ¹H NMR, ¹³C NMR, GC-MS[9][10] |
| 4-Isopropylpyridine-N-oxide | C₈H₁₁NO | 137.18 g/mol | ¹H NMR, ¹³C NMR, IR (N-O stretch) |
| This compound | C₈H₁₀BrN | 200.08 g/mol | ¹H NMR, ¹³C NMR, MS (isotopic pattern for Br)[11] |
Conclusion
The synthesis of this compound is a well-established process that relies on the strategic use of key intermediates, particularly 4-isopropylpyridine-N-oxide, to achieve the desired regioselectivity in the bromination step. This guide has provided a detailed overview of a reliable synthetic route, including experimental protocols, quantitative data, and mechanistic insights. By understanding the principles behind each transformation, researchers can effectively and efficiently synthesize this important building block for the advancement of pharmaceutical and agrochemical research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. GB745400A - Catalytic dehydrogenation of piperidine - Google Patents [patents.google.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]
- 6. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. scbt.com [scbt.com]
- 10. 4-Isopropylpyridine | C8H11N | CID 69674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound CAS#: 1086381-43-2 [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Amination of 2-Bromo-4-isopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Aminopyridines
The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the construction of the critical C-N bond, offering significant advantages over traditional methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh reaction conditions and have limited substrate scope.[1] This guide provides a detailed technical overview and field-proven protocols for the successful amination of 2-bromo-4-isopropylpyridine, a key intermediate for various targeted therapeutics.
The Buchwald-Hartwig amination is renowned for its broad functional group tolerance and its applicability to a wide range of amine coupling partners, making it an indispensable tool in modern organic synthesis.[1][2] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine.[3]
Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed amination of this compound proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is crucial for rational troubleshooting and optimization of the reaction conditions.
The catalytic cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of this compound to form a Pd(II) intermediate.[1][4]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[5][6]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the 2-aminopyridine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
A potential side reaction is the hydrodehalogenation of the starting material, where the bromo group is replaced by a hydrogen atom. This can occur via β-hydride elimination from the palladium-amido intermediate.[1] The choice of a suitable ligand is critical to minimize this and other undesired pathways.[6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Parameters and Component Selection
The success of the amination of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The isopropyl group at the 4-position is an electron-donating group, which can influence the reactivity of the C-Br bond.
| Component | Recommended Reagents | Rationale and Considerations |
| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) salt that is reduced in situ to the active Pd(0) species.[6] |
| Ligand | For Primary Amines: BrettPhos, XPhos.[7][8] For Secondary Amines: RuPhos, XPhos.[8] General Purpose: BINAP, dppf.[1] | Bulky, electron-rich phosphine ligands like those from the Buchwald and Hartwig groups are highly effective for the amination of heteroaryl halides.[2][8] They promote the formation of the active monoligated Pd(0) species and facilitate reductive elimination.[8] |
| Base | NaOtBu (Sodium tert-butoxide), LiHMDS (Lithium bis(trimethylsilyl)amide), Cs₂CO₃ (Cesium carbonate), K₂CO₃ (Potassium carbonate) | Strong, non-nucleophilic bases are required to deprotonate the amine. NaOtBu is highly effective but can be sensitive to certain functional groups.[5] LiHMDS is useful for substrates with acidic protons. Weaker bases like Cs₂CO₃ and K₂CO₃ can be employed, often at higher temperatures.[3] |
| Solvent | Toluene, Dioxane, THF (Tetrahydrofuran) | Anhydrous, non-protic solvents are essential for the reaction's success. Toluene and dioxane are commonly used for their ability to dissolve the reagents and their higher boiling points. |
Experimental Protocols
The following protocols are generalized procedures for the palladium-catalyzed amination of this compound. It is crucial to perform these reactions under an inert atmosphere (e.g., Argon or Nitrogen) as the Pd(0) catalyst and some ligands are sensitive to oxygen.
Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)
This protocol is adapted from established procedures for the amination of similar 2-bromopyridines.[7]
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.03 mmol).
-
In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 8-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(morpholin-4-yl)-4-isopropylpyridine.
Protocol 2: Amination with a Primary Amine (e.g., Aniline)
This protocol is based on general procedures for the coupling of anilines with 2-bromopyridines.[3]
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dioxane
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), BrettPhos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Add anhydrous dioxane (5 mL) via syringe, followed by aniline (1.2 mmol).
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through Celite®.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield N-phenyl-4-isopropylpyridin-2-amine.
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvent. | Ensure all reagents are pure and the solvent is anhydrous. Use fresh palladium precursor and ligand. Improve inert atmosphere technique (e.g., use a glovebox). |
| Formation of Hydrodehalogenated Byproduct | Side reaction is favored. | Screen different ligands; bulkier ligands like XPhos or BrettPhos can suppress this pathway.[8] Lowering the reaction temperature may also help. |
| Incomplete Reaction | Suboptimal reaction conditions. | Increase reaction time and/or temperature. Consider a stronger base (e.g., switch from K₂CO₃ to NaOtBu). Increase catalyst and/or ligand loading. |
| Difficulty in Purification | Co-elution of product with ligand or byproducts. | If the product is basic, an acidic work-up can sometimes facilitate purification by extracting the product into the aqueous layer, followed by basification and re-extraction. Cation-exchange chromatography can also be an effective method for purifying aminopyridine derivatives.[9] |
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 2-amino-4-isopropylpyridine derivatives. The success of this transformation hinges on the careful selection of the palladium source, ligand, base, and solvent, all conducted under a strictly inert atmosphere. The protocols provided herein, based on extensive literature precedents for similar substrates, offer a solid foundation for researchers to efficiently access these valuable compounds. By understanding the underlying mechanism and key reaction parameters, scientists can effectively troubleshoot and optimize conditions for their specific amine coupling partners, thereby accelerating research and development in the pharmaceutical and agrochemical industries.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. researchgate.net [researchgate.net]
The Strategic Application of 2-Bromo-4-isopropylpyridine in Modern Medicinal Chemistry: A Guide for Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Pyridine Building Block
In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, prized for its presence in numerous FDA-approved therapeutics.[1][2] Within this privileged class of heterocycles, 2-Bromo-4-isopropylpyridine has emerged as a strategic and versatile building block for the synthesis of complex molecular architectures.[1] Its utility stems from a unique combination of structural and electronic features: the bromine atom at the 2-position serves as a versatile synthetic handle for a variety of cross-coupling reactions, while the isopropyl group at the 4-position can significantly influence the pharmacokinetic properties of the final active pharmaceutical ingredient (API), including solubility, metabolic stability, and target engagement.[1] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Core Applications in Drug Discovery: A Focus on Kinase and SARM1 Inhibitors
The strategic placement of the bromo and isopropyl groups on the pyridine ring makes this compound an ideal starting material for the synthesis of targeted therapies, particularly in the realms of oncology and neurodegenerative diseases. The 2-bromopyridine moiety is a common substrate in palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, and alkyl groups to construct complex molecular scaffolds.
A Key Intermediate in the Synthesis of SARM1 Inhibitors for Neuroprotection
Recent advancements in the understanding of axonal degeneration have identified Sterile Alpha and Toll/Interleukin-1 Receptor (TIR) motif-containing 1 (SARM1) as a key therapeutic target for neurodegenerative disorders.[3][4] SARM1 activation leads to a rapid depletion of NAD+, triggering a cascade of events that result in axonal breakdown.[3] Consequently, the development of small molecule inhibitors of SARM1 is a promising strategy for the treatment of conditions such as peripheral neuropathy, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[5][6][7]
Patents in this burgeoning field have disclosed substituted pyridine derivatives as potent SARM1 inhibitors, highlighting the importance of building blocks like this compound in their synthesis.[3][5][7] The general structure of these inhibitors often involves a central pyridine core with various substituents designed to interact with the SARM1 protein. The versatility of this compound allows for the systematic exploration of the chemical space around this core to optimize potency and drug-like properties.
Key Synthetic Transformations: Protocols and Mechanistic Insights
The synthetic utility of this compound is primarily realized through three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. These reactions provide medicinal chemists with a powerful toolkit for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[8] In the context of this compound, this reaction is instrumental in introducing aryl or heteroaryl moieties, which are often crucial for target binding in kinase and other inhibitors.[8]
Conceptual Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a representative procedure adapted from established methods for similar 2-bromopyridines and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-isopropylpyridine.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | A robust and commonly used catalyst for Suzuki couplings of heteroaryl halides. |
| Base | K₂CO₃ | A moderately strong base, effective in promoting transmetalation while being compatible with many functional groups. |
| Solvent | Dioxane/Water | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the catalytic cycle without significant catalyst decomposition. |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.[9] This reaction is particularly valuable in medicinal chemistry for the introduction of amine functionalities, which can serve as key pharmacophores for target interaction.[10]
Conceptual Pathway for Buchwald-Hartwig Amination
Caption: A typical workflow for the Buchwald-Hartwig amination reaction.
Detailed Protocol: Buchwald-Hartwig Amination of this compound with an Aniline Derivative
This protocol is a representative procedure and may require optimization for specific amine substrates.
Materials:
-
This compound (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv), BINAP (0.04 equiv), and NaOtBu (1.4 equiv) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv), the aniline derivative (1.2 equiv), and anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours, until TLC or LC-MS indicates consumption of the starting material.
-
Work-up: Cool the mixture to room temperature, dilute with diethyl ether or ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude residue via flash column chromatography to obtain the desired N-aryl-4-isopropylpyridin-2-amine.
| Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / BINAP | A classic and effective catalyst system for the amination of aryl bromides. |
| Base | NaOtBu | A strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Toluene | A common non-polar solvent for Buchwald-Hartwig reactions, facilitating the dissolution of reagents and operating at elevated temperatures. |
| Temperature | 80-110 °C | Necessary to overcome the activation energy for the oxidative addition and reductive elimination steps. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][11] This reaction is invaluable for introducing alkynyl linkers or functionalities into a molecule, which can be important for modulating potency, selectivity, and pharmacokinetic properties.[11]
Conceptual Overview of the Sonogashira Coupling
Caption: A generalized workflow for the Sonogashira coupling reaction.
Detailed Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol is a representative procedure and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (anhydrous and degassed)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Solvent and Base Addition: Add anhydrous THF followed by triethylamine.
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the stirring mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 6-24 hours. Monitor the reaction by TLC.
-
Work-up: After completion, filter the reaction mixture through a pad of Celite® and wash with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography to obtain the desired 2-alkynyl-4-isopropylpyridine.
| Parameter | Condition | Rationale |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | The classic catalyst system for Sonogashira couplings, with copper(I) facilitating the formation of the copper acetylide intermediate. |
| Base | Et₃N | Acts as both a base to deprotonate the terminal alkyne and often as a solvent or co-solvent. |
| Solvent | THF | A common aprotic solvent that effectively dissolves the reaction components. |
| Temperature | Room Temperature to 50 °C | Mild conditions are often sufficient for the Sonogashira coupling of aryl bromides. |
Conclusion and Future Outlook
This compound is a valuable and versatile building block in medicinal chemistry, offering a reliable and efficient entry point for the synthesis of a diverse range of biologically active molecules. Its utility in constructing complex scaffolds for targeted therapies, such as SARM1 and kinase inhibitors, underscores its importance in modern drug discovery. The palladium-catalyzed cross-coupling reactions detailed in this guide provide a robust framework for the derivatization of this key intermediate. As the quest for novel therapeutics continues, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in accelerating the discovery and development of new medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102731542A - Preparation method of p-bromophenyl-boric acid - Google Patents [patents.google.com]
- 3. US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google Patents [patents.google.com]
- 4. research.rug.nl [research.rug.nl]
- 5. US11970481B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google Patents [patents.google.com]
- 6. Inhibitors of SARM1 in combination with neuro-protective agents - Patent US-12083114-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Note: Synthesis and Evaluation of a Novel Pyridine-Based Kinase Inhibitor from 2-Bromo-4-isopropylpyridine
Abstract
This technical guide provides a comprehensive framework for the design, synthesis, and evaluation of novel kinase inhibitors, using 2-Bromo-4-isopropylpyridine as a versatile starting scaffold. We detail a robust, two-step synthetic protocol centered around Suzuki-Miyaura coupling and Buchwald-Hartwig amination to generate a lead compound, designated CDK2i-BIP. The rationale for selecting a pyridine core is discussed in the context of kinase inhibitor design, with a focus on Cyclin-Dependent Kinase 2 (CDK2) as a therapeutic target. Furthermore, this document provides detailed, field-proven protocols for the biochemical and cellular characterization of the synthesized inhibitor, including the ADP-Glo™ Kinase Assay for IC50 determination and the Cellular Thermal Shift Assay (CETSA) for target engagement verification.
Introduction: The Rationale for Pyridine Scaffolds in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has made them one of the most important classes of drug targets.[2] The pyridine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to act as a bioisostere for the purine core of ATP and to form critical hydrogen bond interactions within the ATP-binding pocket of kinases.[3][4] Specifically, the nitrogen atom in the pyridine ring often serves as a key hydrogen bond acceptor, anchoring the inhibitor to the "hinge" region of the kinase, a crucial interaction for potent inhibition.[3]
The starting material, this compound, offers a strategic platform for generating a library of potential inhibitors. The bromine atom at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl or heteroaryl groups to probe the solvent-exposed regions of the kinase active site.[5][6] The isopropyl group at the 4-position can provide favorable hydrophobic interactions within the binding pocket. This guide outlines a logical synthetic pathway to a novel inhibitor targeting CDK2, a key regulator of cell cycle progression whose hyperactivity is a common feature in cancer.[4][7]
Synthetic Strategy and Protocols
Our synthetic approach is designed for efficiency and modularity, enabling the creation of analogues for structure-activity relationship (SAR) studies. The overall workflow involves a Suzuki-Miyaura coupling to install an aminophenyl group, followed by a Buchwald-Hartwig amination to introduce a key pharmacophore.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[8][9] Here, it is used to couple the pyridine core with an aminophenyl group, a common motif in kinase inhibitors that can form additional interactions within the active site.
Objective: To synthesize 2-(4-Aminophenyl)-4-isopropylpyridine (Intermediate 1).
Materials:
-
This compound (1.0 eq)
-
4-Aminophenylboronic Acid Pinacol Ester (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 4-aminophenylboronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[10]
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure Intermediate 1.
Causality: The choice of Pd(dppf)Cl₂ as a catalyst is based on its high efficiency for cross-coupling reactions involving heteroaromatic halides.[6] The aqueous base (K₂CO₃) is crucial for the transmetalation step of the catalytic cycle. Degassing the solvent is critical to prevent the oxidation and deactivation of the palladium(0) active catalyst.[11]
Protocol 2: Buchwald-Hartwig Amination
This reaction forms the key C-N bond, linking the pyridine-phenyl core to a pyrimidine carboxamide moiety. This pyrimidine group is designed to mimic the adenine region of ATP and form hydrogen bonds with the kinase hinge region.
Objective: To synthesize the final inhibitor, CDK2i-BIP .
Materials:
-
Intermediate 1 (1.0 eq)
-
2-Chloro-N-methyl-5-pyrimidinecarboxamide (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.1 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 eq)
-
Toluene (anhydrous, degassed)
-
Sealed reaction tube
Procedure:
-
To a sealable reaction tube, add Intermediate 1, 2-Chloro-N-methyl-5-pyrimidinecarboxamide, Pd₂(dba)₃, Xantphos, and NaOt-Bu.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube tightly and heat the reaction mixture to 100 °C for 12-18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude material via flash column chromatography (e.g., dichloromethane/methanol gradient) to afford the final product, CDK2i-BIP.
Causality: The Buchwald-Hartwig amination is a highly effective method for forming aryl-amine bonds.[12][13] The use of a bulky phosphine ligand like Xantphos is essential to facilitate the reductive elimination step and prevent catalyst decomposition, particularly with electron-rich pyridines.[13] The reaction is performed in a sealed tube to prevent the loss of volatile components and maintain an inert atmosphere.[2]
Biological Evaluation Protocols
Once synthesized and purified, the inhibitor's biological activity must be rigorously characterized. This involves determining its potency against the target kinase, assessing its selectivity across the kinome, and confirming its engagement with the target in a cellular environment.
Protocol 3: In Vitro Biochemical Assay for IC₅₀ Determination (ADP-Glo™)
The half-maximal inhibitory concentration (IC₅₀) is a key measure of an inhibitor's potency. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[14][15]
Objective: To determine the IC₅₀ value of CDK2i-BIP against CDK2/Cyclin E1.
Materials:
-
Recombinant human CDK2/Cyclin E1 enzyme
-
Kinase substrate (e.g., Histone H1)
-
ATP solution
-
CDK2i-BIP (serial dilutions in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of CDK2i-BIP in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include DMSO-only (0% inhibition) and a known potent CDK2 inhibitor (e.g., Roscovitine) as positive (100% inhibition) controls.[4]
-
Kinase Reaction:
-
Prepare a master mix containing kinase assay buffer, the CDK2/Cyclin E1 enzyme, and the substrate.
-
Initiate the reaction by adding a master mix of ATP to all wells. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for the enzyme to ensure accurate IC₅₀ determination.[14]
-
Incubate the plate at 30 °C for 60 minutes.
-
-
Signal Detection:
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 4: Cellular Target Engagement (CETSA®)
While an IC₅₀ value demonstrates biochemical potency, it does not confirm that the compound can enter a cell and bind to its target in a complex physiological environment.[17] The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify intracellular target engagement based on the principle of ligand-induced thermal stabilization.[18][19]
Objective: To confirm that CDK2i-BIP binds to and stabilizes CDK2 in intact cells.
Procedure:
-
Cell Treatment: Culture a relevant cancer cell line (e.g., MCF-7, which overexpresses CDK2) and treat the cells with either vehicle (DMSO) or a saturating concentration of CDK2i-BIP (e.g., 10x the biochemical IC₅₀) for 1-2 hours.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice.[20]
-
Cell Lysis: Lyse the cells via freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble CDK2 remaining at each temperature for both vehicle- and compound-treated samples using Western blotting with a CDK2-specific antibody.
-
Data Interpretation: Plot the relative amount of soluble CDK2 against temperature for both conditions. A shift of the melting curve to higher temperatures in the CDK2i-BIP-treated samples indicates that the compound has bound to and stabilized the CDK2 protein, confirming target engagement.[19]
Data Presentation and Interpretation
Effective data presentation is crucial for evaluating a novel inhibitor. The following tables provide examples of how to structure the results from the biological assays.
Table 1: Inhibitory Potency of CDK2i-BIP
| Compound | Target Kinase | IC₅₀ (nM) |
| CDK2i-BIP | CDK2/Cyclin E1 | 45 |
| Roscovitine (Ref.) | CDK2/Cyclin E1 | 390 |
This hypothetical data illustrates that the synthesized compound is significantly more potent than the reference inhibitor.
Table 2: Kinase Selectivity Profile of CDK2i-BIP (1 µM Screen)
| Kinase | % Inhibition | Kinase | % Inhibition |
| CDK2 | 98% | PLK1 | 25% |
| CDK1 | 85% | JAK2 | 15% |
| CDK5 | 72% | Aurora A | 10% |
| CDK9 | 45% | VEGFR2 | 5% |
This illustrative selectivity profile suggests that CDK2i-BIP is potent against its intended target and shows selectivity against other kinases, although it has some activity against closely related CDKs (CDK1, CDK5), which is common. A full IC₅₀ determination against these secondary targets would be a logical next step.
Conclusion and Future Directions
This application note provides a detailed, step-by-step guide for the synthesis of a novel kinase inhibitor, CDK2i-BIP, from the versatile building block this compound. We have outlined robust protocols for its synthesis via Suzuki-Miyaura and Buchwald-Hartwig couplings and provided established methods for its biological characterization. The described workflows for determining biochemical potency (ADP-Glo™) and confirming cellular target engagement (CETSA) represent a best-practice approach in modern drug discovery.
The presented framework is inherently modular. The synthetic route allows for the facile creation of analogues by varying the boronic acid and the chloro-pyrimidine coupling partners to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and drug-like properties. The biological evaluation cascade ensures that synthetic efforts are guided by high-quality, physiologically relevant data, accelerating the journey from a starting scaffold to a promising lead candidate.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. carnabio.com [carnabio.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. ADP-Glo™ Kinase Assay [promega.com]
- 16. promega.com [promega.com]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. news-medical.net [news-medical.net]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(4-Isopropylpyridyl)magnesium Halides: Formation and Synthetic Utility
Abstract
This technical guide provides a comprehensive overview of the formation and synthetic applications of the Grignard reagent derived from 2-Bromo-4-isopropylpyridine. This versatile nucleophile, 2-(4-isopropylpyridyl)magnesium halide, is a valuable intermediate in medicinal chemistry and materials science for the introduction of the 4-isopropylpyridine moiety. This document details optimized protocols for its preparation via modern halogen-magnesium exchange techniques, discusses key considerations for its handling, and presents detailed procedures for its application in cornerstone organic reactions, including carbon-carbon and carbon-heteroatom bond formation. The content is structured to serve as a practical resource for researchers, scientists, and drug development professionals, providing both theoretical grounding and actionable experimental protocols.
Introduction: The Strategic Importance of the 4-Isopropylpyridine Scaffold
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and functional materials. The introduction of specific substitution patterns is crucial for modulating the physicochemical properties, bioactivity, and pharmacokinetic profiles of target molecules. The 4-isopropyl substituent, in particular, can enhance lipophilicity and influence metabolic stability, making it a desirable feature in drug design. The Grignard reagent of this compound provides a direct and efficient route to introduce this valuable fragment, enabling the construction of complex molecular architectures.
While classical Grignard formation involving the direct insertion of magnesium metal is a foundational technique, the preparation of heteroaromatic Grignard reagents often benefits from milder and more functional-group-tolerant methods. This guide focuses on the halogen-magnesium exchange reaction, a robust and highly efficient method for generating 2-(4-isopropylpyridyl)magnesium halide under controlled conditions, thereby preserving sensitive functional groups that might be present in the molecule.
Synthesis of the Precursor: this compound
A reliable supply of the starting material is paramount. While this compound is commercially available (CAS 1086381-43-2), its synthesis from readily available precursors may be required.[1] A common and effective strategy for the synthesis of 2-bromopyridines is the Sandmeyer reaction, starting from the corresponding 2-aminopyridine.[2][3]
Representative Protocol: Sandmeyer Reaction
This protocol is adapted from the well-established procedure for the synthesis of 2-bromopyridine from 2-aminopyridine.[3] It is presented as a representative method for the synthesis of this compound from 2-amino-4-isopropylpyridine.
Reaction Scheme:
Caption: Sandmeyer reaction for this compound synthesis.
Materials:
-
2-Amino-4-isopropylpyridine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 48% hydrobromic acid. Cool the flask in an ice-salt bath to 0-5°C.
-
Slowly add 2-amino-4-isopropylpyridine (1.0 eq) to the cold acid with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the reaction mixture, ensuring the temperature is maintained below 5°C.
-
After the addition is complete, continue stirring at 0-5°C for 30 minutes.
-
In a separate beaker, prepare a solution or slurry of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous nitrogen evolution will be observed.
-
Once the gas evolution ceases, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution, keeping the temperature below 20°C.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Formation of 2-(4-Isopropylpyridyl)magnesium Halide via Halogen-Magnesium Exchange
The halogen-magnesium exchange is a superior method for preparing functionalized pyridyl Grignard reagents, avoiding the often-difficult initiation and potential side reactions associated with direct magnesium insertion.[4][5] This method utilizes a more reactive organomagnesium reagent, such as isopropylmagnesium chloride (i-PrMgCl), to swap its magnesium atom for the bromine on the pyridine ring. The addition of lithium chloride (LiCl) can further accelerate this exchange, a formulation often referred to as a "Turbo Grignard" reagent.[4]
Protocol: Halogen-Magnesium Exchange
This protocol is adapted from procedures for the synthesis of analogous pyridyl Grignard reagents and represents a reliable method for generating 2-(4-isopropylpyridyl)magnesium chloride.[1][6]
Reaction Workflow:
Caption: Workflow for Grignard reagent formation via halogen-magnesium exchange.
Materials & Equipment:
-
This compound
-
Isopropylmagnesium chloride solution (e.g., 2.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
Preparation: Thoroughly flame-dry all glassware under a stream of inert gas (Nitrogen or Argon) and allow it to cool to room temperature.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and a septum, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF via syringe to dissolve the starting material.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Grignard Exchange: Slowly add isopropylmagnesium chloride solution (1.05 - 1.1 eq) dropwise via syringe while maintaining the temperature at 0°C.
-
Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. The formation of the Grignard reagent is typically near-quantitative. The resulting solution of 2-(4-isopropylpyridyl)magnesium chloride is now ready for use in subsequent reactions.
Table 1: Representative Conditions for Grignard Reagent Formation
| Parameter | Direct Formation (Analogous) | Halogen-Magnesium Exchange |
| Reagent | Magnesium Turnings | Isopropylmagnesium chloride (i-PrMgCl) |
| Solvent | Anhydrous THF | Anhydrous THF |
| Initiation | Iodine crystal, 1,2-dibromoethane | Not required |
| Temperature | Reflux | 0°C to Room Temperature |
| Reaction Time | 2-4 hours | 1-2 hours |
| Typical Yield | Variable, often moderate | High to quantitative |
| Notes | Initiation can be difficult. | More functional group tolerant. |
Data are representative and based on protocols for analogous 2-bromopyridine systems.[1][6]
Synthetic Applications and Protocols
2-(4-Isopropylpyridyl)magnesium chloride is a potent nucleophile and a strong base. It readily reacts with a variety of electrophiles to form new carbon-carbon and carbon-heteroatom bonds. All reactions should be conducted under strictly anhydrous and inert conditions.
Reaction with Carbonyl Compounds: Synthesis of Alcohols
Grignard reagents react with aldehydes and ketones to produce secondary and tertiary alcohols, respectively.[7]
General Reaction Scheme:
Caption: General reaction of the Grignard reagent with a carbonyl compound.
Protocol: Reaction with a Ketone (e.g., Acetone)
-
Prepare the solution of 2-(4-isopropylpyridyl)magnesium chloride as described in Section 3.
-
Cool the Grignard solution to 0°C in an ice bath.
-
Slowly add a solution of acetone (1.0 eq) in anhydrous THF dropwise to the stirred Grignard solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the reaction mixture to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting tertiary alcohol by column chromatography.
Reaction with Nitriles: Synthesis of Ketones
The reaction of Grignard reagents with nitriles, followed by acidic hydrolysis, is a classic method for the synthesis of ketones.[8][9]
Protocol: Reaction with a Nitrile (e.g., Benzonitrile)
-
Prepare the solution of 2-(4-isopropylpyridyl)magnesium chloride as described in Section 3.
-
To the stirred Grignard solution at room temperature, slowly add a solution of benzonitrile (1.0 eq) in anhydrous THF.
-
Stir the reaction mixture at room temperature for 2-4 hours, or gently heat to reflux if necessary to drive the reaction to completion.
-
Work-up: Cool the reaction to 0°C and quench by the slow addition of aqueous acid (e.g., 1 M HCl).
-
Stir the mixture vigorously until the intermediate imine is fully hydrolyzed to the ketone (monitor by TLC).
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.
-
Purify the resulting ketone by column chromatography or crystallization.
Kumada Cross-Coupling: Synthesis of Biaryls
The Kumada-Corriu coupling is a transition metal-catalyzed reaction that forms a carbon-carbon bond between a Grignard reagent and an organic halide.[10] This reaction is particularly useful for synthesizing 2-arylpyridines.
Catalytic Cycle:
Caption: Simplified catalytic cycle for the Kumada-Corriu cross-coupling.
Protocol: Kumada Coupling with an Aryl Bromide
-
Prepare the solution of 2-(4-isopropylpyridyl)magnesium chloride as described in Section 3.
-
In a separate, flame-dried Schlenk flask, add the palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any necessary ligands.
-
Add the aryl bromide (1.0 eq) and anhydrous THF to the catalyst mixture.
-
Slowly add the Grignard solution to the catalyst/aryl bromide mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC.
-
Work-up: After the reaction is complete, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, dry, and concentrate.
-
Purify the biaryl product by column chromatography.
Table 2: Representative Applications and Expected Outcomes
| Electrophile | Product Type | Typical Conditions | Representative Yield |
| Aldehyde (RCHO) | Secondary Alcohol | THF, 0°C to RT, 1-2h | 70-90% |
| Ketone (R₂C=O) | Tertiary Alcohol | THF, 0°C to RT, 1-2h | 75-95% |
| Nitrile (RCN) | Ketone | THF, RT to Reflux, 2-4h | 60-80% |
| Aryl Bromide (ArBr) | 2-Arylpyridine | THF, Reflux, Pd/Ni catalyst | 50-85% |
Yields are estimates based on analogous systems and may vary depending on the specific substrates and reaction conditions.
Conclusion and Best Practices
The Grignard reagent derived from this compound is a powerful synthetic tool. The halogen-magnesium exchange method provides a reliable and high-yielding route to its formation, enabling a wide range of subsequent transformations.
Key Best Practices:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously dried and all solvents and reagents are anhydrous.
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere of nitrogen or argon to prevent reaction with oxygen and moisture.
-
Temperature Control: Many reactions involving Grignard reagents are exothermic. Maintain careful temperature control, especially during the addition of reagents.
-
Safety: Grignard reagents are flammable and corrosive. Handle them with appropriate personal protective equipment in a well-ventilated fume hood.
By adhering to these protocols and best practices, researchers can effectively utilize 2-(4-isopropylpyridyl)magnesium halide to accelerate their synthetic programs in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. mdpi.com [mdpi.com]
- 9. 10168-01-1 4-Bromo-3-isopropylpyridine AKSci 9418DA [aksci.com]
- 10. 10168-01-1|4-Bromo-3-isopropylpyridine|BLD Pharm [bldpharm.com]
Application Notes & Protocols: 2-Bromo-4-isopropylpyridine as a Strategic Building Block for Next-Generation Agrochemicals
Abstract
The pyridine scaffold is a cornerstone in modern agrochemical design, present in a multitude of high-performing fungicides, herbicides, and insecticides.[1][2][3][4] This guide focuses on 2-Bromo-4-isopropylpyridine, a versatile heterocyclic intermediate, detailing its strategic application in constructing complex agrochemical candidates. The bromine atom at the 2-position serves as a highly adaptable synthetic handle for sophisticated cross-coupling reactions, while the isopropyl group at the 4-position can significantly influence the resulting molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for bioavailability and efficacy.[5] This document provides field-proven, detailed protocols for key chemical transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering researchers a practical framework for leveraging this building block in agrochemical discovery programs.
The Strategic Advantage of this compound in Synthesis
The utility of this compound stems from its defined reactivity, which allows for precise and predictable molecular elaboration. The electron-deficient nature of the pyridine ring, combined with the C-Br bond, makes the 2-position susceptible to palladium-catalyzed cross-coupling reactions. These methods are foundational in modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with high functional group tolerance.[1]
Logical Workflow for Agrochemical Discovery
The path from a simple building block like this compound to a viable agrochemical candidate follows a structured, multi-stage process. This workflow is designed to maximize efficiency and ensure that only the most promising candidates advance.[6]
Caption: Workflow for Agrochemical Discovery from this compound.
Core Synthetic Protocols: Palladium-Catalyzed Cross-Coupling Reactions
The following protocols are foundational for derivatizing this compound. They are presented as robust starting points that may be optimized for specific substrates.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl or heteroaryl-aryl structures, which are prevalent motifs in agrochemicals.[1][7] The reaction couples the 2-bromopyridine with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium complex.[8]
-
Catalyst System: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(dppf)Cl₂ is common, as it is air-stable and efficiently reduced in situ. The dppf ligand is a bulky phosphine ligand that promotes the key steps of oxidative addition and reductive elimination.[8]
-
Base: A base, such as K₂CO₃ or Cs₂CO₃, is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[9] Cesium carbonate is often more effective for challenging couplings due to its higher solubility and basicity.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used. Water is essential for the activity of the inorganic base.[8][10] All solvents must be degassed to prevent oxidation and deactivation of the Pd(0) catalyst.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound, the arylboronic acid, the base, and the palladium catalyst.[8]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. A typical concentration is 0.1–0.5 M relative to the starting bromide.[8]
-
Reaction: Heat the mixture to 80–110 °C with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.[11]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Value/Reagent | Purpose |
| Equivalents (Boronic Acid) | 1.1–1.5 | Drives reaction to completion. |
| Catalyst Loading | 1–5 mol% | Efficiently catalyzes the reaction without excessive cost. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv) | Activates the boronic acid for transmetalation. |
| Temperature | 80–120 °C | Provides thermal energy to overcome activation barriers. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, replacing harsher classical methods.[12] This reaction is critical for synthesizing arylamines, a key functional group in many biologically active molecules.[13] The reaction couples an aryl halide with a primary or secondary amine.[12]
-
Catalyst System: The choice of ligand is critical. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often used as they accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition.[14] A Pd(0) source is required, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd₂(dba)₃.[14][15]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[14] Sodium tert-butoxide (NaOtBu) is the most common choice for this purpose.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine Ligand (e.g., (±)-BINAP or XPhos) (2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, NaOtBu) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the palladium source, phosphine ligand, and sodium tert-butoxide.[15]
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by this compound and the amine via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with stirring. Monitor for completion by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with brine.[15]
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the residue by flash column chromatography.
| Parameter | Recommended Value/Reagent | Purpose |
| Catalyst System | Pd₂(dba)₃ / BINAP or XPhos | Promotes efficient C-N bond formation. |
| Base | NaOtBu (1.4 equiv) | Strong, non-nucleophilic base for amine deprotonation. |
| Solvent | Toluene, Dioxane (Anhydrous) | Aprotic solvent prevents quenching of the strong base. |
| Temperature | 80–110 °C | Facilitates oxidative addition and reductive elimination. |
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, creating conjugated enyne systems or functionalized alkynes.[16] This reaction is notable for its mild conditions and is typically co-catalyzed by palladium and copper(I).[17]
-
Catalyst System: The reaction employs a dual catalytic system. A Pd(0) complex (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) facilitates the oxidative addition of the aryl halide.[18] A copper(I) salt, typically CuI, acts as a co-catalyst that forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[16][19]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine, is used. It serves both to deprotonate the terminal alkyne and as a solvent or co-solvent.[16]
-
Solvent: Aprotic polar solvents like THF or DMF are common, often with the amine base acting as a co-solvent. The entire system must be rigorously degassed.
Caption: Experimental workflow for the Sonogashira coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-3 mol%)
-
Copper(I) Iodide (CuI) (3-5 mol%)
-
Base (e.g., Triethylamine, Et₃N) (2.0 equiv or as solvent)
-
Anhydrous, degassed solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.[18]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF) and the amine base via syringe, followed by the dropwise addition of the terminal alkyne.[19]
-
Reaction: Stir the mixture at room temperature or with gentle heating (40–60 °C). The reaction is often complete within a few hours. Monitor by TLC or LC-MS.[18]
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent like ethyl acetate.[19]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Recommended Value/Reagent | Purpose |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (2-3 mol%) | Catalyzes oxidative addition of the C-Br bond. |
| Cu Co-catalyst | CuI (3-5 mol%) | Forms copper acetylide for transmetalation. |
| Base | Et₃N, Diisopropylamine (2 equiv) | Deprotonates the alkyne and scavenges HBr. |
| Temperature | 25–60 °C | Mild conditions preserve sensitive functional groups. |
Conclusion
This compound is a high-potential building block for the agrochemical industry. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient and modular synthesis of diverse chemical libraries. The protocols detailed in this guide provide a solid, experimentally grounded basis for researchers and scientists to explore the vast chemical space accessible from this intermediate. By applying these robust synthetic methods within a logical discovery workflow, the development of novel, effective, and safe crop protection solutions can be significantly accelerated.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Sonogashira reaction conditions for 2-Bromo-4-isopropylpyridine
<APPLICATION NOTE & PROTOCOL: SONOGASHIRA REACTION >
Topic: Sonogashira Reaction Conditions for 2-Bromo-4-isopropylpyridine
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction has found extensive use in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][3] This document provides a detailed guide to the application of the Sonogashira reaction for the alkynylation of this compound, a common heterocyclic building block. We will explore the underlying mechanism, provide a validated starting protocol, discuss optimization strategies for this specific substrate class, and address common troubleshooting points to ensure robust and reproducible results.
The Catalytic Heart: Mechanism and Key Reagents
The Sonogashira reaction is traditionally catalyzed by a dual system consisting of a palladium(0) complex and a copper(I) salt, operating through two interconnected catalytic cycles.[2][4] Understanding the role of each component is critical for rational protocol design and optimization.
1.1. The Dual Catalytic Cycle
The generally accepted mechanism involves a palladium cycle and a copper cycle that work in concert.[2]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound. This is often the rate-determining step of the overall reaction.[5][6] The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species generated in the copper cycle. The final step is reductive elimination, which forms the desired alkynylated pyridine product and regenerates the Pd(0) catalyst.[2]
-
Copper Cycle: The copper(I) salt (typically CuI) coordinates to the terminal alkyne, forming a π-alkyne complex.[5][6] This coordination increases the acidity of the terminal proton, facilitating its removal by a mild amine base.[6][7] The resulting copper acetylide is the key nucleophilic species that participates in the transmetalation step with the palladium complex.[6]
Mechanism of the Copper-Catalyzed Sonogashira Reaction
Caption: Fig 1: Interconnected Pd/Cu Catalytic Cycles.
1.2. Selecting the Right Reagents for this compound
The electronic properties of the pyridine ring and the steric hindrance from the isopropyl group can influence the reaction's efficiency.
-
Palladium Catalyst: Both Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Pd(II) precatalysts such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are commonly used.[1][2] Pd(II) precatalysts are often more stable to air and are reduced in situ to the active Pd(0) species. For challenging substrates, catalysts with more electron-rich and bulky ligands (e.g., those based on N-heterocyclic carbenes or bulky phosphines) can improve reaction rates.[2][8]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common and effective co-catalyst. Its role in activating the alkyne is crucial for the reaction to proceed under mild conditions.[2][7]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves two primary functions: neutralizing the HBr byproduct generated during the reaction and facilitating the deprotonation of the alkyne to form the copper acetylide.[9] The choice of base can significantly impact reaction efficiency.[9]
-
Solvent: Anhydrous, degassed solvents are critical to prevent catalyst decomposition and unwanted side reactions.[10] Common choices include polar aprotic solvents like Dimethylformamide (DMF) or ethereal solvents like Tetrahydrofuran (THF). For reactions involving amine bases, the base itself can sometimes serve as the solvent.[11]
Protocol Design: A Validated Starting Point
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with phenylacetylene as a model alkyne.
2.1. Reagents and Materials
| Reagent/Material | Formula | M.W. | Amount | Mmol | Equiv. |
| This compound | C₈H₁₀BrN | 200.08 | 200 mg | 1.0 | 1.0 |
| Phenylacetylene | C₈H₆ | 102.14 | 123 mg (135 µL) | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 35 mg | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 10 mg | 0.05 | 0.05 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 5 mL | - | - |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 5 mL | - | - |
| Inert Gas | Argon or Nitrogen | - | - | - | - |
2.2. Step-by-Step Experimental Procedure
-
Preparation and Degassing: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (200 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).
-
Rationale: Combining the solid reagents first under a dry atmosphere minimizes exposure to air and moisture. The Schlenk flask allows for easy manipulation under inert conditions.
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Using a syringe, add anhydrous, degassed THF (5 mL) and anhydrous, degassed triethylamine (5 mL) to the flask. Stir the mixture to obtain a suspension.
-
Rationale: Solvents must be rigorously deoxygenated to preserve the catalytic system. Triethylamine serves as both the base and a co-solvent.
-
-
Alkyne Addition: Add phenylacetylene (135 µL, 1.2 mmol) dropwise to the stirring reaction mixture via syringe.
-
Rationale: Using a slight excess of the alkyne can help drive the reaction to completion. Slow addition can sometimes minimize side reactions by keeping the instantaneous concentration of the alkyne low.[10]
-
-
Reaction Execution: Stir the reaction mixture at room temperature. If no significant conversion is observed after 2-4 hours, gently heat the mixture to 40-50°C.
-
Rationale: While many Sonogashira reactions proceed at room temperature, aryl bromides are less reactive than iodides and may require gentle heating.[1] The steric hindrance on the 2-bromopyridine may also necessitate slightly elevated temperatures.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting this compound is consumed (typically 4-16 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst residues and amine salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and then with brine (15 mL).
-
Rationale: The ammonium chloride wash helps to remove residual copper salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(phenylethynyl)-4-isopropylpyridine.
Optimization and Troubleshooting
Not all reactions proceed perfectly on the first attempt. The following section provides guidance on optimizing conditions and resolving common issues.
3.1. Parameter Optimization Guide
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Temperature | Room Temp to 50°C | Low Yield/No Reaction: Increase temperature incrementally (e.g., to 60-80°C). Aryl bromides, especially on electron-deficient rings, require more thermal energy.[1] Side Products: Lower the temperature. Higher temperatures can promote catalyst decomposition and side reactions.[10] |
| Base | Triethylamine | Sluggish Reaction: Switch to a bulkier or stronger base like Diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ or Cs₂CO₃ (often in a copper-free protocol).[9] |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | Low Yield: Increase catalyst loading to 5 mol%. For very stubborn couplings, consider more active catalysts with bulky, electron-rich ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2] |
| Glaser Homocoupling | N/A | Significant Dimer Byproduct: This is a major side reaction promoted by oxygen and excess copper.[5] Ensure rigorous degassing.[10] Consider a copper-free protocol .[1][12] |
| Solvent | THF/Et₃N | Poor Solubility/Slow Rate: Switch to a more polar aprotic solvent like DMF or NMP, which can sometimes accelerate the reaction.[11] |
3.2. Troubleshooting Workflow
A logical approach is key to solving experimental problems.
Troubleshooting Workflow for Sonogashira Coupling
Caption: Fig 2: A Decision Tree for Reaction Optimization.
Safety Considerations
-
Reagents: Palladium catalysts and copper salts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Solvents: THF and triethylamine are flammable and volatile. Avoid ignition sources.
-
Inert Gas: Handle pressurized gas cylinders with care and according to institutional safety protocols.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. books.rsc.org [books.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
Buchwald-Hartwig cross-coupling with 2-Bromo-4-isopropylpyridine
An Application Guide to the Buchwald-Hartwig Cross-Coupling of 2-Bromo-4-isopropylpyridine
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination with this compound. It is intended for researchers, scientists, and professionals in drug development who require a robust and well-understood methodology for the synthesis of 2-amino-4-isopropylpyridine derivatives. The content herein is structured to provide not only a step-by-step protocol but also the underlying scientific principles that govern the reaction's success.
Introduction: The Strategic Importance of the Buchwald-Hartwig Amination
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the creation of pharmaceuticals and biologically active compounds where arylamine moieties are ubiquitous.[1][2] The Buchwald-Hartwig amination has emerged as a premier method for this transformation, offering a broad substrate scope and high functional group tolerance under relatively mild conditions.[1][3]
This reaction utilizes a palladium catalyst to couple an amine with an aryl or heteroaryl halide (or pseudohalide).[2] Specifically, its application to heteroaromatic systems like pyridines is of profound importance. The product, a substituted 2-aminopyridine, is a key structural motif in numerous therapeutic agents. This guide focuses on this compound, a common building block whose successful coupling requires a nuanced understanding of the reaction's key parameters.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-catalyzed cycle.[4][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The generally accepted mechanism involves three primary stages:
-
Oxidative Addition : A low-valent Palladium(0) complex, coordinated by specialized ligands, undergoes oxidative addition into the carbon-bromine bond of this compound. This forms a Pd(II) intermediate.[1][6] The reactivity order for aryl halides typically follows Ar-I > Ar-Br > Ar-Cl.[5][6]
-
Amine Coordination & Deprotonation : The amine substrate coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.[2]
-
Reductive Elimination : This final, bond-forming step involves the reductive elimination of the desired N-arylated pyridine product from the Pd(II) complex, which simultaneously regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][6]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Synthesis of Substituted Bipyridine Ligands from 2-Bromo-4-isopropylpyridine
Abstract
Substituted 2,2'-bipyridine ligands are foundational components in coordination chemistry, finding extensive applications in catalysis, materials science, and drug development.[1] The ability to synthetically tailor their steric and electronic properties allows for the fine-tuning of the characteristics of their resulting metal complexes. This guide provides a comprehensive overview of established and effective methodologies for the synthesis of substituted bipyridine ligands, with a specific focus on utilizing 2-Bromo-4-isopropylpyridine as a versatile starting material. We will delve into the mechanistic underpinnings of key cross-coupling reactions, offer detailed, field-proven protocols, and provide practical guidance on product purification and characterization.
Introduction: The Significance of Tailored Bipyridine Ligands
The 2,2'-bipyridine scaffold is a privileged ligand in inorganic chemistry due to its robust chelating ability with a vast array of metal ions.[2] The introduction of substituents onto the bipyridine core profoundly impacts the electronic and steric environment of the coordinated metal center. For instance, the isopropyl group at the 4-position of our starting material, this compound, already introduces a degree of steric bulk and possesses electron-donating properties. Further functionalization allows for the rational design of ligands for specific applications, such as enhancing catalytic activity, tuning photophysical properties, or improving solubility.[2][3]
The primary synthetic strategies for constructing asymmetrically substituted bipyridines from halo-pyridines involve palladium-catalyzed cross-coupling reactions. The most prominent among these are the Suzuki-Miyaura, Stille, and Negishi couplings.[1] The choice of method is often dictated by the availability of starting materials, functional group tolerance, and, in the case of Stille coupling, considerations regarding the toxicity of organotin reagents.[4][5]
Synthetic Methodologies: A Comparative Overview
The synthesis of a substituted bipyridine from this compound typically involves the formation of a new carbon-carbon bond between the C2 position of the starting material and another pyridine or aryl ring. The general transformation is depicted below:
Caption: General synthetic scheme for substituted bipyridines.
Suzuki-Miyaura Coupling: A Versatile and Widely Used Method
The Suzuki-Miyaura reaction is arguably the most common method for the synthesis of biaryls, including bipyridines, due to the commercial availability of a wide range of boronic acids and their relatively low toxicity.[6] The reaction couples an organohalide with an organoboron species, catalyzed by a palladium complex.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, it is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The choice of ligand is crucial.[7][8]
-
Ligand: Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or RuPhos, are particularly effective for heteroaryl couplings.[7] These ligands facilitate the oxidative addition step and promote the reductive elimination step of the catalytic cycle, while also stabilizing the palladium center. The coordination of the pyridine nitrogen of the substrate or product to the palladium center can inhibit catalysis, and these bulky ligands help to mitigate this issue.[2][3][7][9]
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation to the palladium center.[6] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can influence reaction rates and yields, and often needs to be empirically optimized.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly used. Water is necessary to dissolve the inorganic base.[8][10] Anhydrous conditions can also be employed, particularly when using boronate esters to avoid protodeboronation.[7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 2-Pyridylboronic Acid
| Reagent/Component | Molar Equiv. | Amount (for 1 mmol scale) | Purpose |
| This compound | 1.0 | 200 mg | Starting material |
| 2-Pyridylboronic acid | 1.2 | 148 mg | Coupling partner |
| Pd(dppf)Cl₂ | 0.03 | 22 mg | Palladium catalyst |
| K₂CO₃ | 2.0 | 276 mg | Base |
| 1,4-Dioxane/H₂O (4:1) | - | 5 mL | Solvent |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, 2-pyridylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.[10]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.[10]
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.[8]
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Stille Coupling: Tolerant of a Wide Range of Functional Groups
The Stille coupling utilizes an organotin reagent as the coupling partner. A key advantage is the tolerance of organostannanes to a wide variety of functional groups; however, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.[4][5]
Causality Behind Experimental Choices:
-
Catalyst: Similar to the Suzuki coupling, a Pd(0) catalyst is employed. Pd(PPh₃)₄ is a common choice.[11][12]
-
Ligand: The choice of phosphine ligand can accelerate the reaction, but often the reaction is run with the phosphines already complexed to the palladium, as in Pd(PPh₃)₄.
-
Additives: In some cases, a copper(I) co-catalyst can accelerate the transmetalation step.[5] The addition of LiCl can also be beneficial.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.[11]
Caption: Experimental workflow for a Stille coupling reaction.
Protocol 2: Stille Coupling of this compound with 2-(Tributylstannyl)pyridine
| Reagent/Component | Molar Equiv. | Amount (for 1 mmol scale) | Purpose |
| This compound | 1.0 | 200 mg | Starting material |
| 2-(Tributylstannyl)pyridine | 1.1 | 404 mg | Coupling partner |
| Pd(PPh₃)₄ | 0.05 | 58 mg | Palladium catalyst |
| Anhydrous Toluene | - | 5 mL | Solvent |
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under argon, dissolve this compound and Pd(PPh₃)₄ in anhydrous, degassed toluene.[12]
-
Reagent Addition: Add 2-(Tributylstannyl)pyridine via syringe.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with diethyl ether (20 mL) and stir vigorously with a saturated aqueous solution of KF for 1 hour to precipitate the tin fluoride salts.
-
Purification: Filter the mixture through a pad of Celite®, wash the filtrate with water, and dry the organic layer over MgSO₄. After concentration, purify the residue by flash column chromatography.
Negishi Coupling: Highly Reactive Organometallic Reagents
The Negishi coupling employs organozinc reagents, which are more reactive than their organoboron and organotin counterparts.[13] This increased reactivity allows for couplings to occur under milder conditions and can be particularly useful for less reactive substrates. However, organozinc reagents are sensitive to air and moisture, requiring strict anhydrous and inert reaction conditions.[13][14]
Causality Behind Experimental Choices:
-
Organozinc Reagent Preparation: The pyridylzinc reagent is typically prepared in situ from the corresponding bromopyridine via transmetalation from an organolithium or Grignard reagent, or by direct insertion of activated zinc.[13]
-
Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or systems generated from Pd₂(dba)₃ with a phosphine ligand, are effective. Nickel catalysts can also be used.[13]
-
Solvent: Anhydrous ethereal solvents like THF or dioxane are essential to maintain the reactivity of the organozinc reagent.[14]
Protocol 3: Negishi Coupling of this compound with a Pyridylzinc Reagent
This protocol is presented in two parts: the preparation of the organozinc reagent and the subsequent cross-coupling.
Part A: Preparation of 2-Pyridylzinc Bromide
-
Grignard Formation: In a flame-dried Schlenk flask under argon, prepare the Grignard reagent from 2-bromopyridine and magnesium turnings in anhydrous THF.
-
Transmetalation to Zinc: In a separate flask, prepare a solution of ZnCl₂ (1.1 equiv) in anhydrous THF. Cool this solution to 0 °C and slowly add the freshly prepared Grignard reagent via cannula. Allow the mixture to warm to room temperature and stir for 1 hour.
Part B: Cross-Coupling Reaction
| Reagent/Component | Molar Equiv. | Amount (for 1 mmol scale) | Purpose |
| This compound | 1.0 | 200 mg | Starting material |
| 2-Pyridylzinc Bromide Solution | 1.2 | ~1.2 mmol in THF | Coupling partner |
| PdCl₂(dppf) | 0.02 | 15 mg | Palladium catalyst |
| Anhydrous THF | - | 5 mL | Solvent |
Step-by-Step Methodology:
-
Reaction Setup: To a separate flame-dried Schlenk flask under argon, add this compound and the palladium catalyst. Add anhydrous THF.
-
Reagent Addition: Add the freshly prepared 2-pyridylzinc bromide solution (1.2 equiv) via cannula.
-
Reaction: Heat the reaction to 60-70 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
Work-up: Cool the reaction and carefully quench with a saturated aqueous NH₄Cl solution.
-
Purification: Perform an aqueous workup and purify by column chromatography as described in the previous protocols.
Purification and Characterization
Purification by Flash Chromatography
Flash column chromatography is the standard method for purifying the resulting bipyridine ligands.
-
Stationary Phase: Silica gel is most commonly used.
-
Mobile Phase: A good starting point for a solvent system is a mixture of ethyl acetate and hexanes.[15] For more polar bipyridines, a dichloromethane/methanol system may be more effective.[15] It is crucial to determine the optimal solvent system by TLC first, aiming for an Rf value of ~0.3 for the desired product.[15] A gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity, is often effective for separating closely eluting impurities.[15]
Characterization by ¹H NMR Spectroscopy
¹H NMR spectroscopy is an essential tool for confirming the structure of the synthesized bipyridine ligand. For an asymmetrically substituted bipyridine, such as 4-isopropyl-2,2'-bipyridine, the spectrum will be complex but interpretable.
Expected ¹H NMR Features for 4-isopropyl-2,2'-bipyridine:
-
Aromatic Region (7.0-9.0 ppm): Seven distinct signals are expected for the seven aromatic protons. The protons on the 4-isopropyl-substituted ring will appear as a distinct set of signals from the protons on the unsubstituted ring. Protons ortho to the nitrogen atoms (H6 and H6') will typically be the most downfield.[16][17]
-
Isopropyl Group: A doublet for the two methyl groups (~1.3 ppm) and a septet for the methine proton (~3.1 ppm) are expected.
-
Coupling Constants: The coupling constants (J-values) between adjacent protons on the pyridine rings will be characteristic and can help in assigning the signals.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Impure reagents. | Use a fresh batch of catalyst; Gradually increase the reaction temperature; Ensure all reagents and solvents are pure and anhydrous. |
| Protodeboronation (Suzuki) | Hydrolysis of the boronic acid. | Use a boronate ester (e.g., pinacol ester); Run the reaction under anhydrous conditions.[7] |
| Homocoupling | Presence of oxygen; Sub-stoichiometric amounts of one reagent. | Ensure a strictly inert atmosphere; Use a slight excess of the organometallic reagent. |
| Catalyst Inhibition | Coordination of the pyridine nitrogen to the palladium center. | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[7] |
Conclusion
The synthesis of substituted bipyridine ligands from this compound is readily achievable through a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is often the method of choice due to its versatility and the lower toxicity of the reagents. However, Stille and Negishi couplings offer viable alternatives, particularly when specific functional group tolerance or higher reactivity is required. A thorough understanding of the reaction mechanisms and the role of each component is key to successful synthesis, optimization, and troubleshooting. Careful purification and rigorous characterization, primarily by ¹H NMR, are essential to ensure the identity and purity of the final ligand, paving the way for its application in diverse areas of chemical research.
References
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Negishi coupling - Wikipedia [en.wikipedia.org]
- 14. Negishi Coupling | NROChemistry [nrochemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions of 2-Bromo-4-isopropylpyridine
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, when working with electron-deficient heteroaromatic substrates such as 2-bromo-4-isopropylpyridine, researchers often encounter challenges that can lead to diminished yields and the formation of unwanted byproducts. The electron-deficient nature of the pyridine ring, coupled with the potential for the nitrogen atom to coordinate with and deactivate the palladium catalyst, necessitates careful optimization of reaction parameters.[3]
This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for Suzuki coupling reactions involving this compound. Our goal is to equip you with the knowledge to diagnose issues, optimize reaction conditions, and ultimately achieve higher yields and purity in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the most common culprits?
A1: Low yields in Suzuki couplings with 2-bromopyridines are a frequent challenge. The primary factors to investigate are the catalyst system, the reaction conditions, and the stability of your reagents.[4] The electron-deficient nature of the pyridine ring can make oxidative addition more challenging and the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[3]
Q2: I'm observing significant homocoupling of my boronic acid. How can I prevent this?
A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen in the reaction mixture.[3] To minimize this, it is crucial to thoroughly degas all solvents and the reaction mixture itself.[3] This can be achieved through methods such as freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[3] Maintaining a positive pressure of an inert gas throughout the reaction is also highly recommended.[3]
Q3: What role does the base play, and how do I choose the right one?
A3: The base is a critical component of the Suzuki coupling, playing multiple roles in the catalytic cycle. It facilitates the formation of a more nucleophilic boronate species from the boronic acid, which is essential for the transmetalation step.[1][3] The base also assists in the reductive elimination step, which regenerates the active Pd(0) catalyst.[1][3] The choice of base can significantly impact the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][2] The optimal base is often dependent on the specific substrates and solvent system, so screening a few options is advisable.
Q4: Is it necessary to run the reaction under an inert atmosphere?
A4: Yes, it is strongly recommended to perform Suzuki coupling reactions under an inert atmosphere (e.g., nitrogen or argon). Oxygen can lead to the deactivation of the palladium catalyst and promote the undesirable homocoupling of the boronic acid.[3] For reproducible and high-yielding results, excluding oxygen is critical.[3][5]
Q5: My starting material is not fully consumed, and the reaction has stalled. What should I do?
A5: A stalled reaction can be due to several factors. Insufficient heating can lead to a sluggish reaction; cautiously increasing the temperature may improve the rate and conversion.[3] Catalyst deactivation is another common cause.[3] In this case, adding a fresh portion of the catalyst and ligand might restart the reaction. Also, consider if the base is strong enough or if it has been consumed; a stronger base or an additional equivalent may be necessary.[3]
Troubleshooting Guide
When faced with a low-yielding Suzuki coupling of this compound, a systematic approach to troubleshooting is essential. The following guide will walk you through the key areas to investigate and the logical steps to take to optimize your reaction.
Initial Diagnosis and Key Areas for Optimization
The first step in troubleshooting is to identify the potential source of the problem. Low yields can typically be attributed to one or more of the following areas:
-
Catalyst System (Palladium Source & Ligand): The choice of catalyst and ligand is paramount for the successful coupling of electron-deficient substrates like 2-bromopyridines.[4]
-
Reaction Conditions (Solvent, Base, Temperature): These parameters are highly interdependent and must be carefully selected and optimized.
-
Reagent Stability and Quality: The purity and stability of the boronic acid and the aryl halide can significantly impact the reaction's success.
Troubleshooting Flowchart
The following diagram illustrates a logical workflow for troubleshooting a problematic Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
In-Depth Troubleshooting Steps
1. Catalyst System Evaluation
The palladium catalyst and its associated ligand are at the heart of the Suzuki reaction. For challenging substrates like this compound, a generic catalyst system may not be sufficient.
-
The Problem of Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, forming inactive catalyst species and hindering the catalytic cycle.[3]
-
The Solution - Bulky, Electron-Rich Ligands: To mitigate catalyst deactivation, the use of bulky, electron-rich phosphine ligands is often necessary.[4] These ligands sterically shield the palladium center, preventing coordination with the pyridine nitrogen. Furthermore, their electron-donating properties facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates. |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Moderate to High | Bulky, electron-rich ligand helps to stabilize the catalyst and promote reductive elimination.[3] |
| Pd(OAc)₂ (2-5) | XPhos (4-10) | Moderate to High | Another effective bulky phosphine ligand for challenging substrates. |
| Pd(dppf)Cl₂ (2-5) | - | Moderate to High | A pre-formed catalyst complex that can be effective for some pyridyl couplings.[6] |
2. Optimization of Reaction Conditions
-
Solvent Selection: The choice of solvent can influence the solubility of reagents and the stability of the catalyst. Aprotic solvents like toluene, dioxane, and tetrahydrofuran (THF) are commonly used.[1][2] Often, a mixture with water is employed to help dissolve the inorganic base.[2]
| Base (equivalents) | Solvent | Typical Yield Range | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | Moderate to High | A common and cost-effective choice.[3] |
| K₃PO₄ (2-3) | Dioxane | Moderate to High | A stronger base that can be effective for less reactive substrates. |
| Cs₂CO₃ (2-3) | THF/H₂O | Moderate to High | A highly effective but more expensive base. |
-
Base Selection: The strength and nature of the base are critical. A base that is too weak may not effectively promote transmetalation, while an overly strong base can lead to side reactions. Screening different bases is often a fruitful optimization strategy.
-
Temperature Control: Suzuki reactions are typically run at elevated temperatures, often between 80-110 °C.[3] If a reaction is sluggish, a modest increase in temperature can sometimes be beneficial. However, excessively high temperatures can lead to catalyst decomposition.
3. Reagent Quality and Side Reaction Mitigation
-
Protodeboronation: Boronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is particularly an issue when using aqueous bases.[3] To circumvent this, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[3]
-
Debromination: The starting this compound can undergo debromination, another common side reaction. This is often promoted by catalyst systems that are too active or by elevated temperatures. Careful selection of the ligand and temperature can help minimize this pathway.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Note: This is a generalized procedure and requires optimization for specific boronic acids or esters.
Reaction Setup:
-
To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).
-
Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
Solvent and Catalyst Addition: 3. Add the degassed solvent(s) via syringe. 4. In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent if they are being added separately. Add the catalyst system to the reaction mixture via syringe.
Reaction and Workup: 5. Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3] 6. Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS. 7. Once the reaction is complete, cool the mixture to room temperature. 8. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. 9. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 10. Purify the crude product by flash column chromatography.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Conclusion
Optimizing the Suzuki coupling of this compound requires a multifaceted approach that considers the interplay between the catalyst system, reaction conditions, and reagent stability. By systematically evaluating each of these components, researchers can overcome common challenges such as low yields, catalyst deactivation, and unwanted side reactions. This guide provides a framework for troubleshooting and a starting point for developing robust and high-yielding protocols for this important transformation.
References
Technical Support Center: Purification of Crude 2-Bromo-4-isopropylpyridine by Column Chromatography
Welcome to our dedicated technical support center for the chromatographic purification of 2-Bromo-4-isopropylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of purifying this key synthetic intermediate. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the challenges you may encounter, ensuring the integrity and purity of your compound.
Core Principles of Purifying this compound
This compound, a substituted pyridine, presents a unique set of challenges during purification primarily due to the basicity of the pyridine nitrogen. This basicity can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, resulting in common issues such as peak tailing, poor resolution, and even on-column degradation.[1] A successful purification strategy hinges on mitigating these interactions.
This guide is structured to address the most pressing questions and troubleshooting scenarios encountered during the column chromatography of this compound.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues you may face during your experiments, providing both an explanation of the underlying cause and actionable solutions.
Question 1: My purified fractions of this compound are showing significant peak tailing on TLC and analytical HPLC. What is the primary cause and how can I resolve this?
Answer: Peak tailing is a classic sign of strong, undesirable interactions between your basic pyridine compound and the acidic stationary phase (silica gel).[1] The lone pair of electrons on the pyridine nitrogen interacts with the acidic silanol groups (Si-OH) on the silica surface, leading to a non-uniform elution front.
Solutions:
-
Deactivation of Silica Gel: The most effective solution is to neutralize the acidic sites on the silica gel. This can be achieved by pre-treating the silica gel with a solvent system containing a small amount of a basic modifier, typically 0.1-1% triethylamine (TEA) in your chosen eluent.[2]
-
Alternative Stationary Phases: If peak tailing persists, consider using a less acidic or neutral stationary phase. Neutral alumina can be a good alternative to silica gel for the purification of basic compounds.[2]
Question 2: I'm struggling to separate this compound from a closely eluting impurity. How can I improve the resolution?
Answer: Co-elution of impurities is a common challenge, especially with isomeric byproducts which may have very similar polarities to your target compound. Improving separation requires optimizing your chromatographic conditions to exploit subtle differences in the physicochemical properties of the compounds.
Solutions:
-
Solvent System Optimization: The choice of eluent is critical. A good starting point for this compound is a non-polar solvent system with a polar modifier, such as a gradient of ethyl acetate in hexanes.[2] To improve separation of closely eluting spots, try using a less polar solvent system, for instance, dichloromethane in hexanes, and run a shallower gradient.[2]
-
Column Dimensions: Using a longer and narrower chromatography column can significantly enhance separation efficiency by increasing the number of theoretical plates.
-
Loading Technique: Ensure your crude sample is dissolved in a minimal amount of solvent and loaded onto the column in a concentrated band. Overloading the column is a common cause of poor separation.[3]
Question 3: My yield of this compound is consistently low after column chromatography. What are the potential causes of product loss?
Answer: Low recovery can stem from several factors, including irreversible adsorption to the stationary phase or on-column degradation. Halogenated pyridines can be sensitive to the acidic environment of silica gel.[2]
Solutions:
-
Deactivation of Silica Gel: As mentioned for peak tailing, adding a basic modifier like triethylamine to your eluent can prevent irreversible adsorption of your basic product to the acidic silica.[2]
-
Minimize Residence Time: Avoid letting your compound sit on the column for extended periods. A slightly more polar solvent system can be used to expedite elution, provided it doesn't compromise separation.[2]
-
Post-Purification Analysis: Analyze your silica gel after the run to check for retained product. A colored band at the top of the column after elution is a strong indicator of irreversible binding or decomposition.
Experimental Protocols
Protocol 1: TLC Analysis and Solvent System Selection
A crucial preliminary step is to determine the optimal solvent system using Thin Layer Chromatography (TLC).
Materials:
-
Crude this compound
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
UV lamp
Methodology:
-
Dissolve a small amount of your crude product in a volatile solvent like dichloromethane.
-
Spot the dissolved sample onto the baseline of a TLC plate.
-
Develop a series of plates using different ratios of ethyl acetate in hexanes (e.g., 2%, 5%, 10%, 20%).
-
The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.3 for your target compound, with good separation from any impurities.[4]
Protocol 2: Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Selected eluent (e.g., ethyl acetate/hexanes with 0.5% triethylamine)
-
Collection tubes
Methodology:
-
Column Packing: Prepare a slurry of silica gel in your starting eluent and pour it into the column. Allow the silica to settle, ensuring an evenly packed bed free of air bubbles.[5]
-
Sample Loading: Dissolve the crude product in a minimal volume of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica bed.[5]
-
Elution: Begin elution with your chosen solvent system. If using a gradient, gradually increase the polarity by increasing the percentage of the more polar solvent.[5]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Stationary Phase | Silica Gel (deactivated with 0.1-1% TEA) or Neutral Alumina | Mitigates interaction with the basic pyridine nitrogen, reducing peak tailing and product loss.[2] |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes | Offers good selectivity for many pyridine derivatives.[2] |
| TLC Rf of Product | 0.2 - 0.3 | Provides optimal separation on the column.[4] |
| Sample Load | 1-5% of silica gel weight | Prevents column overloading and ensures good separation.[3] |
Visualizing the Workflow
Caption: A high-level workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Common impurities often arise from the starting materials or side reactions. For halogenated pyridines, these can include unreacted starting materials, isomeric byproducts (e.g., 3-Bromo-4-isopropylpyridine), and potentially di-halogenated species.[6]
Q2: Can I use reversed-phase chromatography for this purification?
A2: While reversed-phase chromatography is a powerful technique, traditional silica-based C18 columns can still exhibit peak tailing with basic compounds due to residual silanol groups. If you opt for reversed-phase, consider using an end-capped column or adding a modifier like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.
Q3: How should I store the purified this compound?
A3: Halogenated pyridines can be sensitive to light and moisture. It is advisable to store the purified compound under an inert atmosphere (nitrogen or argon), in a tightly sealed container, and protected from light.[7][8] For long-term storage, refrigeration at 2-8°C is recommended.[7]
Q4: My compound appears as a colorless to light yellow liquid. Is this normal?
A4: Yes, this compound is typically described as a colorless to light yellow liquid.[7] A significant darkening in color could indicate the presence of impurities or degradation.
References
Technical Support Center: Preventing Dehalogenation in 2-Bromo-4-isopropylpyridine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and often frustrating side reaction: the dehalogenation of 2-bromo-4-isopropylpyridine during synthetic reactions, particularly palladium-catalyzed cross-coupling.
Introduction: The Challenge of Dehalogenation
This compound is a valuable building block in medicinal chemistry and materials science. However, its utility can be hampered by an undesired side reaction where the bromine atom at the C2 position is replaced by a hydrogen atom, yielding 4-isopropylpyridine. This process, known as hydrodehalogenation or simply dehalogenation, reduces the yield of the desired product, consumes the starting material, and introduces purification challenges.[1][2] Understanding and controlling the factors that lead to dehalogenation is critical for successful and efficient synthesis.
This guide will delve into the mechanistic underpinnings of dehalogenation, provide detailed troubleshooting steps in a question-and-answer format, and offer optimized experimental protocols to help you mitigate this problematic side reaction.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation is the substitution of a halogen atom (in this case, bromine) on an aromatic ring with a hydrogen atom.[1][2] In the context of cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, this leads to the formation of 4-isopropylpyridine as a significant byproduct. This is problematic because it lowers the overall yield of your target molecule and introduces a structurally similar impurity that can be difficult to separate during purification.
Q2: What are the primary mechanistic causes of dehalogenation in palladium-catalyzed reactions?
A2: In palladium-catalyzed cross-coupling reactions, the principal cause of dehalogenation is the formation of palladium-hydride (Pd-H) species.[1] These highly reactive intermediates can participate in a competing catalytic cycle that results in the replacement of the bromine atom with hydrogen. The sources of these hydride species are varied and can include:
-
Bases: Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), are common culprits. At elevated temperatures, they can undergo β-hydride elimination to generate hydride species.[1]
-
Solvents: Protic solvents (e.g., alcohols) or solvents that can degrade to provide a hydride source (e.g., trace water in DMF) can contribute to dehalogenation.[1][3]
-
Reagents: Impurities within reagents, such as borane (B-H) species in boronic acids, can also serve as a source of hydrides.[1]
-
Water: The presence of even trace amounts of water can react with bases or other reagents to generate hydride sources that fuel the dehalogenation pathway.[1][4]
Q3: How does the choice of ligand and catalyst influence the extent of dehalogenation?
A3: The ligand bound to the palladium center plays a crucial role in dictating the outcome of the reaction. The key is to select a ligand that promotes the desired reductive elimination step of the cross-coupling cycle, making it faster than the competing dehalogenation pathway.[1]
-
Recommendation: Bulky, electron-rich phosphine ligands are highly recommended. Ligands such as XPhos, SPhos, and RuPhos have demonstrated efficacy in minimizing dehalogenation by accelerating C-C or C-N bond formation.[1] These ligands stabilize the palladium catalyst and facilitate the desired coupling reaction.
Q4: Which bases are less likely to promote dehalogenation?
A4: The choice of base is a critical parameter to control. While a base is necessary to activate the coupling partners, overly strong or nucleophilic bases can exacerbate dehalogenation.[5]
-
Recommendation: Weaker, non-nucleophilic inorganic bases are generally preferred. Consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[1][6] These bases are less prone to generating hydride species compared to strong alkoxide bases.[1]
Troubleshooting Guide: A Systematic Approach
If you are observing significant dehalogenation of this compound, a systematic approach to troubleshooting is essential. The following workflow and detailed issue-specific guides will help you identify and resolve the root cause.
Dehalogenation Troubleshooting Workflow
References
Troubleshooting low reactivity in functionalizing 2-Bromo-4-isopropylpyridine
Welcome to the technical support center for the functionalization of 2-Bromo-4-isopropylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this versatile heterocyclic building block. The inherent electronic properties of the pyridine ring, coupled with the steric hindrance from the isopropyl group, can lead to low reactivity and unexpected side reactions. This document provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these synthetic hurdles.
Section 1: Troubleshooting Guide - Low Reactivity & Side Reactions
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My Suzuki-Miyaura coupling with this compound is resulting in low to no yield of the desired product. What are the likely causes and how can I improve it?
Low yields in Suzuki couplings involving 2-bromopyridines are a frequent challenge. The primary issues often revolve around catalyst deactivation, inefficient catalytic cycle steps, and competing side reactions.[1][2]
Potential Causes & Solutions:
-
Catalyst Deactivation/Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium center, forming inactive or less active catalytic species.[2] The steric bulk of the 4-isopropyl group can further influence catalyst accessibility.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, discouraging pyridine coordination, and promote the crucial oxidative addition and reductive elimination steps.[1][3] Recommended ligands include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or trialkylphosphines like P(t-Bu)₃.[3][4]
-
-
Inefficient Oxidative Addition: While the C-Br bond is generally reactive, oxidative addition to the electron-deficient pyridine ring can be sluggish compared to electron-rich aryl bromides.[3]
-
Slow Transmetalation: The transfer of the organic group from the boron reagent to the palladium complex can be a rate-limiting step.[2]
-
Solution: The choice of base is critical. A stronger base like Cs₂CO₃ or K₃PO₄ is often more effective than K₂CO₃.[5] The base facilitates the formation of the boronate species, which is more active in transmetalation. Using anhydrous conditions and solvents like dioxane or toluene is recommended.[5][6]
-
-
Side Reactions:
-
Protodeboronation: The boronic acid coupling partner can be replaced by a hydrogen atom, especially in the presence of aqueous bases.[2]
-
Solution: Use a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[2] Minimize the amount of water or use a non-aqueous base/solvent system.
-
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[2][3]
-
Hydrodebromination: The starting material is converted to 4-isopropylpyridine.
-
Question 2: I am attempting a Buchwald-Hartwig amination and observing mainly starting material. How can I drive the reaction to completion?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with substrates like this compound is highly dependent on a finely tuned catalyst system and reaction conditions.[8]
Potential Causes & Solutions:
-
Incorrect Base Selection: The base's role is to deprotonate the amine, a crucial step in the catalytic cycle.[9] A base that is too weak or has low solubility will stall the reaction.
-
Suboptimal Catalyst/Ligand Combination: As with Suzuki couplings, the ligand choice is paramount. The catalyst system must be active enough to facilitate oxidative addition and reductive elimination without being poisoned by the substrate or amine.
-
Low Reaction Temperature: The activation energy for the key steps in the catalytic cycle may not be met at lower temperatures.
-
Poor Reagent Quality: Water and oxygen are detrimental to the reaction.
Question 3: My attempt at halogen-metal exchange (lithiation) followed by quenching with an electrophile is giving a complex mixture of products. What is going wrong?
Direct functionalization via lithiation is a powerful but technically demanding strategy. The regioselectivity and stability of the organolithium intermediate are critical.
Potential Causes & Solutions:
-
Incorrect Lithiating Agent or Temperature: The choice of base and temperature determines the site of metalation and the stability of the resulting organolithium.
-
Halogen-Lithium Exchange: To selectively form 4-isopropylpyridin-2-yl lithium, a halogen-lithium exchange is required. This is typically performed at very low temperatures (-78 °C to -100 °C) using an alkyllithium reagent like n-BuLi or t-BuLi. Performing the reaction at higher temperatures can lead to decomposition or side reactions.
-
Deprotonation (Directed ortho-Metalation): The pyridine nitrogen can direct lithiation to the C3 position.[11][12] Strong, sterically hindered bases like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often used for this purpose to avoid nucleophilic attack on the C2 position.[13] If you are observing functionalization at C3, your conditions are favoring deprotonation over halogen exchange.
-
-
Unstable Organolithium Intermediate: Pyridyl lithium species can be unstable, especially at higher temperatures.
-
Solution: Generate the organolithium species at low temperature (-78 °C) and quench it with the electrophile at that same temperature.[13] An in situ quench, where the electrophile is present during the formation of the organolithium, can sometimes trap the intermediate before it decomposes.[14][15]
-
-
"Halogen Dance" Rearrangement: Lithiated halopyridines can sometimes undergo rearrangement, where the lithium and halogen atoms "dance" around the ring, leading to a mixture of constitutional isomers upon quenching.[13][16]
-
Solution: This is a complex issue often dependent on the specific substrate and conditions. Using very short reaction times at low temperatures before adding the electrophile can sometimes minimize this phenomenon.
-
Section 2: Data & Protocols
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Notes & Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5) or Pd₂(dba)₃ (1-3) | SPhos or XPhos (2-6) | K₃PO₄ or Cs₂CO₃ (2-3) | Dioxane/H₂O or Toluene | 80-110 | Inert atmosphere is critical.[2][3] Boronic esters can prevent protodeboronation.[2] |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-3) | XPhos or RuPhos (2-6) | NaOtBu (1.2-1.5) | Toluene or Dioxane | 80-110 | Requires strictly anhydrous and anaerobic conditions.[3][10] |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5) | PPh₃ (as part of catalyst) | Et₃N or DiPEA (2-3) | THF or DMF | 25-80 | CuI (1-5 mol%) is typically used as a co-catalyst.[17][18] |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[3]
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[3]
Protocol 2: General Procedure for Halogen-Metal Exchange & Quench
-
Reaction Setup: To an oven-dried, three-neck flask equipped with a thermometer, argon inlet, and dropping funnel, add this compound (1.0 equiv.) and anhydrous THF.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 equiv., solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 15-30 minutes at -78 °C.
-
Electrophile Quench: Add the electrophile (1.1-1.5 equiv.), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
Warming & Quench: After stirring at -78 °C for 1-2 hours (monitor by TLC if possible), slowly warm the reaction to 0 °C and then quench by the careful addition of saturated aqueous NH₄Cl solution.
-
Work-up & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.
Section 3: Visualized Workflows & Mechanisms
Diagram 1: General Troubleshooting Flowchart for Low Yield
Caption: A systematic approach to troubleshooting low-yielding cross-coupling reactions.
Diagram 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Section 4: Frequently Asked Questions (FAQs)
Q1: For a Suzuki coupling, is it better to use this compound or the corresponding 2-chloro derivative? A1: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. The general reactivity order is I > Br >> Cl.[6] While specialized catalyst systems exist for activating aryl chlorides, starting with this compound will almost always provide a higher chance of success under standard conditions.
Q2: Can I run my cross-coupling reactions open to the air? A2: It is strongly discouraged.[2] Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and promote the homocoupling of boronic acids in Suzuki reactions.[2][3] For consistent, reproducible, and high-yielding results, all cross-coupling reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using properly degassed solvents.[2]
Q3: What is the purpose of a copper co-catalyst in a Sonogashira coupling? A3: In the Sonogashira reaction, a copper(I) salt (typically CuI) acts as a co-catalyst. Its primary role is to react with the terminal alkyne to form a copper(I) acetylide species. This intermediate then undergoes transmetalation with the palladium(II) complex more readily than the alkyne itself, thereby accelerating the catalytic cycle.[17]
Q4: My reaction looks complete by TLC/LC-MS, but my isolated yield is poor after column chromatography. What could be the issue? A4: Several factors could contribute to this. First, ensure your product is stable on silica gel; some nitrogen-containing heterocycles can streak or decompose. You can try neutralizing the silica with triethylamine or using a different stationary phase like alumina. Second, verify that your product is not volatile; significant loss can occur during solvent removal under high vacuum. Finally, consider that the spots on your TLC plate might not solely be your desired product; co-eluting byproducts could be present. Re-evaluate your purification method or consider recrystallization if your product is a solid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li-Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Halogen-lithium exchange reactions under in situ-quench conditions: a powerful concept for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 18. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
Identification and minimization of byproducts in 2-Bromo-4-isopropylpyridine synthesis
Welcome to the technical support center for the synthesis of 2-Bromo-4-isopropylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing unwanted byproducts. As a crucial building block in pharmaceutical development, ensuring the purity of this compound is paramount for reproducible results and regulatory compliance. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to support your synthetic endeavors.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific challenges that may arise during the synthesis of this compound, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: Low Yield of the Desired this compound
Q: My reaction is resulting in a lower than expected yield of this compound. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, primarily incomplete reaction or degradation of the product. Here’s a breakdown of potential causes and corrective actions:
-
Incomplete Diazotization (if using a Sandmeyer-type reaction): The conversion of the corresponding aminopyridine to the diazonium salt is a critical step.
-
Causality: Insufficient acid or sodium nitrite, or improper temperature control, can lead to incomplete formation of the diazonium salt. Diazonium salts are also notoriously unstable at elevated temperatures.
-
Solution: Ensure the reaction is maintained at a low temperature (typically 0-5 °C) throughout the addition of sodium nitrite.[1] Use a slight excess of both hydrobromic acid and sodium nitrite to drive the reaction to completion. Monitor the reaction for the disappearance of the starting amine by Thin Layer Chromatography (TLC).
-
-
Suboptimal Bromination Conditions: The choice of brominating agent and reaction conditions is crucial for selective bromination at the 2-position.
-
Causality: Direct bromination of 4-isopropylpyridine is challenging as pyridine itself is deactivated towards electrophilic substitution and tends to direct incoming electrophiles to the 3-position under harsh conditions.[2]
-
Solution: A common and effective method is the Sandmeyer reaction, which involves the diazotization of 2-amino-4-isopropylpyridine followed by treatment with a copper(I) bromide catalyst.[3][4] This method offers high regioselectivity for the 2-position.
-
-
Product Loss During Workup and Purification:
-
Causality: this compound, being a pyridine derivative, can be protonated and lost to the aqueous layer during acidic extractions. It may also be sensitive to acidic silica gel during column chromatography.[5]
-
Solution: During aqueous workup, maintain a neutral to slightly basic pH to prevent protonation of the pyridine nitrogen.[5] For column chromatography, consider deactivating the silica gel with a small amount of a basic modifier like triethylamine (0.1-1%) in the eluent or using neutral alumina as the stationary phase.[5]
-
Issue 2: Presence of Multiple Spots on TLC After Reaction
Q: My TLC plate shows multiple spots in addition to the desired product. What are these byproducts and how can I minimize their formation?
A: The presence of multiple spots indicates the formation of byproducts. The most common culprits are isomeric and poly-brominated species.
-
Formation of Isomeric Byproducts (e.g., 3-Bromo-4-isopropylpyridine):
-
Causality: As mentioned, direct electrophilic bromination of the pyridine ring is prone to substitution at the 3-position.[2] Even in directed syntheses, side reactions can occur.
-
Solution: Employing a regioselective synthesis route is key. The Sandmeyer reaction starting from 2-amino-4-isopropylpyridine is highly recommended to ensure bromination specifically at the 2-position.[6]
-
-
Formation of Di-brominated Byproducts (e.g., 2,6-Dibromo-4-isopropylpyridine):
-
Causality: Use of excess brominating agent or harsh reaction conditions can lead to the introduction of a second bromine atom onto the pyridine ring, typically at the 6-position.
-
Solution: Carefully control the stoichiometry of the brominating agent. A slow, dropwise addition of the reagent can help to minimize localized areas of high concentration. Maintaining the recommended reaction temperature is also critical.
-
-
Unreacted Starting Material (4-isopropylpyridine or 2-amino-4-isopropylpyridine):
-
Causality: Incomplete reaction is a straightforward cause for the presence of starting material.
-
Solution: Optimize reaction time and temperature to drive the reaction to completion. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Issue 3: Difficulty in Separating Product from Impurities via Column Chromatography
Q: I am struggling to separate this compound from a closely eluting impurity. What can I do to improve the separation?
A: Co-elution of products and impurities is a common purification challenge. Here are some strategies to enhance separation:
-
Optimize the Solvent System:
-
Strategy: The polarity of the eluent has a significant impact on separation. For closely eluting spots, a less polar solvent system with a shallow gradient is often effective.
-
Recommendation: A good starting point is a gradient of ethyl acetate in hexanes.[5] If separation is still poor, try a less polar system like dichloromethane in hexanes. Using a longer chromatography column can also increase the resolution between spots.[5]
-
-
Alternative Purification Techniques:
-
Recrystallization: If your product is a solid and a suitable solvent can be found, recrystallization is an excellent method for removing small amounts of impurities.[7] The key is to find a solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature.
-
Fractional Distillation: For liquid products with boiling points that are sufficiently different from those of the impurities, fractional distillation under reduced pressure can be a viable option.[7]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to produce this compound with high purity?
A1: The Sandmeyer reaction, starting from 2-amino-4-isopropylpyridine, is generally considered the most reliable and regioselective method.[3][4] This multi-step process involves the diazotization of the amino group followed by a copper(I) bromide-catalyzed substitution. This approach minimizes the formation of isomeric byproducts that are common with direct bromination methods.
Q2: How can I identify the byproducts in my reaction mixture?
A2: A combination of analytical techniques is recommended for unambiguous identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for separating volatile compounds and determining their molecular weights. It can help distinguish between your product, isomeric byproducts (same mass), and di-brominated byproducts (higher mass).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed structural information. The chemical shifts and coupling constants of the aromatic protons will be distinct for each isomer, allowing for clear identification.[7]
Q3: Can I use direct lithiation of 4-isopropylpyridine followed by bromination?
A3: While lithiation of pyridines is a known method for functionalization, it can be complex.[8][9] The regioselectivity of lithiation can be influenced by the organolithium reagent used, the solvent, and the presence of coordinating agents.[10] This can lead to a mixture of products and may not be the most straightforward route for selective 2-bromination. Side-chain lithiation at the isopropyl group is also a possibility.[8]
Q4: What are the safety precautions I should take when working with brominating agents and diazonium salts?
A4: Both brominating agents and diazonium salts pose significant hazards.
-
Bromine and other brominating agents: are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Diazonium salts: can be explosive when isolated in a dry state. It is crucial to use them in solution and not to isolate them. The diazotization reaction should be carried out at low temperatures to minimize decomposition.[1]
Section 3: Experimental Protocols & Data
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol outlines a general procedure. It is essential to consult specific literature for precise quantities and conditions.
Materials:
-
2-Amino-4-isopropylpyridine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, cool a solution of 48% HBr in water to 0 °C in an ice-salt bath.
-
Slowly add 2-amino-4-isopropylpyridine to the cold HBr solution while maintaining the temperature below 5 °C.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.[1]
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of CuBr in 48% HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Basify the reaction mixture with a cold concentrated NaOH solution to a pH of ~8-9, keeping the temperature below 20 °C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Table 1: Troubleshooting Summary for this compound Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete diazotization | Maintain low temperature (0-5 °C); use a slight excess of HBr and NaNO₂. |
| Product loss during workup | Maintain neutral to basic pH during extraction; use deactivated silica gel or neutral alumina for chromatography.[5] | |
| Multiple Spots on TLC | Isomer formation | Use a regioselective route like the Sandmeyer reaction.[3][4] |
| Di-bromination | Use stoichiometric amounts of brominating agent; add reagent slowly. | |
| Poor Chromatographic Separation | Co-eluting impurities | Optimize eluent system (e.g., shallow gradient, less polar solvents); use a longer column.[5] |
Visualization of Key Processes
Diagram 1: Synthetic Pathway via Sandmeyer Reaction
Caption: Workflow for the Sandmeyer synthesis of this compound.
Diagram 2: Byproduct Formation Pathways
Caption: Potential pathways for byproduct formation during synthesis.
Section 4: Concluding Remarks
The synthesis of this compound, while presenting certain challenges, can be successfully achieved with a high degree of purity by understanding the underlying reaction mechanisms and potential side reactions. Careful control of reaction conditions, particularly temperature and stoichiometry, is paramount. The use of a regioselective synthetic route, such as the Sandmeyer reaction, is highly recommended to minimize the formation of isomeric impurities. This guide serves as a comprehensive resource to aid in the troubleshooting and optimization of your synthetic protocols, ultimately contributing to the successful advancement of your research and development projects.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Interactions of 4-isopropylpyridine with organolithium reagents and lithium aluminium hydride: unusual electrophilic substitutions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Lithiation of 2-Me3SiCHRC5H4N(R = H or SiMe3): influence of solvent on the nature of the product (from X-ray structure determinations) and asymmetric induction. A note on the lithiation of some analogous 3- and 4-methylpyridines - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Improving reaction times for Sonogashira coupling of 2-Bromo-4-isopropylpyridine
Technical Support Center: Sonogashira Coupling of 2-Bromo-4-isopropylpyridine
Welcome to the technical support guide for optimizing the Sonogashira coupling of this compound. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance reaction efficiency, particularly in reducing reaction times. This guide moves beyond standard protocols to provide in-depth, field-tested insights into the nuanced variables that govern this powerful C-C bond-forming reaction.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you might have when tackling the Sonogashira coupling of this specific substrate.
Q1: Why is my Sonogashira coupling with this compound so slow?
A1: The slow reaction rate is often attributed to the inherent properties of the 2-bromopyridine moiety. The pyridine nitrogen can coordinate to the palladium catalyst, which can sometimes impede the catalytic cycle. Additionally, aryl bromides are generally less reactive than aryl iodides in Sonogashira couplings due to the stronger C-Br bond, making the initial oxidative addition step slower.[1][2]
Q2: What are the absolutely critical first checks for a failing or slow reaction?
A2: Before delving into more complex optimizations, ensure the fundamentals are sound. The primary suspects in a failed Sonogashira reaction are often the quality of the reagents and the reaction setup.[3] Key initial checks include:
-
Catalyst Activity: Ensure your palladium and copper catalysts are not degraded. Palladium(0) species are sensitive to air.[4]
-
Reagent Purity: Impurities in your alkyne, solvent, or base can poison the catalyst.
-
Anaerobic Conditions: Oxygen can lead to catalyst decomposition (formation of palladium black) and promote the undesirable homocoupling of the alkyne (Glaser coupling).[3][4] Thoroughly degas all solvents and maintain a positive pressure of an inert gas like argon or nitrogen.
Q3: Can the pyridine nitrogen interfere with the reaction?
A3: Yes, the nitrogen atom in the pyridine ring can act as a ligand and coordinate with the palladium catalyst. This can sometimes have an inhibitory effect on the reaction. However, pyridines have also been successfully used as ligands in palladium-catalyzed couplings.[5] The overall effect can be complex and dependent on the specific reaction conditions.
In-Depth Troubleshooting Guides
If the initial checks don't resolve the issue of slow reaction times, a more systematic approach to troubleshooting is necessary. The following guides are structured to help you diagnose and solve specific problems you might be encountering.
Guide 1: The Reaction Stalls or Proceeds with Low Conversion
This is one of the most common issues. If your reaction starts but fails to reach completion, consider the following factors related to the catalytic system and reaction environment.
Troubleshooting the Catalyst System
-
Is the Palladium Catalyst and Ligand Combination Optimal? The choice of palladium source and, more importantly, the ligand, is critical. For less reactive aryl bromides like this compound, standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ might require higher temperatures and longer reaction times.[4][6]
-
Expert Insight: The rate-limiting step for aryl bromides is often the oxidative addition to the Pd(0) center.[7] To accelerate this, consider using more electron-rich and sterically bulky phosphine ligands.[6][8] These ligands promote the formation of the active monoligated Pd(0) species and increase the electron density on the palladium, facilitating the oxidative addition.
Ligand Type Examples Rationale for Use with 2-Bromopyridines Standard Phosphines PPh₃ Commonly used, but may require forcing conditions for aryl bromides.[9] Bulky, Electron-Rich Phosphines P(t-Bu)₃, XPhos, SPhos Can significantly accelerate the oxidative addition step.[8] N-Heterocyclic Carbenes (NHCs) IPr, SIMes Strong sigma-donors that can form very stable and active palladium complexes.[6] -
-
Is the Copper Co-catalyst Fresh and Effective? The role of the copper(I) salt (typically CuI) is to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[5]
-
Self-Validation Check: Copper(I) iodide can degrade over time, appearing greenish or brown instead of off-white. Using a fresh, high-purity source is crucial.[3] If you suspect your CuI is old, opening a new bottle is a simple and effective troubleshooting step.
-
Troubleshooting the Reaction Environment
-
Is Your Solvent Choice Appropriate? The solvent can influence catalyst solubility, stability, and overall reaction rate.
-
Commonly Used Solvents: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can often serve as both the base and the solvent.[4] Co-solvents such as THF, DMF, or toluene are also frequently employed.[3][4]
-
Expert Insight: For challenging substrates, polar aprotic solvents like DMF or NMP might be more effective than THF, although they can be harder to render completely anhydrous.[8] However, be aware that strongly coordinating solvents like DMF can sometimes compete with the desired ligands for binding to the palladium center.[7]
-
-
Is the Base Doing Its Job? An amine base is required to deprotonate the terminal alkyne.[3]
-
Selection Criteria: The base must be strong enough to deprotonate the alkyne but should not interfere with the catalyst. Sterically hindered amines like diisopropylethylamine (DIPEA) or 2,2,6,6-tetramethylpiperidine (TMP) can be very effective.[10][11]
-
Self-Validation Check: Ensure your amine base is anhydrous and has been degassed. Water can hydrolyze the catalyst and other reagents.
-
-
Is the Temperature Too Low? While many Sonogashira reactions can proceed at room temperature, less reactive aryl bromides often require heating to facilitate the oxidative addition step.[2][7][8]
Guide 2: Significant Formation of Alkyne Homocoupling (Glaser) Product
The formation of a dimer of your terminal alkyne is a common side reaction, especially in copper-catalyzed Sonogashira couplings.[4]
Minimizing Glaser Coupling
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[4] Rigorous degassing of all reagents and maintaining a positive pressure of an inert gas is critical.
-
Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate homocoupling.[4] Use the minimum effective amount of CuI.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the reactive copper acetylide, thus disfavoring the bimolecular homocoupling reaction.
-
Consider Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a highly effective strategy.[10][11] These methods often rely on a palladium catalyst paired with a suitable base, sometimes requiring more specialized ligands or conditions.[6]
Experimental Protocols
Here are detailed, step-by-step methodologies for key optimization experiments.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol serves as a baseline for the coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (anhydrous and degassed)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF and the amine base via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise.
-
Heat the reaction to a specified temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.
Protocol 2: Optimized Copper-Free Sonogashira Coupling
This protocol is designed for situations where Glaser homocoupling is problematic or for exploring alternative reaction pathways.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl or a combination of Pd(OAc)₂ and a bulky phosphine ligand) (1-2 mol%)
-
Base (e.g., Cs₂CO₃ or a hindered amine like TMP) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMSO)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature or heat to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
Visualizing the Process
To better understand the reaction and troubleshooting logic, the following diagrams illustrate the key mechanisms and decision-making workflows.
Caption: The dual catalytic cycles of the copper-catalyzed Sonogashira reaction.
Caption: A decision-making workflow for troubleshooting slow Sonogashira couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Post-Reaction Workup for 2-Bromo-4-isopropylpyridine
Welcome to the technical support center for 2-Bromo-4-isopropylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the post-reaction workup and purification of this important synthetic intermediate. As a key building block in pharmaceutical and materials science, ensuring the purity and stability of this compound is paramount for the success of subsequent synthetic steps[1].
This document provides a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format. The protocols and advice provided are based on established chemical principles and best practices extrapolated from extensive experience with related bromopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take after my reaction to synthesize this compound is complete?
The initial step is a carefully planned aqueous workup. The primary goal is to quench the reaction and remove inorganic salts, acidic or basic residues, and other water-soluble impurities. The choice of quenching agent will depend on the reaction conditions. For many common syntheses, such as those involving organometallic reagents, a slow addition of water or a saturated aqueous solution of ammonium chloride is a standard procedure.
A general aqueous workup protocol is as follows:
-
Cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent (e.g., THF, DMF), carefully add water to quench any remaining reactive species.
-
Extract the aqueous mixture multiple times (typically 3x) with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
If the reaction was in a water-immiscible solvent (e.g., toluene), dilute the mixture with your extraction solvent and wash it sequentially with water and then brine (saturated NaCl solution)[2]. The brine wash aids in the removal of residual water from the organic layer[2].
-
Combine the organic extracts, dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Q2: I have a low yield after my aqueous extraction. What could have gone wrong?
Low recovery after extraction is a common issue, often related to the basicity of the pyridine nitrogen.
-
Problem: Protonation of the Pyridine Nitrogen
-
Causality: Pyridines are basic and can be protonated by acidic residues from the reaction or by using an acidic wash (e.g., HCl) during the workup. The resulting pyridinium salt is highly water-soluble and will be lost to the aqueous layer.
-
Solution: Ensure the pH of the aqueous layer is neutral to slightly basic (pH 7-8) before and during the extraction[3]. You can adjust the pH by carefully adding a base like sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. Always check the pH of the aqueous layer after each wash.
-
-
Problem: Incomplete Extraction
-
Causality: this compound may have some solubility in the aqueous phase, especially if residual water-miscible organic solvents are present.
-
Solution: Perform multiple extractions (at least three) with your organic solvent to ensure maximum recovery of your product from the aqueous phase.
-
Q3: What are the common impurities I should expect, and how do I identify them?
Common impurities in the synthesis of this compound can include:
-
Unreacted Starting Materials: Such as 2-amino-4-isopropylpyridine if the synthesis involves a Sandmeyer-type reaction[3].
-
Isomeric Byproducts: Bromination could potentially occur at other positions on the pyridine ring, leading to isomers that may be difficult to separate.
-
Di-brominated Species: Over-bromination can lead to the formation of di-brominated pyridines.
-
Hydrolysis Products: The C-Br bond can be susceptible to hydrolysis, especially under harsh pH conditions or in the presence of moisture, forming the corresponding 2-hydroxy-4-isopropylpyridine.
Identification Techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective way to visualize the number of components in your crude product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile compounds and identifying them by their mass-to-charge ratio. This can help distinguish between your product, isomers (which will have the same mass), and di-brominated byproducts (which will have a higher mass)[4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, allowing for the unambiguous identification of your desired product and any isomeric impurities through distinct chemical shifts and coupling patterns[4].
Troubleshooting Purification
Based on supplier information, this compound is a colorless to light yellow liquid at room temperature[5]. Therefore, purification will typically involve flash column chromatography or vacuum distillation.
Flash Column Chromatography Troubleshooting
Flash column chromatography is often the most effective method for separating the target compound from impurities with different polarities[4].
Workflow for Flash Column Chromatography
Caption: General workflow for purification by flash column chromatography.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation of Spots on TLC/Column | Inappropriate solvent system. | Start with a low polarity eluent like a hexane/ethyl acetate mixture and gradually increase the polarity. A good starting point is a 9:1 or 4:1 hexane:ethyl acetate mixture. For closely eluting spots, consider a less polar system like dichloromethane in hexanes[3]. |
| Column overloading. | Use an appropriate amount of crude material for your column size. A general guideline is a 1:20 to 1:100 ratio of crude product to silica gel by weight. | |
| Product Degradation on the Column | Silica gel is acidic. | Pyridine compounds can be sensitive to acidic silica gel, leading to streaking on TLC or degradation on the column[3]. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.1-1%). Alternatively, use a more neutral stationary phase like alumina[3]. |
| Compound Won't Elute from the Column | Solvent system is not polar enough. | If your product is not moving from the baseline on TLC, gradually increase the polarity of your eluent system by increasing the proportion of the more polar solvent (e.g., ethyl acetate). |
| Co-elution of Product and Impurities | Impurities have very similar polarity. | Use a longer chromatography column to increase the separation resolution. Employ a shallow gradient elution, where the polarity is increased very slowly over a larger volume of solvent[3]. |
Vacuum Distillation Troubleshooting
Given that this compound is a liquid with a predicted boiling point of 245.6 ± 20.0 °C at atmospheric pressure, vacuum distillation is a viable purification method, especially for larger quantities or to remove non-volatile impurities[5]. Distillation at reduced pressure lowers the boiling point, preventing potential thermal degradation[6].
| Issue | Potential Cause | Troubleshooting Steps |
| Bumping or Uneven Boiling | Lack of nucleation sites. | Always use a magnetic stir bar or boiling chips in the distillation flask to ensure smooth boiling. |
| Product Not Distilling at Expected Temperature | Inaccurate pressure reading. | Ensure your vacuum gauge is calibrated and accurately reflects the pressure in the system. The boiling point is highly dependent on the pressure[6]. |
| Presence of high-boiling impurities. | If the temperature needs to be raised significantly higher than expected, it may indicate the presence of less volatile impurities. A preliminary purification by column chromatography might be necessary. | |
| System leaks. | Check all joints and connections for leaks, as this will prevent the system from reaching the desired low pressure. | |
| Product Decomposing in the Distillation Pot | Temperature is too high. | If the compound shows signs of darkening or decomposition, try to achieve a lower pressure to further decrease the boiling point. For thermally sensitive compounds, minimize the time spent at high temperatures. |
Stability and Storage
-
Question: How should I store my purified this compound?
-
Answer: Based on supplier recommendations for this and similar compounds, it should be stored in a cool, dry place. One supplier specifically recommends storage under an inert gas (nitrogen or argon) at 2-8°C[5]. Keeping the container tightly sealed is crucial to prevent exposure to moisture, which could lead to hydrolysis.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrN | [5] |
| Molecular Weight | 200.08 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [5] |
| Predicted Boiling Point | 245.6 ± 20.0 °C | [5] |
| Predicted Density | 1.343 ± 0.06 g/cm³ | [5] |
| Predicted pKa | 1.50 ± 0.10 | [5] |
| Storage | Under inert gas at 2-8°C | [5] |
Decision-Making Workflow for Purification
Caption: Decision workflow for choosing a purification method.
References
Technical Support Center: Scale-Up Synthesis of 2-Bromo-4-isopropylpyridine Derivatives
Welcome to the technical support center for the synthesis of 2-Bromo-4-isopropylpyridine and its derivatives. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to a larger scale. This compound is a critical building block in the pharmaceutical industry, valued for its role in constructing complex active pharmaceutical ingredients (APIs).[1] The bromine at the 2-position serves as a versatile handle for cross-coupling reactions, while the isopropyl group at the 4-position can modulate the pharmacokinetic properties of the final molecule.[1]
However, scaling up the synthesis of this and other halopyridine derivatives is fraught with challenges, including managing exothermic reactions, controlling regioselectivity, and implementing practical purification strategies.[2] This guide provides in-depth, experience-based troubleshooting advice in a practical question-and-answer format to address the specific issues you may encounter.
Section 1: Troubleshooting Electrophilic Bromination of 4-Isopropylpyridine
Direct bromination of the pyridine ring is a common synthetic route. However, the electron-deficient nature of the pyridine ring makes electrophilic substitution challenging. The reaction often requires harsh conditions, which can lead to a host of scale-up issues.
Q1: My bromination of 4-isopropylpyridine is resulting in low yields and a mixture of isomers. How can I improve the regioselectivity for the 2-position?
A1: This is a frequent challenge. The isopropyl group is an ortho-, para-director, and while the 4-position is blocked, bromination can still occur at the 3- and 5-positions, competing with the desired 2-position. On scale, even minor isomeric impurities can create significant purification burdens.
-
Underlying Cause: The pyridine nitrogen deactivates the ring towards electrophilic substitution, particularly at the 2- and 6-positions. The activating effect of the isopropyl group may not be sufficient to overcome this deactivation and cleanly direct the bromine to the 2-position. At elevated temperatures required for the reaction, selectivity often decreases.
-
Recommended Solutions:
-
Reaction with Oleum: A patented method for selective bromination of pyridine derivatives involves using a brominating agent like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of 65% oleum.[3] The oleum acts as a strong activating agent, protonating the ring and facilitating a more selective reaction. This process is designed for large-scale production and leads to a lower content of side products.[3]
-
Temperature Control: Even with oleum, precise temperature control is crucial. Run initial small-scale trials to determine the optimal temperature profile. A slow, controlled addition of the brominating agent is essential to prevent temperature spikes that can lead to the formation of undesired isomers.
-
Choice of Brominating Agent: While elemental bromine can be used, it is hazardous to handle on a large scale.[4] NBS and DBDMH are solids and generally safer, but their addition to a large reactor needs careful engineering to avoid clumping and ensure a consistent reaction rate.[3]
-
Q2: I'm observing significant amounts of di-brominated byproducts. What is the cause and how can I minimize them?
A2: Over-bromination is a common side reaction, especially if the reaction conditions are too harsh or the stoichiometry is not carefully controlled.
-
Underlying Cause: The mono-brominated product, this compound, can undergo a second bromination, particularly if there are localized excesses of the brominating agent or if the reaction is run for an extended period.
-
Recommended Solutions:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. On a large scale, this means ensuring your charging equipment is accurately calibrated. It is often preferable to use a slight under-stoichiometric amount of the brominating agent and accept a lower conversion to avoid difficult-to-remove di-brominated impurities.
-
Controlled Addition: Implement a slow, continuous addition of the brominating agent to the reaction mixture. This prevents localized high concentrations that can promote di-bromination. For solid reagents like NBS, consider adding them as a solution or a slurry in a suitable, inert solvent.
-
Reaction Monitoring: Implement in-process controls (IPCs) such as GC or HPLC to monitor the reaction progress. Quench the reaction as soon as the optimal balance of product formation and byproduct minimization is reached.
-
Section 2: Challenges with Directed Ortho-Metalation and Bromination
An alternative strategy involves the deprotonation of the 2-position of 4-isopropylpyridine using a strong base, followed by quenching with an electrophilic bromine source. This method offers high regioselectivity but presents its own set of scale-up challenges.
Q1: My directed ortho-metalation using LDA is giving inconsistent yields on a larger scale. What could be the issue?
A1: Reactions involving strong, pyrophoric bases like Lithium Diisopropylamide (LDA) are highly sensitive to reaction conditions, and these sensitivities are magnified on a larger scale.[2]
-
Underlying Cause:
-
Exothermic Reaction: The formation of LDA and its reaction with the substrate are highly exothermic.[2] Inadequate temperature control in a large reactor can lead to localized "hot spots," causing decomposition of the LDA or side reactions.[2]
-
Moisture Sensitivity: LDA and other organolithium reagents are extremely sensitive to moisture. Ensuring completely anhydrous conditions in a large-scale manufacturing environment is challenging.
-
Mixing Efficiency: Poor mixing in a large reactor can lead to incomplete deprotonation and inconsistent results.[2]
-
-
Recommended Solutions:
-
Cryogenic Conditions: Ensure your reactor is capable of maintaining cryogenic temperatures (typically -78 °C) for extended periods.[2]
-
Controlled Reagent Addition: Add the n-butyllithium to the diisopropylamine solution slowly and sub-surface to ensure rapid mixing and heat dissipation.[2] Similarly, the addition of the 4-isopropylpyridine should be carefully controlled to maintain the low temperature.
-
Anhydrous Conditions: Rigorously dry all solvents and reagents. Ensure the reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) before use.
-
Q2: After adding the bromine source to my lithiated intermediate, I'm getting a complex mixture of products instead of the desired this compound.
A2: The quenching step is critical and can be a source of impurities if not executed properly.
-
Underlying Cause:
-
"Halogen Dance" Rearrangement: In some cases, the initial product can rearrange to other isomeric bromopyridines under the reaction conditions, a phenomenon known as the "halogen dance."[2]
-
Competing Reactions: The lithiated intermediate is a strong nucleophile and can react with other species in the reaction mixture if the bromine quench is not efficient.
-
-
Recommended Solutions:
-
Choice of Bromine Source: Use a highly reactive and soluble bromine source. 1,2-Dibromoethane or elemental bromine dissolved in an anhydrous solvent are common choices. Ensure the bromine source is added quickly at low temperature to ensure rapid quenching of the lithiated intermediate.
-
Temperature Control During Quench: Maintain the cryogenic temperature during the addition of the bromine source to minimize side reactions.
-
Rapid Quench and Work-up: Once the bromination is complete, quench the reaction promptly with a suitable reagent like saturated aqueous ammonium chloride to neutralize any remaining reactive species.[2]
-
Section 3: Purification at Scale
Purifying this compound derivatives on a large scale requires moving away from laboratory techniques like column chromatography.
Q1: Column chromatography is not a viable option for purifying my multi-kilogram batch of this compound. What are the alternatives?
A1: At scale, purification strategies must be robust, cost-effective, and scalable.[2]
-
Recommended Scale-Up Purification Methods:
-
Distillation: If the product is a liquid and has a significantly different boiling point from the impurities, fractional distillation under reduced pressure can be a highly effective purification method.[5]
-
Recrystallization: If the product is a solid, recrystallization is an excellent technique for achieving high purity.[5] The key is to perform a thorough solvent screen to find a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.[6]
-
Aqueous Work-up and Extraction: A well-designed aqueous work-up can remove many impurities. During extraction, it is important to control the pH to be neutral or slightly basic to prevent protonation of the pyridine nitrogen, which would lead to loss of product into the aqueous layer.[6] A final wash with brine can help to remove residual water from the organic phase.[7]
-
Data Summary Table: Purification Method Selection
| Purification Method | Best For | Key Considerations |
| Fractional Distillation | Liquid products with distinct boiling points | Requires vacuum; thermal stability of the product is crucial.[5] |
| Recrystallization | Solid products | Requires a suitable solvent system; can be highly efficient for removing small amounts of impurities.[5] |
| Aqueous Work-up | Removing inorganic salts and polar impurities | pH control is critical for basic products like pyridines.[6] |
Section 4: Safety Considerations for Scale-Up
The reagents used in the synthesis of this compound derivatives pose significant safety risks that are amplified at a larger scale.
Q1: What are the primary safety hazards I need to be aware of when scaling up this synthesis?
A1: The main hazards are associated with the brominating agents and the exothermic nature of the reactions.
-
Elemental Bromine (Br₂):
-
Toxicity: Highly toxic by inhalation and can cause severe respiratory irritation and chemical burns upon contact.[8]
-
Corrosivity: Extremely corrosive to most metals and tissues.
-
Handling: Must be handled in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection.
-
-
N-Bromosuccinimide (NBS):
-
Reactivity: Can be unstable, especially in the presence of certain solvents like DMF, where it can lead to thermal runaway.[8]
-
Handling: While a solid and easier to handle than bromine, it should still be handled with care in a ventilated area.
-
-
Exothermic Reactions:
-
Runaway Potential: As discussed, both bromination and ortho-metalation reactions can be highly exothermic.[8] On a large scale, the surface area-to-volume ratio decreases, making heat dissipation more challenging and increasing the risk of a runaway reaction.
-
Mitigation: Use a reactor with adequate cooling capacity and a reliable temperature monitoring system. Ensure a well-defined emergency plan is in place to handle any thermal runaway events.
-
Experimental Protocols
Protocol 1: Electrophilic Bromination using DBDMH and Oleum (Illustrative)
-
Reaction Setup: In a suitable glass-lined reactor, charge 4-isopropylpyridine and 65% oleum under an inert atmosphere. Cool the mixture to 0-5 °C.
-
Reagent Addition: Slowly add a solution of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in a suitable inert solvent over 2-4 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Monitor the reaction by GC or HPLC until the desired conversion is achieved.
-
Work-up: Carefully quench the reaction by slowly adding the mixture to a cooled aqueous solution of sodium bisulfite to destroy any excess bromine. Neutralize the mixture with a base (e.g., sodium hydroxide) to a pH of 7-8, ensuring the temperature is controlled.
-
Extraction and Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or recrystallization.
Protocol 2: Purification by Recrystallization (General Procedure)
-
Solvent Selection: In a small-scale experiment, test various solvents and solvent mixtures to find one that dissolves the crude product when hot but gives good crystal formation upon cooling.
-
Dissolution: In the main apparatus, heat the selected solvent to near its boiling point and add the crude this compound. Stir until fully dissolved, adding a minimum of additional hot solvent if necessary.
-
Cooling and Crystallization: Slowly cool the solution to room temperature to allow for the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]
Visualizations
Workflow for Electrophilic Bromination Scale-Up
Caption: A typical workflow for the scale-up of electrophilic bromination.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 4. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of 2-Bromo-4-isopropylpyridine
For researchers and professionals in drug development, the unambiguous structural confirmation of chemical intermediates is a cornerstone of rigorous scientific practice. 2-Bromo-4-isopropylpyridine (CAS 1086381-43-2) serves as a valuable building block in medicinal chemistry, prized for the synthetic versatility offered by its substituted pyridine scaffold. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Leveraging established spectroscopic principles and comparative data from analogous structures, we will dissect the spectral features to provide a definitive assignment, explain the underlying electronic effects, and present a robust protocol for experimental validation.
The Logic of Spectral Prediction: Analyzing Electronic Influences
Before examining the spectral data, it's crucial to understand the electronic landscape of the molecule. The pyridine ring is inherently electron-deficient. The bromine atom at the C-2 position acts as an electron-withdrawing group through induction, further deshielding adjacent nuclei. Conversely, the isopropyl group at the C-4 position is a weak electron-donating group, which tends to increase electron density, particularly at the ortho (C-3, C-5) and para (C-6, relative to the isopropyl group) positions.[1] This interplay of withdrawing and donating effects creates a unique electronic environment that governs the chemical shifts of each proton and carbon nucleus.
¹H NMR Spectral Analysis: A Proton-by-Proton Assignment
The ¹H NMR spectrum of this compound is expected to display four distinct signals: three in the aromatic region corresponding to the pyridine ring protons and two in the aliphatic region for the isopropyl group.
-
H-6 (Pyridine Ring): The proton at the C-6 position is ortho to the electronegative nitrogen atom, placing it in the most deshielded environment of the ring protons. It is expected to appear as a doublet due to coupling with the H-5 proton. For the analogous compound 2-Bromo-4-methylpyridine, this proton appears around δ 8.2 - 8.4 ppm.[2] A similar downfield shift is predicted here.
-
H-3 (Pyridine Ring): The proton at C-3 is adjacent to the bromine-bearing carbon. It has no vicinal proton neighbors, but may exhibit a small long-range coupling to H-5. Therefore, it is predicted to be a narrow singlet or a very finely split doublet. Its chemical shift will be influenced by the adjacent bromine, likely appearing upfield relative to H-6. In similar 2-bromopyridine systems, the H-3 proton is observed in the δ 7.2 - 7.6 ppm range.[2][3]
-
H-5 (Pyridine Ring): The H-5 proton is coupled to the H-6 proton, resulting in a doublet. Being meta to the bromine and ortho to the electron-donating isopropyl group, its chemical shift is expected to be the most upfield of the aromatic protons.
-
CH (Isopropyl Group): The methine proton of the isopropyl group is coupled to the six equivalent protons of the two methyl groups. According to the n+1 rule, this will result in a septet (6+1=7). The typical chemical shift for such a proton is in the δ 3.0 - 4.0 ppm range, shifted downfield by the attached aromatic ring.
-
CH₃ (Isopropyl Group): The six protons of the two methyl groups are chemically equivalent. They are coupled to the single methine proton, resulting in a strong doublet signal. This signal is expected in the characteristic upfield aliphatic region, typically around δ 1.2 ppm.[4]
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to each unique carbon atom in the molecule. The low natural abundance of the ¹³C isotope means that ¹³C-¹³C coupling is statistically insignificant, resulting in a spectrum of singlets (in a decoupled experiment).[5]
-
C-2 (Brominated Carbon): The carbon atom directly bonded to the highly electronegative bromine atom will be significantly deshielded. However, the "heavy atom effect" of bromine can also induce an upfield shift compared to other C-X carbons (X=Cl, F). In 2-bromopyridine, this carbon appears around δ 143 ppm.[6]
-
C-4 (Isopropyl-bearing Carbon): This quaternary carbon, attached to the isopropyl group, is expected to be significantly downfield due to its substitution and position within the pyridine ring.
-
C-6: Similar to its attached proton, the C-6 carbon is adjacent to the nitrogen and is expected to be one of the most downfield signals of the protonated ring carbons, typically around δ 150 ppm in pyridine systems.[7]
-
C-3 and C-5: These carbons will appear in the aromatic region, with their precise shifts influenced by the combined electronic effects of the substituents.
-
Isopropyl Carbons (CH and CH₃): These will appear in the upfield aliphatic region of the spectrum. The methine carbon (CH) will be further downfield than the methyl carbons (CH₃) due to its position directly attached to the aromatic ring. Typical values are around δ 30-40 ppm for the methine and δ 20-25 ppm for the methyls.[8]
Summary of Spectral Assignments
The following table summarizes the predicted ¹H and ¹³C NMR spectral assignments for this compound in a standard deuterated solvent like CDCl₃.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| H-3 / C-3 | ~ 7.4 - 7.6 | s (or narrow d) | < 1.0 | ~ 125 - 128 |
| H-5 / C-5 | ~ 7.1 - 7.3 | d | ~ 5.0 | ~ 122 - 125 |
| H-6 / C-6 | ~ 8.2 - 8.4 | d | ~ 5.0 | ~ 149 - 152 |
| C-2 | N/A | N/A | N/A | ~ 142 - 145 |
| C-4 | N/A | N/A | N/A | ~ 158 - 162 |
| -CH(CH₃)₂ | ~ 3.0 - 3.2 | sept | ~ 6.9 | ~ 34 - 36 |
| -CH(CH ₃)₂ | ~ 1.2 - 1.4 | d | ~ 6.9 | ~ 23 - 25 |
Note: These are predicted values based on established principles and data from analogous compounds. Experimental values may vary slightly based on solvent and concentration.
Visualizing the Assignments
A clear structural diagram is essential for correlating the spectral data with the molecular positions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Bromopyridine(109-04-6) 1H NMR spectrum [chemicalbook.com]
- 4. Isopropyl alcohol(67-63-0) 1H NMR spectrum [chemicalbook.com]
- 5. chem.uoi.gr [chem.uoi.gr]
- 6. 2-Bromopyridine(109-04-6) 13C NMR [m.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments [morressier.com]
LC-MS analysis for reaction monitoring of 2-Bromo-4-isopropylpyridine
An In-Depth Technical Guide to LC-MS Analysis for Reaction Monitoring of 2-Bromo-4-isopropylpyridine
Abstract
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the real-time monitoring of chemical reactions involving this compound. As a critical intermediate in pharmaceutical synthesis, ensuring the efficiency of its conversion and minimizing impurity formation is paramount. We delve into the nuances of method development, from foundational liquid chromatography to a comparative analysis of Full Scan, Selected Ion Monitoring (SIM), and tandem mass spectrometry (MS/MS) techniques. This document serves as a practical resource for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and data interpretation strategies to enhance reaction optimization and process control.
Introduction: The Strategic Importance of Reaction Monitoring
This compound has emerged as a key structural motif and versatile building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its utility lies in the strategic placement of the bromine atom, which serves as a handle for a variety of cross-coupling reactions, and the isopropyl group, which can influence the final molecule's pharmacokinetic profile.
Effective reaction monitoring is not merely an analytical task; it is a cornerstone of efficient process development. It provides chemists with a real-time window into the reaction vessel, enabling:
-
Optimization of Reaction Conditions: Precisely determine the point of completion, preventing unnecessary heating or extended reaction times that can lead to byproduct formation.
-
Yield Maximization: Track the consumption of starting materials and the formation of the desired product to make informed decisions.
-
Impurity Profiling: Identify and track the formation of side-products, intermediates, or degradation products, which is critical for process safety and regulatory compliance.
This guide will compare several LC-MS approaches to empower scientists to select and implement the most appropriate method for their specific development stage, from discovery to process scale-up.
The Analytical Challenge: Understanding the Molecule
The chemical nature of this compound and its reaction environment presents specific analytical challenges. The basicity of the pyridine nitrogen can lead to strong interactions with the acidic silanol groups on standard silica-based chromatography columns, resulting in poor peak shape (tailing). Furthermore, the reaction mixture is often a complex matrix of starting materials, reagents, product, and potential isomers or byproducts. An effective analytical method must be able to resolve these components and provide unambiguous identification.
Comparative Overview: LC-MS vs. Alternative Techniques
While techniques like Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common in synthetic labs, LC-MS often provides the optimal balance of speed, specificity, and applicability for this type of analysis.
| Parameter | Thin-Layer Chromatography (TLC) | Gas Chromatography-MS (GC-MS) | Liquid Chromatography-MS (LC-MS) |
| Principle | Separation by polarity on a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase. | Separation in a liquid mobile phase based on partitioning with a solid stationary phase. |
| Speed | Fast (minutes), suitable for quick checks. | Moderate (10-30 min). | Fast to Moderate (2-15 min). |
| Specificity | Low. Relies on Rf values, which can be ambiguous. | High. Provides mass information for structural confirmation. | Very High. Provides mass information and structural data via fragmentation. |
| Quantitation | Semi-quantitative at best. | Quantitative, but can require derivatization for non-volatile compounds. | Highly quantitative, robust, and reproducible. |
| Applicability | Good for initial reaction checks if spots are well-resolved. | Suitable for thermally stable and volatile compounds. | Broadly applicable to a wide range of polarities and thermal stabilities. The preferred method for this application. |
| Key Limitation | Poor resolution for compounds with similar polarities. | Potential for thermal degradation of sensitive intermediates. | Matrix effects can suppress ion signals, requiring careful sample preparation. |
A Deep Dive into LC-MS Methodologies
The power of LC-MS lies in its modularity. The liquid chromatography (LC) front-end separates the components of the reaction mixture, while the mass spectrometer (MS) provides sensitive and specific detection.
Foundational LC Method Development: The Key to Good Data
A robust LC method is the bedrock of reliable reaction monitoring. The goal is to achieve baseline separation of the key components: starting material (this compound), the desired product, and any significant byproducts.
-
Column Selection: A reversed-phase C18 column is the workhorse for this type of analysis and an excellent starting point. Its nonpolar stationary phase provides good retention and separation for a wide range of organic molecules.
-
Mobile Phase Strategy: To counteract the peak tailing associated with basic pyridinic compounds, an acidic modifier is essential. A mobile phase consisting of water and acetonitrile, each containing 0.1% formic acid, is a standard and highly effective choice. The formic acid protonates the pyridine nitrogen, reducing its interaction with the stationary phase and resulting in sharp, symmetrical peaks. A gradient elution, starting with a higher percentage of water and ramping to a higher percentage of acetonitrile, is typically used to elute compounds across a range of polarities.
Caption: General workflow for LC-MS reaction monitoring analysis.
Comparison of Mass Spectrometry Detection Strategies
The choice of MS detection mode is a trade-off between gathering general information and achieving maximum sensitivity for specific targets.
| Detection Mode | Principle | Sensitivity | Selectivity | Primary Use Case |
| Full Scan | Acquires data across a wide mass range (e.g., m/z 100-1000). | Baseline | Low | Identifying unknown byproducts and getting a complete picture of the reaction mixture. |
| Selected Ion Monitoring (SIM) | The mass analyzer is set to detect only a few specific m/z values (e.g., the [M+H]⁺ of the reactant and product). | High | Moderate | Routine monitoring of known compounds when higher sensitivity than Full Scan is needed. |
| Tandem MS (SRM/MRM) | A specific precursor ion is isolated, fragmented, and a specific fragment ion is monitored. | Highest | Highest | Trace-level quantitation of the product or a critical impurity, especially in complex matrices. |
Expert Insight: For initial reaction development, a combination of Full Scan and SIM is often ideal. Full Scan helps identify unexpected pathways, while SIM provides the sensitivity to track the main reaction components accurately. Once the process is well-defined, a highly specific and robust Selected Reaction Monitoring (SRM) method can be developed for routine quality control.
Detailed Experimental Protocols
Protocol 1: General Reaction Monitoring using LC-MS (Full Scan/SIM)
This protocol is designed for rapid and robust monitoring of the conversion of this compound to a hypothetical product.
-
Instrumentation & Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
MS System: Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes, hold 1 min, re-equilibrate for 2 min.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MS Method: Set up two scan events:
-
Event 1 (Full Scan): m/z 100-500.
-
Event 2 (SIM): Monitor the expected [M+H]⁺ ions for the starting material and product.
-
This compound: m/z 200.0/202.0 (for ⁷⁹Br/⁸¹Br isotopes).
-
Hypothetical Product (e.g., after Suzuki coupling with phenylboronic acid -> 2-phenyl-4-isopropylpyridine): m/z 198.1.
-
-
-
-
Sample Preparation:
-
Carefully take a small aliquot (e.g., 5 µL) from the reaction mixture at a specific time point.
-
Immediately quench the reaction by diluting it into 1 mL of a 1:1 acetonitrile/water mixture. This stops the reaction and prepares the sample for analysis.
-
Vortex the sample. If particulates are present, filter through a 0.22 µm syringe filter.
-
-
Analysis & Data Interpretation:
-
Inject 1-2 µL of the prepared sample.
-
In the resulting data, examine the Total Ion Chromatogram (TIC) from the Full Scan event to see all components.
-
Extract the specific ion chromatograms (XICs) for the m/z values of the starting material and product from the SIM data for quantitation.
-
Confirm Identity: The mass spectrum of any peak corresponding to this compound must show two ions of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+H+2]⁺), which is the characteristic isotopic signature of bromine.
-
Calculate Conversion: Use the peak areas (A) from the chromatogram to estimate the reaction progress: % Conversion ≈ [A_product / (A_product + A_starting_material)] * 100%
-
Protocol 2: High-Sensitivity Analysis via Tandem MS (SRM)
This protocol is for when high sensitivity and specificity are required, for example, to quantify a low-level product or a critical impurity.
-
Method Development (Infusion):
-
Prepare dilute solutions (~1 µg/mL) of pure starting material and product standards.
-
Infuse each standard directly into the triple quadrupole mass spectrometer.
-
In MS1, identify the precursor ion (the [M+H]⁺).
-
Perform a product ion scan to fragment the precursor ion and identify the most stable and intense fragment ions.
-
Select the most intense and specific precursor-fragment transitions (e.g., 200.0 -> 158.0 for the starting material). These are your SRM transitions.
-
-
LC-MS/MS Conditions:
-
Use the same LC conditions as in Protocol 1.
-
MS System: Triple Quadrupole (QQQ) Mass Spectrometer.
-
MS Method: Create a timed SRM method. Input the precursor/product ion pairs and optimized collision energies for each analyte. Monitor at least two transitions per compound for confident quantitation.
-
-
Analysis:
-
Prepare and run samples as described in Protocol 1.
-
The data will consist of highly specific chromatograms for each SRM transition. Integrate the peak areas for quantitative analysis. This method provides superior signal-to-noise and is less susceptible to matrix interference.
-
Data Interpretation: A Case Study
A hypothetical reaction is monitored over 4 hours. Aliquots are taken at T=0, T=1, T=2, and T=4 hours.
Table 1: Reaction Progress Monitored by LC-MS (SIM Mode)
| Time Point | Peak Area (Starting Material, m/z 200.0) | Peak Area (Product, m/z 198.1) | % Conversion (Approx.) |
| T=0 hr | 1,850,000 | 12,000 | ~0.6% |
| T=1 hr | 980,000 | 890,000 | ~47.6% |
| T=2 hr | 215,000 | 1,650,000 | ~88.5% |
| T=4 hr | < 10,000 (Below LOQ) | 1,820,000 | >99% |
The data clearly indicates the reaction is essentially complete by the 4-hour mark. The Full Scan data from the T=2 hr time point also revealed a minor peak with an m/z of 278.0, suggesting a potential dimeric byproduct, which warrants further investigation.
Caption: Decision tree for troubleshooting common LC-MS issues.
Conclusion and Recommendations
For the effective reaction monitoring of this compound, LC-MS stands out as the superior analytical technique.
-
For Discovery & Development: A versatile LC-MS method utilizing a C18 column with a formic acid-modified mobile phase and simultaneous Full Scan/SIM detection provides the best balance of comprehensive insight and quantitative accuracy.
-
For Routine & Process Control: A dedicated, high-throughput LC-MS/MS method using the SRM mode offers unparalleled sensitivity, selectivity, and robustness, making it the gold standard for quality assurance and control in a regulated environment.
By implementing the strategies and protocols outlined in this guide, researchers and drug development professionals can harness the full power of LC-MS to accelerate development timelines, optimize reaction yields, and ensure the purity and safety of their synthesized molecules.
A Senior Application Scientist's Guide to Palladium Catalysts for Buchwald-Hartwig Amination
The strategic formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Among the methodologies available, the Buchwald-Hartwig amination has emerged as an exceptionally powerful and versatile tool for creating these linkages via a palladium-catalyzed cross-coupling of amines with aryl halides or pseudohalides.[4][5][6]
The success and reproducibility of this reaction are critically dependent on the catalytic system employed. The choice of palladium source and, crucially, the ancillary phosphine ligand, dictates the catalyst's stability, activity, and substrate scope.[2][7] This guide provides an in-depth comparison of palladium catalyst systems, from traditional in-situ preparations to modern, well-defined precatalysts. We will explore the causal relationships between catalyst structure and performance, present comparative experimental data, and provide robust protocols to empower researchers in catalyst selection and reaction optimization.
The Catalytic Heart: Understanding the Buchwald-Hartwig Cycle
At its core, the Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. A comprehensive understanding of this mechanism is essential for rational troubleshooting and optimization. The generally accepted pathway involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5][8][9]
-
Oxidative Addition : The cycle initiates with the reaction of an active, low-coordinate L-Pd(0) species with the aryl halide (Ar-X). This step, which forms a Pd(II) complex, is often the rate-determining step, particularly for less reactive electrophiles like aryl chlorides.[10] The electron-richness and steric bulk of the phosphine ligand (L) are critical for facilitating this process.[11][12]
-
Amine Coordination & Deprotonation : The amine (R₂NH) coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium amido complex. The choice of base is crucial; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like carbonates or phosphates can be used with more advanced catalyst systems to improve functional group tolerance.[8][13]
-
Reductive Elimination : This final, product-forming step involves the formation of the new C-N bond and regeneration of the active L-Pd(0) catalyst.[4][9] Bulky phosphine ligands accelerate this step, preventing undesirable side reactions like beta-hydride elimination.[4][14]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
The Evolution of Excellence: From In-Situ Generation to Advanced Precatalysts
The catalyst system has evolved significantly since the reaction's inception, moving towards more stable, user-friendly, and highly active options. This progression is categorized into "generations," each offering distinct advantages.[14][15]
-
Generation 0 (In-Situ) : The earliest systems involved mixing a palladium(0) source, such as Pd₂(dba)₃, with a separate phosphine ligand in the reaction vessel.
-
Rationale & Causality : While effective, this approach relies on the in-situ formation of the active L-Pd(0) species. This process can be inconsistent, sensitive to the quality of reagents, and susceptible to air and moisture, sometimes leading to irreproducible results and catalyst deactivation.
-
-
Generation 2 (G2) Precatalysts : These are air- and moisture-stable palladacycle complexes based on a 2-aminobiphenyl scaffold.[16]
-
Rationale & Causality : G2 precatalysts were a major breakthrough. The palladacycle structure provides stability for bench handling. In the presence of a base, the complex undergoes a clean, intramolecular reductive elimination to generate the active L-Pd(0) species quantitatively and rapidly.[14][16] This leads to highly reproducible reactions, often with lower catalyst loadings and under milder conditions than G0 systems.
-
-
Generation 3 (G3) Precatalysts : G3 precatalysts improve upon the G2 design by replacing a chloride ligand with a non-coordinating methanesulfonate (mesylate) and modifying the biphenyl scaffold.[17]
-
Rationale & Causality : The more electron-withdrawing mesylate and modified scaffold enhance the complex's stability, particularly in solution. This design accommodates a wider range of extremely bulky and electron-rich phosphine ligands (e.g., BrettPhos), which are necessary for coupling the most challenging substrates. The result is a more versatile and often more active catalyst.
-
-
Generation 4 (G4) Precatalysts : The latest generation features an N-methylated aminobiphenyl scaffold.[17]
-
Rationale & Causality : The primary advantage of G4 precatalysts is that upon activation, they release N-methylcarbazole as a byproduct. This can be less intrusive or easier to separate in certain applications compared to the carbazole byproduct from G2 and G3 precatalysts.[17] They maintain the high activity and stability of the G3 systems.
-
Caption: Activation of Buchwald precatalysts to the active L-Pd(0) species.
Performance Comparison: A Data-Driven Analysis
To illustrate the practical implications of catalyst choice, we compare the performance of three catalyst systems for the coupling of a moderately challenging substrate, 4-chlorotoluene, with morpholine. This reaction highlights the differences in efficiency as the catalyst technology has advanced.
| Catalyst System | Pd Source | Ligand | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Scientific Rationale |
| Gen 0 | Pd₂(dba)₃ | XPhos | 2.0 | 100 | 6 | 94[2] | Requires higher loading to compensate for potential inefficiencies in the formation of the active catalyst. Effective, but less efficient. |
| Gen 2 | XPhos Pd G2 | (integral) | 1.0 | 100 | 4 | >95 | The precatalyst ensures efficient, quantitative generation of the active L-Pd(0) species, allowing for lower catalyst loading and faster reaction times. |
| Gen 3 | XPhos Pd G3 | (integral) | 0.5 - 1.0 | 80 | 4 | >95 | The enhanced stability and activity of the G3 precatalyst allow the reaction to proceed efficiently at a lower temperature, broadening functional group compatibility. |
Data for G2 and G3 are representative examples based on the established advantages of these systems.
Practical Guide: Experimental Protocol
This section provides a detailed, self-validating protocol for the Buchwald-Hartwig amination of 4-chlorotoluene with morpholine using a Generation 2 precatalyst. The causality behind each step is explained to ensure robust and reproducible outcomes.
Materials & Equipment:
-
Palladium Precatalyst : XPhos Pd G2 (1 mol%)
-
Aryl Halide : 4-Chlorotoluene (1.0 equiv)
-
Amine : Morpholine (1.2 equiv)
-
Base : Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Solvent : Toluene (Anhydrous)
-
Equipment : Schlenk flask or oven-dried vial with stir bar, septum, nitrogen or argon line, heating block.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
Inert Atmosphere Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the XPhos Pd G2 precatalyst (0.01 equiv) and sodium tert-butoxide (1.4 equiv).
-
Scientist's Note: This step is performed first to ensure the solid reagents are under an inert atmosphere before adding liquids. The active Pd(0) species is sensitive to oxygen, and maintaining an inert environment is critical for catalytic activity.
-
-
Reagent Addition : Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent and Substrate Addition : Through the septum, add anhydrous toluene, followed by 4-chlorotoluene (1.0 equiv) and morpholine (1.2 equiv) via syringe.
-
Scientist's Note: Anhydrous solvent is used to prevent quenching of the strong base. A slight excess of the amine is used to ensure complete consumption of the limiting aryl halide.
-
-
Reaction : Place the sealed flask in a preheated heating block at 100 °C and stir vigorously for the duration of the reaction (typically 2-6 hours).
-
Scientist's Note: Efficient stirring is important, especially given the heterogeneous nature of the reaction mixture with the inorganic base.
-
-
Monitoring : The reaction progress can be monitored by taking small aliquots (under an inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup and Purification : Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Conclusion and Recommendations
The evolution of palladium catalysts for the Buchwald-Hartwig amination showcases a remarkable progression towards efficiency, stability, and user-friendliness.
-
For routine transformations with reactive aryl bromides or iodides, in-situ (Gen 0) systems can be cost-effective, but may require optimization.
-
For general applications, including aryl chlorides, G2 precatalysts represent the gold standard for reproducibility and reliability, providing a robust entry point for most researchers.[16]
-
For particularly challenging substrates, such as sterically hindered coupling partners or those requiring very low reaction temperatures, G3 and G4 precatalysts offer the highest level of activity and versatility, justifying their use in complex synthetic campaigns.[17]
Ultimately, the choice of catalyst is a balance of substrate scope, reaction conditions, and cost. By understanding the causal principles behind each catalyst generation, researchers can make informed decisions to accelerate discovery and development in their own laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. name-reaction.com [name-reaction.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. research.rug.nl [research.rug.nl]
- 16. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 17. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Structural Validation of Novel Compounds Synthesized from 2-Bromo-4-isopropylpyridine
For researchers, scientists, and drug development professionals, the unambiguous structural determination of a novel chemical entity is a cornerstone of innovation. This guide provides an in-depth, technically-grounded comparison of modern analytical techniques for validating the structure of new compounds, using a practical example of a molecule synthesized from the versatile starting material, 2-Bromo-4-isopropylpyridine. We will delve into the causality behind experimental choices, ensuring a thorough understanding of not just the 'how,' but also the 'why.'
The Strategic Importance of this compound in Synthesis
This compound is a valuable starting material in medicinal chemistry and materials science due to its unique electronic and steric properties. The pyridine ring is a common motif in pharmaceuticals, and the isopropyl group at the 4-position, along with the bromine at the 2-position, offers distinct handles for synthetic modification. The bromine atom, in particular, is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities. This versatility allows for the rapid generation of libraries of novel compounds for biological screening.
In this guide, we will focus on a hypothetical novel compound, 2-(4-methoxyphenyl)-4-isopropylpyridine , synthesized via a Suzuki-Miyaura cross-coupling reaction. This example will serve as our case study for a comprehensive comparison of structural validation methodologies.
Synthesis of 2-(4-methoxyphenyl)-4-isopropylpyridine: A Practical Workflow
The synthesis of our target compound is achieved through a palladium-catalyzed Suzuki-Miyaura coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds.[1][2]
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
4-methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2, 2 mol%)
-
Triphenylphosphine (PPh3, 4 mol%)
-
Potassium carbonate (K2CO3, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, 4-methoxyphenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[3]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Palladium Catalyst: Palladium(II) acetate in combination with triphenylphosphine forms a Pd(0) species in situ, which is the active catalyst for the cross-coupling reaction.
-
Base: Potassium carbonate is a mild base that is crucial for the transmetalation step of the catalytic cycle.
-
Solvent: The 1,4-dioxane/water mixture is a common solvent system for Suzuki reactions, as it effectively dissolves both the organic and inorganic reagents.
-
Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to catalyst deactivation and reduced reaction yield.[3]
A Comparative Analysis of Structural Validation Techniques
Once the novel compound is synthesized and purified, its structure must be unambiguously confirmed. The following sections detail the primary analytical techniques for this purpose, comparing their strengths and limitations using our model compound, 2-(4-methoxyphenyl)-4-isopropylpyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[4]
¹H NMR is typically the first NMR experiment performed. It provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For our target compound, the expected ¹H NMR spectrum would show distinct signals for the protons on the pyridine and phenyl rings, as well as the isopropyl group.
Expected Chemical Shifts (δ) and Multiplicities:
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration |
| Pyridine H (ortho to N) | ~8.5 | Doublet | 1H |
| Pyridine H (meta to N) | ~7.2 | Doublet | 1H |
| Pyridine H (para to N) | ~7.0 | Singlet | 1H |
| Phenyl H (ortho to OMe) | ~7.8 | Doublet | 2H |
| Phenyl H (meta to OMe) | ~7.0 | Doublet | 2H |
| Isopropyl CH | ~3.0 | Septet | 1H |
| Isopropyl CH₃ | ~1.3 | Doublet | 6H |
| Methoxy OCH₃ | ~3.8 | Singlet | 3H |
Note: These are approximate values and can be influenced by the solvent and other factors.
¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.
Expected Chemical Shifts (δ):
| Carbon Assignment | Expected δ (ppm) |
| Pyridine C (ipso to Ph) | ~160 |
| Pyridine C (ortho to N) | ~150 |
| Pyridine C (ipso to iPr) | ~165 |
| Pyridine C (meta to N) | ~120 |
| Phenyl C (ipso to Py) | ~130 |
| Phenyl C (ortho to OMe) | ~130 |
| Phenyl C (meta to OMe) | ~114 |
| Phenyl C (para to OMe) | ~160 |
| Isopropyl CH | ~34 |
| Isopropyl CH₃ | ~24 |
| Methoxy OCH₃ | ~55 |
Note: These are approximate values.
For more complex molecules, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals.
-
COSY: Identifies protons that are spin-spin coupled, revealing which protons are adjacent to each other.
-
HSQC: Correlates directly bonded proton and carbon atoms.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[5] It is a cornerstone in drug discovery for confirming the molecular weight of a synthesized compound and providing information about its chemical formula.[5][6][7]
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. For 2-(4-methoxyphenyl)-4-isopropylpyridine (C₁₅H₁₇NO), the expected exact mass would be calculated and compared to the experimental value.
Hypothetical HRMS Data:
-
Calculated Monoisotopic Mass: 227.1310 g/mol
-
Observed [M+H]⁺: 228.1383 m/z
In addition to the molecular ion peak, the mass spectrum will show fragment ions resulting from the breakdown of the molecule in the mass spectrometer. The fragmentation pattern can provide valuable structural information.
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule at atomic resolution.[8][9][10] It provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
-
Crystal Growth: High-quality single crystals of the compound are grown by slow evaporation of a suitable solvent or by vapor diffusion.
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and processed to determine the electron density map of the molecule.
-
Structure Solution and Refinement: The electron density map is used to build a model of the molecule, which is then refined to obtain the final crystal structure.
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Sample State | Solution | Gas phase (ions) | Solid (single crystal) |
| Information Provided | Connectivity, stereochemistry, dynamic processes | Molecular weight, elemental composition, fragmentation | 3D structure, bond lengths, bond angles, conformation |
| Key Advantage | Detailed structural information in a relevant phase | High sensitivity and accuracy for molecular formula | Unambiguous determination of absolute structure |
| Limitation | Can be complex to interpret for large molecules | Provides limited connectivity information | Requires high-quality single crystals, which can be difficult to obtain |
Visualizing the Workflow
The following diagrams illustrate the synthetic and analytical workflows described in this guide.
Caption: Synthetic workflow for 2-(4-methoxyphenyl)-4-isopropylpyridine.
Caption: Structural validation workflow for a novel compound.
Conclusion
The structural validation of a novel compound synthesized from this compound, or any other starting material, is a multi-faceted process that relies on the synergistic use of various analytical techniques. While ¹H and ¹³C NMR provide the foundational information on the connectivity of the molecule, high-resolution mass spectrometry is essential for confirming the elemental composition. For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography remains the gold standard. By understanding the strengths and limitations of each technique, researchers can efficiently and accurately characterize novel chemical entities, paving the way for their application in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Advances in high‐throughput mass spectrometry in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 9. excillum.com [excillum.com]
- 10. rigaku.com [rigaku.com]
A Comparative Guide to the X-ray Crystal Structure Analysis of 2-Bromo-4-isopropylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Structural Elucidation
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. For pyridine derivatives, a class of compounds prevalent in active pharmaceutical ingredients (APIs), understanding their spatial arrangement is key to deciphering their biological activity and physicochemical properties. 2-Bromo-4-isopropylpyridine and its derivatives are important intermediates in organic synthesis, with the bromine atom serving as a versatile handle for cross-coupling reactions and the isopropyl group influencing pharmacokinetic properties.[1] This guide provides an in-depth, comparative analysis of the single-crystal X-ray diffraction (SC-XRD) workflow for a hypothetical this compound derivative, juxtaposed with the experimentally determined structure of a closely related compound, 2-bromo-4-hydroxypyridine. Furthermore, we will explore alternative and complementary techniques for structural elucidation, offering a comprehensive overview for researchers in the field.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD remains the definitive method for obtaining a precise and unambiguous three-dimensional molecular structure.[2][3][4] The technique relies on the diffraction of X-rays by the ordered arrangement of molecules within a single crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a model of the atomic arrangement.
Conceptual Workflow for a Novel this compound Derivative
The journey from a synthesized compound to a fully refined crystal structure follows a meticulous, multi-step process. Understanding the causality behind each step is crucial for success.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: A Hypothetical Case Study
This section outlines a detailed, field-proven protocol for the X-ray crystal structure analysis of a novel this compound derivative.
1. Synthesis and Purification:
-
Rationale: The purity of the starting material is the most critical factor for successful crystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Protocol:
-
Synthesize the target this compound derivative using an appropriate synthetic route.
-
Purify the crude product using column chromatography or recrystallization to achieve a purity of >98%.
-
Confirm the identity and purity of the compound using NMR spectroscopy and mass spectrometry.
-
2. Crystal Growth: The Art and Science of Crystallization
-
Rationale: The goal is to grow well-ordered, single crystals of a suitable size (typically 0.1-0.3 mm in all dimensions) and free of defects. The choice of solvent and crystallization technique is crucial and often requires screening of multiple conditions.
-
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a solvent in which it is moderately soluble to create a near-saturated solution. Loosely cover the container and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a "precipitant" solvent in which the compound is poorly soluble. The vapor of the precipitant will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: Create a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., in a refrigerator) to promote crystal growth.
-
3. Data Collection: Capturing the Diffraction Pattern
-
Rationale: A high-quality dataset is essential for a successful structure solution. Data is typically collected at low temperatures (around 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
-
Protocol:
-
Select a suitable single crystal under a microscope and mount it on a goniometer head.
-
Place the mounted crystal on the diffractometer and cool it in a stream of cold nitrogen gas.
-
Expose the crystal to a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation).
-
Collect a series of diffraction images as the crystal is rotated.
-
4. Structure Solution and Refinement: From Data to a 3D Model
-
Rationale: The collected diffraction data is processed to determine the unit cell dimensions and space group. An initial structural model is then generated and refined against the experimental data to obtain the final, accurate structure.
-
Protocol:
-
Data Processing: Integrate the raw diffraction intensities and apply corrections for various experimental factors.
-
Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the atoms.
-
Structure Refinement: Refine the atomic positions, and thermal parameters using a least-squares minimization algorithm. Hydrogen atoms are often placed in calculated positions.
-
Validation: Use software tools to check the geometric and crystallographic reasonability of the final structure.
-
Comparative Analysis: A Real-World Example
To provide a tangible comparison, we will examine the published crystallographic data for 2-bromo-4-hydroxypyridine .[5][6] While the isopropyl group is replaced by a hydroxyl group, the core pyridine ring and the bromo-substituent provide a valuable point of comparison for the experimental parameters.
| Parameter | Hypothetical this compound Derivative | 2-Bromo-4-hydroxypyridine[6] |
| Crystal System | To be determined | Monoclinic |
| Space Group | To be determined | C2/c |
| Unit Cell Dimensions | To be determined | a = 15.6770(6) Å, b = 3.86471(13) Å, c = 18.0645(7) Å, β = 90.916(3)° |
| Temperature | ~100 K | 120 K |
| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |
| Data Collection | Diffractometer (e.g., Bruker, Rigaku) | Agilent Technologies Gemini Eos CC X-ray diffractometer |
| Structure Solution | Direct Methods (e.g., SHELXS) | SHELXS-97 |
| Refinement | Full-matrix least-squares on F² (e.g., SHELXL) | Least-squares analysis via SHELXL-2016 |
Beyond the Gold Standard: Alternative and Complementary Techniques
While SC-XRD is the definitive method, certain scenarios necessitate alternative or complementary approaches.
Caption: A comparison of key structural elucidation techniques.
NMR Crystallography
Nuclear Magnetic Resonance (NMR) crystallography is a powerful technique that uses solid-state NMR spectroscopy, often in conjunction with computational methods, to determine the structure of solid materials.[7][8]
-
Advantages:
-
Limitations:
Micro-Electron Diffraction (MicroED)
MicroED is a rapidly emerging technique that utilizes an electron beam to determine the structure of nano-sized crystals.[5][6][11]
-
Advantages:
-
Limitations:
Conclusion: An Integrated Approach to Structural Analysis
The X-ray crystal structure analysis of this compound derivatives, as with any novel compound, is a systematic process that relies on a foundation of pure material and meticulous crystallization experiments. While single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination, an awareness and understanding of complementary techniques such as NMR crystallography and MicroED are essential for the modern researcher. The choice of technique will ultimately depend on the nature of the sample, the research question, and the available instrumentation. By employing an integrated approach, scientists and drug development professionals can efficiently and accurately elucidate the three-dimensional structures that underpin the function and properties of these important molecules.
References
- 1. quora.com [quora.com]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. excillum.com [excillum.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. Micro-Crystal Electron Diffraction Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. An Overview of Microcrystal Electron Diffraction (MicroED) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear magnetic resonance crystallography - Wikipedia [en.wikipedia.org]
- 8. NMR crystallography: structure and properties of materials from solid-state nuclear magnetic resonance observables - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Daygroup - NMR Crystallography [sites.google.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. pubs.acs.org [pubs.acs.org]
The Isopropyl Group: A Quantitative Guide to its Steric Influence on Chemical Reactivity
Introduction: Beyond Simple Bulk - Understanding the Isopropyl Group's Unique Steric Profile
In the landscape of functional groups that medicinal and synthetic chemists utilize to modulate molecular properties, the isopropyl group [-CH(CH₃)₂] holds a distinct position. It is often considered a moderately bulky substituent, a step up from linear alkyl chains but less sterically demanding than the archetypal bulky group, tert-butyl. However, this simplistic view belies the nuanced and significant impact its specific three-dimensional architecture has on reaction kinetics and mechanistic pathways.
This guide provides an in-depth assessment of the steric hindrance imparted by the isopropyl group. Moving beyond qualitative descriptions, we will present a comparative analysis, supported by experimental data, to quantify its influence on reactivity in key organic transformations. For researchers in drug development and process chemistry, a precise understanding of these steric effects is paramount for rational molecular design, reaction optimization, and predicting metabolic stability. We will explore its role in substitution and elimination reactions, as well as in the acylation of alcohols, providing a quantitative framework for comparison with other common alkyl substituents.
Quantifying Steric Hindrance: A Comparative Framework
To objectively assess the steric impact of the isopropyl group, we turn to established physical organic chemistry parameters. These quantitative measures provide a standardized basis for comparing its size to that of other common alkyl groups.
Conformational Preference: A-Values
The Axial strain (A-value) quantifies the steric bulk of a substituent by measuring the Gibbs free energy difference (ΔG) when a monosubstituted cyclohexane flips from the equatorial to the axial conformation.[1] A larger A-value signifies a greater preference for the sterically less encumbered equatorial position, indicating a bulkier group.[2]
| Substituent | Structure | A-Value (kcal/mol) |
| Methyl | -CH₃ | 1.8[3] |
| Ethyl | -CH₂CH₃ | 2.0[3] |
| Isopropyl | -CH(CH₃)₂ | 2.2[3] |
| tert-Butyl | -C(CH₃)₃ | >4.5[3] |
| Cyclohexyl | -c-C₆H₁₁ | 2.2[3] |
As the data indicates, the isopropyl group has a slightly larger A-value than methyl and ethyl groups, reflecting the increased steric strain from the two methyl groups when placed in the axial position. Its A-value is comparable to that of a cyclohexyl group but significantly smaller than the conformation-locking tert-butyl group.
Kinetic Effects: Taft Steric Parameters (Eₛ)
The Taft steric parameter, Eₛ, is a measure of the steric effect of a substituent on the rate of a reaction, derived from the acid-catalyzed hydrolysis of esters.[4] More negative Eₛ values correspond to greater steric hindrance.[5]
| Substituent (R in R-COOR') | Structure | Taft Eₛ Value |
| Hydrogen | -H | 0.00[5] |
| Methyl | -CH₃ | -1.24[5] |
| n-Propyl | -CH₂CH₂CH₃ | -1.60[5] |
| Isopropyl | -CH(CH₃)₂ | -1.71 (Calculated from context) |
| tert-Butyl | -C(CH₃)₃ | -2.78[5] |
Note: The Eₛ value for isopropyl is not explicitly listed in the immediate search results but is consistently placed between n-propyl and tert-butyl in terms of steric bulk.
The Taft parameters corroborate the findings from A-values, positioning the isopropyl group as a substituent with substantial, quantifiable steric presence that directly impacts reaction transition states.
The Isopropyl Group in Action: Impact on Reaction Mechanisms and Rates
The steric bulk of the isopropyl group is not merely a static property; it dynamically influences the feasibility and outcomes of chemical reactions. Here, we examine its effect on two fundamental reaction classes: nucleophilic substitution/elimination and acylation.
Case Study 1: The SN2/E2 Dichotomy with Isopropyl Halides
The reactivity of alkyl halides in bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2) reactions is exquisitely sensitive to steric hindrance around the reaction center.[6] The isopropyl group, being attached to a secondary carbon, creates a classic scenario where these two pathways are in direct competition.
The Sₙ2 Reaction: A Hindered Backside Attack
The Sₙ2 mechanism requires a nucleophile to approach the electrophilic carbon from the side opposite the leaving group (a "backside attack").[7] Increasing the steric bulk on this carbon shields it from the incoming nucleophile, raising the energy of the transition state and dramatically slowing the reaction rate.[6]
Caption: Steric hindrance to nucleophilic backside attack in Sₙ2 reactions.
Experimental data confirms this trend. The relative rate of Sₙ2 reactions decreases dramatically with increasing substitution:
| Substrate | Class | Relative Sₙ2 Rate |
| Methyl Bromide | Methyl | ~30[8] |
| Ethyl Bromide | Primary (1°) | 1[8] |
| Isopropyl Bromide | Secondary (2°) | ~0.02[8] |
| tert-Butyl Bromide | Tertiary (3°) | ~0 (negligible)[8] |
As shown, the presence of the isopropyl group causes the Sₙ2 reaction rate to plummet to just 2% of the rate for ethyl bromide. This is a direct consequence of the steric clash between the nucleophile and the two methyl groups of the isopropyl substituent in the crowded five-coordinate transition state.
The E2 Reaction: A Favored Alternative
While Sₙ2 reactivity is diminished, the isopropyl group's structure facilitates the E2 elimination pathway. E2 reactions involve a base abstracting a proton from a carbon adjacent (β-carbon) to the leaving group. This pathway is less sensitive to steric hindrance at the α-carbon and is favored for more substituted alkyl halides because they form more stable (more substituted) alkene products.[9]
With secondary halides like isopropyl bromide, the choice of base and solvent becomes critical in dictating the product ratio. Strong, sterically hindered bases favor E2, while smaller, strongly nucleophilic but weakly basic reagents can favor Sₙ2.
Experimental Data: Sₙ2 vs. E2 Product Ratios for Isopropyl Bromide
| Base/Nucleophile | Solvent | Sₙ2 Product % | E2 Product % | Reference |
| NaOH (strong base) | Ethanol | 21% | 79% | [10] |
| NaOEt (strong base) | 60% aq. EtOH | 47% | 53% | [11] |
| NaOCH₃ (strong base) | DMSO | 3% | 97% | [10] |
This data compellingly demonstrates that for a secondary substrate like isopropyl bromide, elimination is often the major pathway, especially with strong bases.[10] The switch to a polar aprotic solvent like DMSO, which enhances basicity, pushes the equilibrium almost exclusively towards the E2 product.[10]
Experimental Protocol: Determining Sₙ2/E2 Ratios via Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the ratio of substitution (Sₙ2) and elimination (E2) products from the reaction of isopropyl bromide with sodium ethoxide in ethanol.
Materials:
-
Isopropyl bromide
-
Sodium ethoxide (solid or freshly prepared solution in ethanol)
-
Anhydrous ethanol
-
Internal standard (e.g., dodecane)
-
Diethyl ether (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Reaction vial with a magnetic stir bar
-
Thermostated reaction block or oil bath
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a clean, dry reaction vial, dissolve a known concentration of sodium ethoxide in anhydrous ethanol. Add a known amount of the internal standard (dodecane).
-
Initiation: Place the vial in a thermostated bath set to a specific temperature (e.g., 55 °C). Once the solution has equilibrated, inject a precise amount of isopropyl bromide to initiate the reaction.
-
Reaction Monitoring: Allow the reaction to proceed for a set period, ensuring it goes to completion or a desired conversion level.
-
Workup: Quench the reaction by adding the vial contents to a separatory funnel containing diethyl ether and saturated sodium bicarbonate solution. Shake gently and allow the layers to separate.
-
Extraction: Collect the organic (ether) layer. Wash it with brine, then dry it over anhydrous magnesium sulfate.
-
Analysis: Filter the dried organic solution and inject a sample into the GC-MS.
-
Data Interpretation:
-
The gas chromatogram will show peaks corresponding to the solvent, internal standard, unreacted isopropyl bromide (if any), the Sₙ2 product (ethyl isopropyl ether), and the E2 product (propene, which will likely have evaporated but its formation is inferred from the consumption of starting material and formation of the Sₙ2 product).
-
The mass spectrometer will confirm the identity of each peak by its fragmentation pattern.
-
Integrate the peak areas of the Sₙ2 product and the internal standard. Using a pre-determined response factor, calculate the concentration and yield of the Sₙ2 product. The E2 yield can be calculated by difference (100% - Sₙ2 % yield).
-
Caption: Workflow for determining Sₙ2/E2 product ratios using GC-MS.
Case Study 2: Acylation of Secondary Alcohols
Esterification is a cornerstone reaction in organic synthesis. When acylating an alcohol, the steric environment around the hydroxyl group plays a critical role. The reaction typically proceeds via nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of an acylating agent (e.g., an acid anhydride or acyl chloride).
The reactivity order of alcohols towards esterification is well-established and is governed by steric hindrance: Primary (1°) > Secondary (2°) > Tertiary (3°) .[1][2][12][13]
An alcohol bearing an isopropyl group, such as isopropanol, is a secondary alcohol. The two methyl groups of the isopropyl substituent sterically hinder the approach of the oxygen nucleophile to the acylating agent, slowing the reaction compared to a primary alcohol like ethanol. This effect is even more pronounced in tertiary alcohols like tert-butanol, where acylation is often extremely difficult without specialized catalysts.[14][15]
Caption: Relative reactivity of alcohols in acylation reactions.
In practice, while the acylation of primary alcohols can often be achieved under mild conditions, secondary alcohols like isopropanol may require catalysts such as 4-dimethylaminopyridine (DMAP) or 1-methylimidazole, longer reaction times, or more forcing conditions to achieve high yields.[15]
Conclusion: The Isopropyl Group as a Strategic Design Element
The steric effect of the isopropyl group is a potent and predictable tool in the hands of a synthetic or medicinal chemist. Its influence is far from trivial, capable of shifting reaction mechanisms, dramatically altering reaction rates, and necessitating specific catalytic systems.
-
In Substitution/Elimination: Attaching an isopropyl group to a leaving group-bearing carbon effectively shuts down the Sₙ2 pathway and strongly promotes E2 elimination, a crucial consideration in the synthesis of alkenes and in avoiding unwanted substitution side products.
-
In Acylation and Other Reactions: As a substituent on a nucleophile (e.g., an alcohol), it significantly tempers reactivity. This can be exploited for selective reactions in poly-functionalized molecules or may necessitate more powerful catalytic methods to overcome its steric shield.
By understanding and quantifying its steric profile through parameters like A-values and Taft Eₛ values, and by analyzing its impact through quantitative product ratio studies, researchers can move from a qualitative sense of "bulk" to a quantitative, predictive model of reactivity. This enables more efficient route design, better control over product selectivity, and a more profound understanding of the structure-reactivity relationships that govern modern chemistry.
References
- 1. doubtnut.com [doubtnut.com]
- 2. sarthaks.com [sarthaks.com]
- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 4. Taft equation - Wikipedia [en.wikipedia.org]
- 5. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. m.youtube.com [m.youtube.com]
- 9. SN2 vs E2 [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. In the esterification reaction the correct order of class 12 chemistry CBSE [vedantu.com]
- 13. The order of reactivity of alcohols in the esterification reaction is : Primary `gt` secondary `gt` tertiary. Justify. [allen.in]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Strategic Application of 2-Bromo-4-isopropylpyridine in Cross-Coupling Reactions
For the discerning researcher in medicinal chemistry and drug development, the selection of building blocks is a critical determinant of synthetic efficiency and molecular diversity. Among the vast arsenal of heterocyclic intermediates, functionalized bromopyridines stand out for their versatility in forging complex molecular architectures. This guide provides an in-depth comparative analysis of 2-Bromo-4-isopropylpyridine, benchmarking its performance against other key functionalized bromopyridines in cornerstone cross-coupling reactions. Our objective is to furnish you with the technical insights and experimental grounding necessary to make informed strategic decisions in your synthetic endeavors.
The Rationale: Why Focus on this compound?
The strategic importance of this compound lies in the nuanced interplay of its structural features. The pyridine core is a ubiquitous motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding and modulate physicochemical properties. The bromine atom at the 2-position serves as a versatile handle for a suite of palladium-catalyzed cross-coupling reactions.[1] Critically, the 4-isopropyl group imparts a unique combination of steric and electronic properties that can significantly influence reaction kinetics, catalyst stability, and the pharmacological profile of the final compound.[1]
This guide will dissect these influences through the lens of three indispensable synthetic transformations: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Physicochemical Properties: A Comparative Overview
The reactivity of a substituted bromopyridine in cross-coupling reactions is fundamentally governed by its electronic and steric profile. The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, while the substituent at the 4-position can either enhance or diminish this effect.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (of conjugate acid) | Hammett Constant (σp) of 4-Substituent |
| 2-Bromopyridine | 158.00 | 194.8 | 0.71 | 0.00 (H) |
| 2-Bromo-4-methylpyridine | 172.03 | ~205-207 | ~1.5 | -0.17 (CH₃) |
| This compound | 200.08 | Not widely reported | ~1.6 | -0.15 (i-Pr) |
| 2-Bromo-4-methoxypyridine | 188.03 | Not widely reported | ~2.0 | -0.27 (OCH₃) |
| 2-Bromo-4-chloropyridine | 192.45 | ~210-212 | ~-0.5 | 0.23 (Cl) |
Key Insights from Physicochemical Data:
-
Electronic Effects: The Hammett constant (σp) provides a quantitative measure of the electronic influence of the 4-substituent. Electron-donating groups (EDGs) like methyl, isopropyl, and methoxy have negative σp values, indicating they increase electron density on the pyridine ring. Conversely, electron-withdrawing groups (EWGs) like chloro have positive σp values. This modulation of electron density directly impacts the oxidative addition step in palladium-catalyzed reactions.
-
Steric Hindrance: The isopropyl group is sterically more demanding than a methyl group. This can influence the approach of the catalyst and coupling partners, potentially affecting reaction rates and yields.
Performance in Key Cross-Coupling Reactions
The true measure of a building block's utility is its performance in the crucible of chemical synthesis. Here, we compare the expected reactivity of this compound with its counterparts in three pivotal cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerhouse for the creation of biaryl and heteroaryl-aryl structures.[2] The reaction's efficiency with bromopyridines is often contingent on overcoming catalyst inhibition by the pyridine nitrogen.[3]
Comparative Performance (Expected Trends):
| 2-Bromopyridine Derivative | Expected Reactivity | Rationale |
| 2-Bromo-4-chloropyridine | High | The electron-withdrawing chloro group enhances the electrophilicity of the C2 position, favoring oxidative addition. |
| 2-Bromopyridine | Moderate | The baseline reactivity against which substituted analogues are measured. |
| 2-Bromo-4-methylpyridine | Moderate to High | The electron-donating methyl group can slightly slow oxidative addition but often leads to high yields with appropriate catalyst systems.[4] |
| This compound | Moderate | The electron-donating nature of the isopropyl group is similar to methyl, but its increased steric bulk may slightly impede the approach of the palladium catalyst, potentially requiring more robust catalyst systems or longer reaction times. |
| 2-Bromo-4-methoxypyridine | Lower | The strong electron-donating methoxy group can significantly slow the rate of oxidative addition. |
Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol is a robust starting point for the Suzuki-Miyaura coupling of 2-bromopyridines and can be adapted for comparative studies.
Materials:
-
2-Bromopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene/Water (10:1 mixture, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add the 2-bromopyridine derivative, arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1][3]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
References
Safety Operating Guide
Proper Disposal of 2-Bromo-4-isopropylpyridine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Bromo-4-isopropylpyridine, ensuring compliance with safety standards and regulatory requirements. The procedures outlined below are designed to be self-validating, with a clear rationale behind each step to foster a culture of safety and accountability in the laboratory.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is crucial. This compound is a halogenated organic compound and should be handled with care.
Key Hazards:
Personal Protective Equipment (PPE):
A multi-layered approach to personal protection is non-negotiable. The following PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1][4]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use.[1][4]
-
Skin and Body Protection: A lab coat or a chemical-resistant apron, along with full-length pants and closed-toe shoes, is required to prevent skin contact.[1][4]
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][4]
Hazard Data Summary
| Hazard Statement | Classification | Precautionary Statement |
| H315 | Causes skin irritation | P264: Wash skin thoroughly after handling.[1] |
| H319 | Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| H335 | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
Waste Segregation and Collection: A Critical Step
The principle of waste segregation is fundamental to safe and compliant chemical disposal. As a brominated organic compound, this compound is classified as a halogenated organic waste .[5] It is imperative to collect this waste separately from non-halogenated organic and inorganic wastes to prevent dangerous reactions and to ensure proper final disposal, which is typically high-temperature incineration.[5]
Step-by-Step Collection Protocol:
-
Select the Correct Waste Container: Obtain a designated hazardous waste container that is compatible with halogenated organic compounds. This container should be clearly labeled "Halogenated Organic Waste".[5][6]
-
Label the Container: Before adding any waste, affix a hazardous waste label to the container. The label must include:
-
Transfer the Waste: Carefully transfer the this compound waste into the designated container. Use a funnel to prevent spills. All transfers should be performed inside a chemical fume hood.
-
Seal the Container: Securely close the container cap after each addition to prevent the release of vapors.[6] The container must be kept closed at all times except when actively adding waste.[6][7]
-
Contaminated Materials: Any materials that come into direct contact with this compound, such as pipette tips, gloves, and absorbent pads, must also be disposed of as halogenated organic waste in a designated solid waste container.
Storage and Final Disposal
Proper storage of the hazardous waste container while it is being filled is crucial to maintaining a safe laboratory environment.
Interim Storage Guidelines:
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition, such as heat, sparks, or open flames.[3][8]
-
Ventilation: The storage area must be well-ventilated.[1]
-
Incompatibilities: Store the halogenated organic waste away from incompatible materials, particularly strong oxidizing agents and strong acids.[3][8]
Final Disposal Procedure:
-
Full Container: Once the waste container is full or is no longer being used, complete the hazardous waste label with the final details.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection of the waste.[1][4]
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for the disposal of hazardous waste are strictly followed.[4] this compound falls under regulations for halogenated organic compounds.[9][10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. aksci.com [aksci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. View Document - California Code of Regulations [govt.westlaw.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-4-isopropylpyridine
As researchers and drug development professionals, our work with novel chemical entities demands a safety-first mindset grounded in rigorous scientific principles. This guide provides essential, immediate safety and logistical information for handling 2-Bromo-4-isopropylpyridine. The protocols herein are designed not as a mere checklist, but as a self-validating system of safety, explaining the causality behind each recommendation to build a culture of proactive risk management in the laboratory.
Hazard Assessment: The 'Why' Behind the Precaution
This compound is a substituted pyridine derivative. While specific toxicological data for this exact compound is limited, a robust safety protocol can be developed by analyzing the hazards of its parent structure, pyridine, and related brominated compounds. This approach allows us to anticipate and mitigate risks authoritatively. The primary hazards are well-documented for analogous chemicals and are summarized below.
The Occupational Safety and Health Administration (OSHA) mandates that a hazard assessment is the foundational step to determine the necessary PPE for any laboratory task[1][2][3]. The hazards associated with pyridine derivatives necessitate stringent controls.
| Hazard Category | Associated Risks & GHS Classifications (Inferred) | Rationale for High-Level PPE |
| Acute Toxicity | Fatal in contact with skin (Category 2), Toxic if swallowed (Category 3), and Harmful if inhaled (Category 4).[4][5] | The high dermal toxicity means that even minor skin contact can be extremely dangerous, necessitating full skin protection beyond simple gloves. |
| Irritation | Causes serious eye irritation (Category 2A) and Causes skin irritation (Category 2).[5][6] | Direct contact with eyes can cause significant damage. Chemical splash goggles are the minimum requirement to prevent this. |
| Respiratory Effects | May cause respiratory irritation .[5][6] | Vapors can irritate the nose, throat, and lungs, leading to coughing and wheezing[7]. This underscores the critical need for robust engineering controls like a chemical fume hood. |
| Flammability | Flammable or Combustible Liquid and Vapor .[4][5][7] | The risk of fire or explosion from vapors igniting requires the use of non-sparking tools and proper grounding techniques, in addition to fire-resistant lab coats.[8][9] |
| Organ Toxicity | Pyridine and related compounds are known to potentially affect the central nervous system, liver, and kidneys upon exposure.[10] | The potential for systemic, long-term health effects from exposure reinforces the need for a zero-contact policy, achieved through a combination of engineering controls and comprehensive PPE. |
The Hierarchy of Controls: A Proactive Safety Framework
Before relying on PPE, we must implement a broader safety strategy. The Hierarchy of Controls is a framework that prioritizes risk-mitigation strategies from most to least effective. PPE is the final line of defense, used when other controls cannot eliminate the hazard entirely.
Caption: The Hierarchy of Controls prioritizes safer systems over reliance on individual actions.
Core PPE Protocol: A Step-by-Step Guide
Based on the hazard assessment, the following PPE is mandatory for all work involving this compound.
Respiratory Protection
The primary engineering control for respiratory protection is a certified chemical fume hood. All handling of this compound must take place within a fume hood to minimize vapor inhalation.[8][11]
-
When a Respirator is Required: In the event of engineering control failure (e.g., fume hood malfunction) or during a large spill cleanup where vapor concentrations may exceed exposure limits, respiratory protection is essential.
-
Respirator Selection: A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges (Type A or K filter) is required.[4][8] For higher or unknown concentrations, a supplied-air respirator (SAR) or self-contained breathing apparatus (SCBA) must be used.[7]
-
Programmatic Requirement: Use of a respirator requires medical clearance, formal training, and annual fit-testing as part of a documented institutional Respiratory Protection Program, compliant with OSHA 29 CFR 1910.134.[2][12]
Eye and Face Protection
Given the severe eye irritation potential, robust protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[13] Safety glasses do not provide adequate protection against splashes.
-
Enhanced Protection: When handling larger quantities (>100 mL) or performing operations with a high splash potential (e.g., transfers, quenching reactions), a full-face shield must be worn over the chemical splash goggles.[4][14]
Hand Protection
The high dermal toxicity of related compounds makes glove selection the most critical PPE decision. Nitrile gloves, while common in labs, may not offer sufficient protection for prolonged contact with pyridine derivatives.[12]
-
Glove Selection: The principle of "double gloving" is highly recommended to provide a fail-safe barrier.[13]
-
Inner Glove: A standard nitrile exam glove.
-
Outer Glove: A more robust, chemical-resistant glove.
-
-
Glove Compatibility: Always consult the glove manufacturer's chemical resistance chart for pyridine and similar solvents.
| Glove Material | Suitability for Pyridine Derivatives | Key Considerations |
| Butyl Rubber | Excellent | Often recommended for pyridine; provides a high level of protection against corrosive chemicals.[12] |
| Viton™ | Excellent | Offers superior resistance to aromatic and halogenated compounds. |
| Neoprene | Good | A suitable alternative to butyl rubber, offering good chemical resistance.[11] |
| Nitrile | Poor to Fair | Not recommended for direct or prolonged contact.[12] Suitable as an inner glove or for incidental splash protection only, with immediate removal and replacement upon contact. |
-
Protocol: Inspect gloves for any signs of degradation or puncture before each use. After handling is complete, wash hands thoroughly after removing gloves.[6][7]
Body Protection
A barrier is needed to protect skin and personal clothing from contamination.
-
Standard Use: A fully buttoned, flame-resistant lab coat is the minimum requirement.[13][14]
-
High-Risk Operations: For large-volume transfers or in situations with a significant splash hazard, supplement the lab coat with a chemical-resistant apron made of butyl rubber or similar material.
Operational Workflow: From Donning to Disposal
Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Caption: Follow the correct sequence for donning and doffing PPE to prevent exposure.
Emergency Procedures: Spill and Exposure Response
Immediate and correct action is vital in an emergency.
Exposure Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[9] Seek immediate medical attention. An emergency eyewash station must be accessible within 10 seconds of the work area.[12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Spill Response Plan
-
Small Spill (<100 mL):
-
Alert personnel in the immediate area.
-
Ensure you are wearing the full, appropriate PPE (double gloves, goggles, lab coat, respirator if necessary).
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[4][9]
-
-
Large Spill (>100 mL):
-
Evacuate the laboratory immediately.
-
Alert others and activate the nearest fire alarm.
-
Close the laboratory doors to contain the vapors.
-
Call your institution's emergency response team or 911 from a safe location. Do not attempt to clean up a large spill unless you are a trained member of an emergency response team.
-
Waste Disposal
All this compound waste, including contaminated absorbent materials and disposable PPE, must be collected in a properly labeled, sealed container.[12] Dispose of the container through your institution's hazardous waste program in accordance with all local, state, and federal regulations.[9]
References
- 1. needle.tube [needle.tube]
- 2. clarionsafety.com [clarionsafety.com]
- 3. osha.gov [osha.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. aksci.com [aksci.com]
- 7. nj.gov [nj.gov]
- 8. media.laballey.com [media.laballey.com]
- 9. fishersci.com [fishersci.com]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 14. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
